molecular formula C3H7NO3 B1675328 L-Serine-1-13C CAS No. 81201-84-5

L-Serine-1-13C

Cat. No.: B1675328
CAS No.: 81201-84-5
M. Wt: 106.09 g/mol
InChI Key: MTCFGRXMJLQNBG-NSQKCYGPSA-N
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Description

L-Serine-1-13C is an amino acid.

Properties

IUPAC Name

(2S)-2-amino-3-hydroxy(113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-NSQKCYGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([13C](=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901001838
Record name (1-~13~C)Serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81201-84-5
Record name L-Serine-1-13C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081201845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-~13~C)Serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to L-Serine-1-¹³C: Molecular Weight and Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of L-Serine-1-¹³C, focusing on its molecular weight and a comparative structural representation against its natural counterpart, L-Serine. This information is crucial for professionals engaged in metabolic research, drug development, and advanced analytical studies where isotopic labeling is employed.

Core Data Presentation

The incorporation of a Carbon-13 isotope at the C1 position of L-Serine results in a discernible increase in its molecular weight. The following table summarizes the key quantitative data for both standard L-Serine and its isotopically labeled form, L-Serine-1-¹³C.

CompoundMolecular FormulaIsotopic CompositionMolecular Weight ( g/mol )
L-SerineC₃H₇NO₃Natural Abundance105.09
L-Serine-1-¹³C(¹³C)C₂H₇NO₃Enriched with ¹³C at the C1 position106.09

Calculation Methodology

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements present in L-Serine are:

  • Carbon (C): 12.011 amu

  • Hydrogen (H): 1.008 amu[1]

  • Nitrogen (N): 14.007 amu[2][3]

  • Oxygen (O): 15.999 amu[4]

The molecular formula of L-Serine is C₃H₇NO₃[5].

Standard L-Serine Molecular Weight Calculation:

(3 * 12.011) + (7 * 1.008) + (1 * 14.007) + (3 * 15.999) = 36.033 + 7.056 + 14.007 + 47.997 = 105.093 g/mol

For L-Serine-1-¹³C, one of the three carbon atoms is the Carbon-13 isotope, which has an atomic mass of approximately 13.003355 amu.

L-Serine-1-¹³C Molecular Weight Calculation:

(1 * 13.003355) + (2 * 12.011) + (7 * 1.008) + (1 * 14.007) + (3 * 15.999) = 13.003355 + 24.022 + 7.056 + 14.007 + 47.997 = 106.085 g/mol

For practical laboratory use, these values are often rounded to two decimal places.

Structural Visualization

The following diagram illustrates the fundamental structural difference between L-Serine and L-Serine-1-¹³C, highlighting the position of the ¹³C isotope.

L_Serine_Isotopes cluster_LSerine L-Serine cluster_LSerine13C L-Serine-1-13C LSerine_C1 C1 LSerine_C2 C2 LSerine_C1->LSerine_C2 LSerine_O1 O1 LSerine_C1->LSerine_O1 =O LSerine_O2 O2 LSerine_C1->LSerine_O2 -OH LSerine_C3 C3 LSerine_C2->LSerine_C3 LSerine_N N LSerine_C2->LSerine_N -NH2 LSerine_H1 H LSerine_C2->LSerine_H1 LSerine_O3 O3 LSerine_C3->LSerine_O3 -OH LSerine_H2 H LSerine_C3->LSerine_H2 LSerine_H3 H LSerine_C3->LSerine_H3 LSerine_H4 H LSerine_H5 H LSerine_H6 H LSerine_H7 H LSerine13C_C1 ¹³C1 LSerine13C_C2 C2 LSerine13C_C1->LSerine13C_C2 LSerine13C_O1 O1 LSerine13C_C1->LSerine13C_O1 =O LSerine13C_O2 O2 LSerine13C_C1->LSerine13C_O2 -OH LSerine13C_C3 C3 LSerine13C_C2->LSerine13C_C3 LSerine13C_N N LSerine13C_C2->LSerine13C_N -NH2 LSerine13C_H1 H LSerine13C_C2->LSerine13C_H1 LSerine13C_O3 O3 LSerine13C_C3->LSerine13C_O3 -OH LSerine13C_H2 H LSerine13C_C3->LSerine13C_H2 LSerine13C_H3 H LSerine13C_C3->LSerine13C_H3 LSerine13C_H4 H LSerine13C_H5 H LSerine13C_H6 H LSerine13C_H7 H

Caption: Structural comparison of L-Serine and L-Serine-1-¹³C.

Experimental Protocols

The determination of the molecular weight of isotopically labeled compounds such as L-Serine-1-¹³C is typically achieved through mass spectrometry.

Protocol: High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

  • Sample Preparation:

    • Dissolve a precisely weighed sample of L-Serine-1-¹³C in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.

    • Prepare a similar standard solution of unlabeled L-Serine for comparison.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, capable of high mass accuracy and resolution.

    • Couple the mass spectrometer to an appropriate ionization source, typically Electrospray Ionization (ESI) for amino acids.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire mass spectra in positive ion mode, scanning a mass-to-charge (m/z) range that encompasses the expected molecular ions of both labeled and unlabeled L-Serine (e.g., m/z 100-120).

    • Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺ for both L-Serine and L-Serine-1-¹³C.

    • For L-Serine, the expected [M+H]⁺ ion will be at approximately m/z 106.06.

    • For L-Serine-1-¹³C, the expected [M+H]⁺ ion will be at approximately m/z 107.06.

    • The high resolution of the instrument will allow for the clear distinction between the isotopic peak of naturally occurring ¹³C in the unlabeled standard and the monoisotopic peak of the L-Serine-1-¹³C sample.

    • Calculate the exact molecular weight from the measured m/z value of the monoisotopic peak.

References

L-Serine-1-13C: A Technical Guide to its Chemical Properties, Structure, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of L-Serine-1-13C. This isotopically labeled amino acid is a powerful tool in metabolic research, enabling precise tracing of the serine metabolic network and its intersections with other key cellular pathways. This document details its fundamental characteristics, relevant experimental methodologies, and its role in critical signaling and biosynthetic pathways.

Core Chemical and Physical Properties

This compound is a stable, non-radioactive isotopologue of the non-essential amino acid L-serine. The specific incorporation of a carbon-13 isotope at the C1 (carboxyl) position allows for its detection and quantification in various analytical platforms, most notably nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Structural and Identification Data
PropertyValueSource
Molecular Formula HOCH₂CH(NH₂)¹³COOH[1]
Molecular Weight 106.09 g/mol [1]
Canonical SMILES C(--INVALID-LINK--N)O[2]
InChI InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i3+1[3]
InChIKey MTCFGRXMJLQNBG-NSQKCYGPSA-N[3]
CAS Number (Labeled) 81201-84-5
CAS Number (Unlabeled) 56-45-1
EC Number (Unlabeled) 200-274-3
Physicochemical and Purity Data
PropertyValueSource
Isotopic Purity ≥99 atom % ¹³C
Chemical Purity ≥98%
Form Solid
Melting Point 222 °C (decomposes)
Optical Activity [α]25/D +14.6°, c = 2 in 1 M HCl
Storage Temperature Room temperature, away from light and moisture

Spectroscopic Data

The introduction of the ¹³C isotope at the C1 position results in a distinct signal in ¹³C NMR spectroscopy, shifted from the natural abundance ¹²C.

Reference NMR Spectroscopic Data (for unlabeled L-Serine)

The following table provides reference chemical shifts for unlabeled L-Serine, which are essential for interpreting the spectra of its ¹³C-labeled counterpart. The key difference in the ¹³C NMR spectrum of L-Serine-1-¹³C will be the significant enhancement of the signal corresponding to the carboxyl carbon.

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
Cα (C2)59.0963.828
Cβ (C3)62.9063.952
C' (C1)175.227-

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000867, for L-Serine in D₂O at pH 7.4 and 298K.

Mass Spectrometry

In mass spectrometry, L-Serine-1-¹³C will exhibit a mass shift of +1 Da compared to unlabeled L-serine. The fragmentation pattern under electron ionization can be complex, but key fragments will retain the ¹³C label, allowing for tracer studies. Common fragments of serine include those resulting from the loss of water, the carboxyl group, and cleavage of the Cα-Cβ bond.

Key Metabolic Pathways Involving L-Serine

L-serine is a central node in cellular metabolism, linking glycolysis to amino acid and nucleotide biosynthesis, as well as one-carbon metabolism.

L-Serine Biosynthesis (Phosphorylated Pathway)

The primary route for de novo L-serine synthesis is the phosphorylated pathway, which diverts the glycolytic intermediate 3-phosphoglycerate. This pathway is particularly active in proliferating cells and in the nervous system.

L_Serine_Biosynthesis cluster_glycolysis Glycolysis cluster_serine_synthesis L-Serine Biosynthesis 3_Phosphoglycerate 3_Phosphoglycerate 3_Phosphohydroxypyruvate 3_Phosphohydroxypyruvate 3_Phosphoglycerate->3_Phosphohydroxypyruvate PHGDH (NAD+ -> NADH) Phosphoserine Phosphoserine 3_Phosphohydroxypyruvate->Phosphoserine PSAT1 (Glutamate -> α-Ketoglutarate) L_Serine L_Serine Phosphoserine->L_Serine PSPH (H₂O -> Pi)

Caption: The phosphorylated pathway of L-serine biosynthesis from the glycolytic intermediate 3-phosphoglycerate.

L-Serine in One-Carbon Metabolism

L-serine is a major donor of one-carbon units to the folate and methionine cycles, which are crucial for the synthesis of nucleotides (purines and thymidylate), amino acids (glycine, methionine), and for methylation reactions.

One_Carbon_Metabolism cluster_serine_glycine Serine-Glycine Interconversion cluster_folate Folate Cycle cluster_methionine Methionine Cycle L_Serine L_Serine Glycine Glycine L_Serine->Glycine SHMT THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF L_Serine->Methylene_THF SHMT Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Methionine Methionine Methyl_THF->Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine MS

Caption: The role of L-serine as a one-carbon donor to the interconnected folate and methionine cycles.

Experimental Protocols

The following are generalized protocols for the analysis of L-Serine-1-¹³C in biological samples. Specific parameters may require optimization based on the experimental system and instrumentation.

¹³C NMR Analysis of L-Serine-1-¹³C

This protocol outlines the general steps for the analysis of ¹³C-labeled amino acids following protein hydrolysis.

1. Sample Preparation (Protein Hydrolysis): a. To an appropriate amount of protein sample, add 6 M DCl (deuterated hydrochloric acid). b. Heat the sample at 110°C for 24 hours in a sealed tube under vacuum or inert atmosphere to hydrolyze the protein into its constituent amino acids. c. After hydrolysis, evaporate the DCl under a stream of nitrogen or by lyophilization. d. Redissolve the resulting amino acid mixture in D₂O. e. Transfer the solution to an NMR tube.

2. NMR Data Acquisition: a. Use a high-field NMR spectrometer (e.g., 500 MHz or higher). b. Acquire a standard 1D ¹³C NMR spectrum. A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve sensitivity. c. The signal for the ¹³C-labeled carboxyl carbon of L-Serine-1-¹³C will appear around 175 ppm and will be significantly more intense than the corresponding natural abundance signal. d. For more detailed structural information and assignment, 2D NMR experiments such as [¹H,¹³C]-HSQC and [¹H,¹³C]-HMBC can be performed.

3. Data Analysis: a. Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). b. Integrate the area of the enhanced ¹³C signal to quantify the incorporation of L-Serine-1-¹³C.

LC-MS/MS Analysis of L-Serine-1-¹³C

This protocol describes a general workflow for the quantification of L-Serine-1-¹³C in biological fluids using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation: a. For plasma or cell extracts, perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:sample). b. Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C. c. Collect the supernatant containing the amino acids. d. The sample can be dried and reconstituted in the initial mobile phase for analysis.

2. LC-MS/MS System and Conditions: a. Liquid Chromatography: i. Use a column suitable for amino acid analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column. ii. The mobile phase typically consists of an aqueous component with a buffer (e.g., ammonium formate) and an organic component (e.g., acetonitrile). iii. A gradient elution is generally employed to achieve good separation of the amino acids. b. Mass Spectrometry: i. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. ii. Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for unlabeled L-serine is typically m/z 106 -> m/z 60 (loss of formic acid and water). For L-Serine-1-¹³C, the transition will be m/z 107 -> m/z 60 or m/z 107 -> m/z 61, depending on which fragment retains the label. iii. Optimize instrument parameters such as declustering potential (DP) and collision energy (CE) for maximum signal intensity.

3. Data Analysis: a. Use the instrument's software to integrate the peak areas for the specific MRM transitions of labeled and unlabeled L-serine. b. The ratio of the peak areas can be used to determine the extent of ¹³C labeling.

Experimental Workflow for Metabolic Tracing

The following diagram illustrates a typical workflow for a stable isotope tracing experiment using L-Serine-1-¹³C.

Experimental_Workflow Cell_Culture 1. Cell Culture with This compound Media Metabolite_Extraction 2. Metabolite Extraction Cell_Culture->Metabolite_Extraction Sample_Preparation 3. Sample Preparation (e.g., Hydrolysis, Derivatization) Metabolite_Extraction->Sample_Preparation Analytical_Platform 4. Analysis Sample_Preparation->Analytical_Platform NMR NMR Spectroscopy Analytical_Platform->NMR LC_MS LC-MS/MS Analytical_Platform->LC_MS Data_Analysis 5. Data Analysis and Metabolic Flux Calculation NMR->Data_Analysis LC_MS->Data_Analysis Biological_Interpretation 6. Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: A generalized experimental workflow for metabolic tracing studies using L-Serine-1-¹³C.

References

A Technical Guide to L-Serine-1-13C: From Commercial Sourcing to Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Serine-1-13C, a stable isotope-labeled amino acid crucial for a variety of research applications. This document covers commercial sourcing, quality control methodologies, and detailed experimental protocols for its use in metabolic studies.

Commercial Suppliers of this compound

The acquisition of high-quality this compound is the first critical step for any research endeavor. Several reputable commercial suppliers offer this isotopically labeled compound. The following table summarizes key quantitative data from prominent vendors to facilitate comparison and procurement decisions.

SupplierProduct NumberPurityAvailable Quantities & Price (USD)
Cambridge Isotope Laboratories, Inc. CLM-1573≥98% Chemical Purity, 99% Isotopic Enrichment250 mg: $629.00[1]
Sigma-Aldrich 49015699 atom % 13C250 mg: $659.00[2]
Cayman Chemical 35126 (for L-Serine-13C3)≥95%500 µg: Price not specified for 1-13C, but L-Serine-13C3 is £86.00 for 500 µg[3]
MedchemExpress HY-N0650S298.0%5 mg: $68.00, 10 mg: $113.00[4]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability. Information on typical lead times and lot-to-lot variability is not consistently provided by all suppliers and may require direct inquiry.

Synthesis and Quality Control

Ensuring the chemical and isotopic purity of this compound is paramount for the integrity of experimental results. This section outlines a common synthesis method and detailed quality control protocols.

Synthesis of this compound

A prevalent method for the synthesis of α-amino acids is the Strecker synthesis .[5] This reaction involves the treatment of an aldehyde with ammonia and a cyanide source, followed by hydrolysis of the resulting aminonitrile. For this compound, the synthesis would be adapted to use a 13C-labeled cyanide source.

Reaction Scheme:

Strecker_Synthesis Glycolaldehyde Glycolaldehyde Intermediate α-Aminonitrile intermediate Glycolaldehyde->Intermediate NH3 + NH3 K13CN + K¹³CN L_Serine L-Serine-1-¹³C Intermediate->L_Serine H3O + H3O⁺ (Hydrolysis) L_Serine_Metabolism 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 L-Serine L-Serine Phosphoserine->L-Serine PSPH Glycine Glycine L-Serine->Glycine SHMT Cysteine Cysteine L-Serine->Cysteine Pyruvate Pyruvate L-Serine->Pyruvate Serine Dehydratase Sphingolipids Sphingolipids L-Serine->Sphingolipids Phosphatidylserine Phosphatidylserine L-Serine->Phosphatidylserine Glycine->L-Serine One-Carbon Metabolism One-Carbon Metabolism Glycine->One-Carbon Metabolism MFA_Workflow cluster_prep Experimental Preparation cluster_analysis Sample Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture/ Organism Growth Tracer_Addition 2. Addition of L-Serine-1-¹³C Cell_Culture->Tracer_Addition Isotopic_Steady_State 3. Incubation to Isotopic Steady State Tracer_Addition->Isotopic_Steady_State Metabolite_Extraction 4. Quenching & Metabolite Extraction Isotopic_Steady_State->Metabolite_Extraction LC_MS_Analysis 5. LC-MS/MS Analysis of Metabolite Labeling Metabolite_Extraction->LC_MS_Analysis Mass_Isotopomer_Distribution 6. Determination of Mass Isotopomer Distribution LC_MS_Analysis->Mass_Isotopomer_Distribution Flux_Calculation 7. Computational Flux Calculation Mass_Isotopomer_Distribution->Flux_Calculation Metabolic_Map 8. Generation of Metabolic Flux Map Flux_Calculation->Metabolic_Map

References

A Technical Guide to the Natural Abundance of ¹³C in Serine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An exploration of the natural isotopic composition of serine and the advanced methodologies used for its determination.

This technical guide provides an in-depth analysis of the natural abundance of the stable isotope Carbon-13 (¹³C) in the amino acid serine. For researchers, scientists, and professionals in drug development, understanding the natural isotopic distribution of fundamental biomolecules like serine is crucial for a variety of applications, including metabolic pathway analysis, environmental tracing, and the development of isotope-labeled internal standards for quantitative bioanalysis.

Quantitative Data: Natural Abundance of ¹³C in Serine

The natural abundance of ¹³C is approximately 1.07% of all carbon atoms.[1] However, biological processes can lead to slight variations in this abundance in specific molecules, a phenomenon known as isotopic fractionation. The natural abundance of ¹³C in specific compounds is often expressed as a delta value (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

The following table summarizes representative δ¹³C values for serine, including position-specific measurements, which provide a more detailed view of isotopic distribution within the molecule.

Sample TypeAnalytical Methodδ¹³C Value (‰) vs. VPDBPosition-Specific δ¹³C Values (‰)Reference
Arabidopsis thaliana (plant) biomassGC-Orbitrap MSNot reported for bulk moleculeC-1: Varies with pCO₂, C-2: Varies with pCO₂, C-3: Varies with pCO₂[2][3]
Soil Amino AcidsGC-C-IRMSReliable δ¹³C values obtained with an average uncertainty of 1.3‰Not specified[4]
Tilapia MuscleNot specifiedVaries depending on dietary protein contentNot specified[5]

Note: δ¹³C values for serine can vary depending on the organism, its diet, and environmental conditions. The data from Arabidopsis highlights that metabolic fluxes, influenced by factors like CO₂ concentration, can significantly alter the position-specific isotopic composition of serine.

Experimental Protocols for Determining ¹³C Natural Abundance

The determination of the natural abundance of ¹³C in serine requires sensitive and precise analytical techniques. The two primary methods employed are Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

GC-C-IRMS is a powerful technique for high-precision isotope ratio measurements of specific compounds in a complex mixture.

Methodology:

  • Sample Preparation and Hydrolysis:

    • Proteins are hydrolyzed to release individual amino acids. A common method is acid hydrolysis using 6 M HCl at 150°C for 70 minutes under a nitrogen atmosphere.

    • For complex matrices like soil, additional purification steps such as strong cation-exchange chromatography may be necessary.

  • Derivatization:

    • Amino acids are chemically modified (derivatized) to make them volatile for gas chromatography. A common derivatization method for amino acids is the formation of N-acetyl methyl esters (NACME). Another approach involves using trimethylsilyl (TMS) derivatives.

  • Gas Chromatography (GC) Separation:

    • The derivatized amino acid mixture is injected into a gas chromatograph.

    • The sample is vaporized and carried by an inert gas through a capillary column (e.g., Agilent DB 35).

    • The column separates the individual amino acid derivatives based on their boiling points and interactions with the column's stationary phase. A typical temperature program involves an initial hold followed by a series of temperature ramps to elute all compounds of interest.

  • Combustion and Reduction:

    • As each separated compound elutes from the GC column, it passes into a combustion reactor.

    • The reactor contains an oxidant (e.g., CuO/NiO wires) and is maintained at a high temperature (e.g., 1000°C). This process quantitatively converts the organic carbon in the analyte to CO₂ gas.

  • Isotope Ratio Mass Spectrometry (IRMS):

    • The resulting CO₂ gas is introduced into the ion source of an isotope ratio mass spectrometer.

    • The CO₂ molecules are ionized, and the resulting ions are accelerated and separated in a magnetic field according to their mass-to-charge ratio.

    • The mass spectrometer simultaneously measures the ion beams corresponding to the different isotopologues of CO₂ (i.e., ¹²CO₂ and ¹³CO₂).

    • The ratio of ¹³C/¹²C is determined with high precision and compared to a reference standard to calculate the δ¹³C value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine the ¹³C content of molecules at natural abundance, providing positional information.

Methodology:

  • Sample Preparation:

    • The sample containing serine is hydrolyzed to free the amino acid.

    • The hydrolysate is dried, and the residue is dissolved in a deuterated solvent (e.g., D₂O).

    • The solution is then transferred to an NMR tube.

  • ¹³C NMR Spectrum Acquisition:

    • A standard ¹³C NMR pulse sequence is used.

    • Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, signal acquisition can be time-consuming.

    • Proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Analysis:

    • The carbonyl carbons of amino acids typically resonate in a distinct region of the ¹³C NMR spectrum (around 169-173 ppm), allowing for the identification of individual amino acids.

    • The integral of each peak is proportional to the number of ¹³C nuclei contributing to that signal. By comparing the integrals of the serine signals to a known internal or external standard, the ¹³C abundance can be quantified.

Visualizations

The following diagrams illustrate the experimental workflow for determining ¹³C abundance and the natural incorporation of ¹³C into serine.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 GC-C-IRMS Analysis cluster_2 Data Output Protein_Sample Protein Sample Hydrolysis Acid Hydrolysis Protein_Sample->Hydrolysis Amino_Acids Free Amino Acids Hydrolysis->Amino_Acids Derivatization Derivatization Amino_Acids->Derivatization Derivatized_AAs Volatile Amino Acid Derivatives Derivatization->Derivatized_AAs GC_Separation GC Separation Derivatized_AAs->GC_Separation Combustion Combustion to CO2 GC_Separation->Combustion IRMS Isotope Ratio Mass Spectrometry Combustion->IRMS delta_13C δ13C Value of Serine IRMS->delta_13C

Caption: Experimental workflow for determining the δ¹³C value of serine using GC-C-IRMS.

Signaling_Pathway CO2 Atmospheric CO2 (containing 12CO2 and 13CO2) Photosynthesis Photosynthesis (in plants) CO2->Photosynthesis Glucose Glucose (13C incorporated) Photosynthesis->Glucose Glycolysis Glycolysis Glucose->Glycolysis Three_PGA 3-Phosphoglycerate Glycolysis->Three_PGA Serine_Biosynthesis Serine Biosynthesis Pathway Three_PGA->Serine_Biosynthesis Serine Serine (with natural 13C abundance) Serine_Biosynthesis->Serine Protein Incorporation into Proteins Serine->Protein

Caption: Simplified pathway of natural ¹³C incorporation into serine in photosynthetic organisms.

References

L-Serine in One-Carbon Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-serine, a non-essential amino acid, plays a central and critical role in one-carbon (1C) metabolism, a complex network of interconnected metabolic pathways essential for the biosynthesis of nucleotides, amino acids, and other macromolecules vital for cell proliferation and survival.[1][2] The dysregulation of serine metabolism is increasingly recognized as a hallmark of various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the core functions of L-serine in 1C metabolism, detailing the key enzymatic reactions, regulatory mechanisms, and experimental methodologies used to investigate these pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal area of cellular metabolism.

The Central Role of L-Serine in Supplying One-Carbon Units

L-serine is the primary donor of one-carbon units for the folate cycle.[5] This process is primarily catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. SHMT facilitates the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This reaction is a critical entry point for one-carbon units into the folate cycle, which are subsequently used for a variety of biosynthetic processes.

The mitochondrial isoform, SHMT2, is particularly crucial in rapidly proliferating cells and is frequently overexpressed in various cancers. It plays a dominant role in providing one-carbon units to fuel nucleotide synthesis and support tumor growth. The one-carbon units generated in the mitochondria can be exported to the cytosol in the form of formate.

Interconnected Pathways: De Novo Serine Synthesis and the Folate Cycle

Cells can acquire L-serine through two main routes: uptake from the extracellular environment via amino acid transporters or de novo synthesis from the glycolytic intermediate 3-phosphoglycerate (3-PG). The de novo serine synthesis pathway (SSP) is a three-step enzymatic process:

  • Oxidation of 3-PG: 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate.

  • Transamination: Phosphoserine aminotransferase 1 (PSAT1) converts 3-phosphohydroxypyruvate to phosphoserine.

  • Hydrolysis: Phosphoserine phosphatase (PSPH) hydrolyzes phosphoserine to yield L-serine.

Upregulation of the SSP is a common feature in many cancers, allowing tumor cells to sustain high rates of proliferation even under conditions of limited exogenous serine availability. The serine produced through this pathway directly fuels one-carbon metabolism.

cluster_folate One-Carbon Metabolism (Folate Cycle) 3-PG 3-Phosphoglycerate 3-PHP 3-Phosphohydroxypyruvate 3-PG->3-PHP P-Ser Phosphoserine 3-PHP->P-Ser PSAT1 L-Serine L-Serine P-Ser->L-Serine PSPH Glycine Glycine L-Serine->Glycine SHMT1/2 5,10-CH2-THF 5,10-Methylene-THF Glycine->L-Serine Nucleotides Nucleotide Synthesis 5,10-CH2-THF->Nucleotides

Figure 1. The interplay between de novo serine synthesis and one-carbon metabolism.

Quantitative Data on L-Serine Metabolism

The following tables summarize key quantitative data related to L-serine metabolism, including enzyme kinetics and the impact of metabolic perturbations.

Table 1: Michaelis-Menten Constants (Km) of Key Enzymes in L-Serine Metabolism

EnzymeSubstrateKm (µM)Organism/Cell LineReference
SHMT1 (human, cytosolic) L-Serine1,200Recombinant
Tetrahydrofolate15Recombinant
SHMT2 (human, mitochondrial) L-Serine400Recombinant
Tetrahydrofolate10Recombinant
PHGDH (human) 3-Phosphoglycerate22Recombinant
PSAT1 (human) 3-Phosphohydroxypyruvate70Recombinant
PSPH (human) Phosphoserine130Recombinant

Table 2: Impact of Serine Deprivation on Metabolite Levels in Cancer Cells

Cell LineConditionSerine (% of control)Glycine (% of control)ATP (% of control)Reference
MCF-7 (Breast Cancer) Serine/Glycine Starvation (24h)< 5%~20%~60%
HCT116 (Colon Cancer) Serine/Glycine Starvation (48h)< 10%~30%~55%

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of L-Serine's role in one-carbon metabolism. Below are protocols for key experiments.

Metabolic Flux Analysis using Stable Isotope Tracing

This protocol allows for the quantitative analysis of the flow of atoms from a labeled substrate, such as L-serine, through metabolic pathways.

Objective: To determine the contribution of L-serine to nucleotide biosynthesis.

Materials:

  • Cell culture medium deficient in serine and glycine

  • [U-13C5, 15N]-L-serine

  • Cultured cells of interest (e.g., cancer cell line)

  • LC-MS/MS system

Procedure:

  • Culture cells to ~70-80% confluency.

  • Wash cells twice with phosphate-buffered saline (PBS).

  • Replace the standard medium with the serine/glycine-deficient medium supplemented with a known concentration of [U-13C5, 15N]-L-serine.

  • Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled serine into downstream metabolites.

  • After incubation, rapidly wash the cells with ice-cold PBS and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the cell extract.

  • Centrifuge the extract to pellet cellular debris and collect the supernatant containing the metabolites.

  • Analyze the supernatant by LC-MS/MS to determine the mass isotopologue distribution of key metabolites in the one-carbon pathway, such as glycine, and purine and pyrimidine nucleotides.

  • Calculate the fractional contribution of serine to these metabolites based on the enrichment of the 13C and 15N labels.

start Culture Cells wash1 Wash with PBS start->wash1 add_media Add Labeled Serine Medium wash1->add_media incubate Incubate (Time Course) add_media->incubate wash2 Wash with Cold PBS incubate->wash2 quench Quench Metabolism (Cold Methanol) wash2->quench extract Collect Cell Extract quench->extract analyze LC-MS/MS Analysis extract->analyze

Figure 2. Workflow for stable isotope tracing of L-serine metabolism.
Enzyme Activity Assays

Objective: To measure the activity of key enzymes in the serine synthesis and one-carbon pathways.

1. Serine Hydroxymethyltransferase (SHMT) Activity Assay:

This assay measures the conversion of serine to glycine, coupled to the reduction of a chromogenic substrate.

Materials:

  • Cell or tissue lysate

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

  • L-serine

  • Tetrahydrofolate (THF)

  • NAD+

  • 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

  • Spectrophotometer

Procedure:

  • Prepare cell or tissue lysates in a suitable lysis buffer.

  • Set up a reaction mixture containing the reaction buffer, L-serine, THF, and NAD+.

  • Add the cell lysate to initiate the reaction. The SHMT in the lysate will produce 5,10-CH2-THF.

  • Add MTHFD to the reaction. MTHFD will convert the 5,10-CH2-THF to 5,10-methenyl-THF and then to 10-formyl-THF, with the concomitant reduction of NAD+ to NADH.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate the SHMT activity based on the rate of NADH production and the molar extinction coefficient of NADH.

2. 3-Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay:

This assay measures the NAD+-dependent oxidation of 3-phosphoglycerate.

Materials:

  • Cell or tissue lysate

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0)

  • 3-phosphoglycerate (3-PG)

  • NAD+

  • Spectrophotometer

Procedure:

  • Prepare cell or tissue lysates.

  • Set up a reaction mixture containing the reaction buffer, 3-PG, and NAD+.

  • Add the cell lysate to initiate the reaction.

  • Monitor the increase in absorbance at 340 nm, corresponding to the production of NADH.

  • Calculate the PHGDH activity from the rate of NADH formation.

Therapeutic Targeting of L-Serine Metabolism

The dependence of many cancer cells on L-serine and one-carbon metabolism has led to the development of therapeutic strategies aimed at inhibiting these pathways. These approaches include:

  • Dietary restriction of serine and glycine: Limiting the exogenous supply of these amino acids can slow tumor growth in some models.

  • Inhibition of PHGDH: Small molecule inhibitors of PHGDH, the rate-limiting enzyme in the SSP, are being investigated to block de novo serine synthesis.

  • Inhibition of SHMT: Targeting both SHMT1 and SHMT2 can disrupt the entry of one-carbon units into the folate cycle. Small-molecule inhibitors of human SHMT have shown efficacy in blocking the growth of cancer cells.

cluster_supply Serine Supply cluster_utilization One-Carbon Metabolism Dietary Serine Dietary Serine L-Serine L-Serine Pool Dietary Serine->L-Serine De Novo Synthesis De Novo Synthesis (PHGDH) De Novo Synthesis->L-Serine SHMT SHMT1/2 L-Serine->SHMT One-Carbon Units One-Carbon Units SHMT->One-Carbon Units Biosynthesis Nucleotide & Amino Acid Biosynthesis One-Carbon Units->Biosynthesis Inhibitor1 Dietary Restriction Inhibitor1->Dietary Serine Inhibitor2 PHGDH Inhibitors Inhibitor2->De Novo Synthesis Inhibitor3 SHMT Inhibitors Inhibitor3->SHMT

Figure 3. Therapeutic strategies targeting L-serine metabolism.

Conclusion

L-serine is a linchpin in cellular metabolism, connecting glycolysis to the intricate network of one-carbon pathways. Its role in providing the essential building blocks for proliferation is particularly pronounced in cancer, making the enzymes and transporters involved in serine metabolism compelling targets for drug development. A thorough understanding of the biochemical and regulatory nuances of these pathways, facilitated by the experimental approaches outlined in this guide, is paramount for the successful development of novel therapeutics that exploit the metabolic vulnerabilities of diseased cells. The continued investigation into L-serine metabolism promises to unveil new insights into cellular physiology and pathology, paving the way for innovative treatment strategies.

References

L-Serine-1-13C as a Metabolic Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Serine is a non-essential amino acid that serves as a central node in cellular metabolism. Its carbon and nitrogen backbone contributes to a multitude of critical biosynthetic and signaling pathways. The use of stable isotope-labeled L-Serine, particularly L-Serine-1-13C, has become an indispensable tool for researchers to trace the flux of serine through these interconnected metabolic networks. By replacing the naturally abundant 12C at the carboxyl position with the heavier, non-radioactive 13C isotope, scientists can track the fate of this carbon atom as it is incorporated into downstream metabolites. This technique, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a dynamic view of cellular metabolism, offering invaluable insights into disease states and potential therapeutic targets.[1][2][3][4]

This technical guide provides a comprehensive overview of the application of this compound as a metabolic tracer. It details the core biochemical pathways, provides structured tables of quantitative data from key studies, outlines experimental protocols, and includes visualizations of metabolic workflows to aid in the design and interpretation of isotope tracing experiments.

Core Biochemical Pathways Involving L-Serine

L-Serine is a precursor for the synthesis of proteins, lipids (phosphatidylserine and sphingolipids), and other amino acids such as glycine and cysteine.[5] Crucially, it is a major source of one-carbon units for the folate and methionine cycles, which are essential for nucleotide biosynthesis (purines and thymidylate) and methylation reactions.

The de novo synthesis of serine occurs from the glycolytic intermediate 3-phosphoglycerate. The 1-carbon of L-serine, the position labeled in this compound, is lost as CO2 during the conversion of pyruvate to acetyl-CoA by pyruvate dehydrogenase. However, this labeled carbon is retained when pyruvate is converted to oxaloacetate by pyruvate carboxylase, thus entering the TCA cycle.

One-Carbon Metabolism

One of the most significant roles of serine is its contribution to one-carbon metabolism. The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine, transferring the β-carbon of serine to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (CH2-THF). This one-carbon unit is critical for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. Therefore, tracing with this compound allows for the investigation of the flux through these vital pathways, which are often upregulated in proliferative diseases like cancer.

Quantitative Data from this compound Tracing Studies

The following tables summarize quantitative data from various studies that have utilized this compound and other serine isotopologues to investigate metabolic fluxes in different biological systems.

Cell Line/ModelTracerTracer ConcentrationLabeling TimeKey FindingsReference
A549 Lung Carcinoma[U-13C6]glucose and [1-13C]glucose (1:1 mixture)25 mM6 hoursDetermined baseline metabolic fluxes, showing aerobic glycolysis.
HL-60 Neutrophil-like cells[U–13C3]serineNot specifiedNot specifiedM+3 fraction of pyruvate from serine was less than 1%, indicating minimal breakdown of serine in central carbon metabolism.
Human Lung Cancer Tissues[D3]-serineNot specifiedNot specifiedD3-Serine was preferentially incorporated into purine rings over D2-glycine.
ParameterValueCell Type/ConditionReference
Glucose Uptake Rate100–400 nmol/10^6 cells/hProliferating cancer cells
Lactate Secretion Rate200–700 nmol/10^6 cells/hProliferating cancer cells
Glutamine Uptake Rate30–100 nmol/10^6 cells/hProliferating cancer cells

Experimental Protocols

In Vitro Cell Culture Labeling

A generalized protocol for labeling cultured cells with this compound is as follows:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing serine-free medium (e.g., custom RPMI or DMEM) with this compound at the desired final concentration. The medium should also contain other necessary nutrients, such as dialyzed fetal bovine serum (dFBS), to avoid interference from unlabeled serine present in regular serum.

  • Isotope Labeling:

    • Aspirate the standard culture medium.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells under standard culture conditions (37°C, 5% CO2) for a duration sufficient to approach isotopic steady-state. This time should be optimized for the specific cell line and experimental goals, often ranging from 8 to 24 hours.

  • Metabolite Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

    • Scrape the cells and collect the cell suspension in a microcentrifuge tube.

    • Perform freeze-thaw cycles (e.g., three times using liquid nitrogen and a 37°C water bath) to ensure complete cell lysis.

    • Centrifuge the samples at high speed (e.g., >13,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.

    • Collect the supernatant containing the polar metabolites for analysis.

Sample Preparation for Analysis

For Mass Spectrometry (MS):

  • The metabolite extract is typically dried under a stream of nitrogen gas or using a vacuum concentrator.

  • The dried extract is then reconstituted in a suitable solvent for the chosen chromatography method (e.g., liquid chromatography-mass spectrometry - LC-MS).

For Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dry the metabolite extract.

  • Reconstitute the dried extract in a known volume of NMR buffer (e.g., phosphate buffer in D2O, pH 7.0) containing an internal standard (e.g., DSS or TMSP).

  • Transfer the solution to a 5 mm NMR tube.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in this compound metabolic tracing.

L_Serine_Metabolism Glycolysis Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG Serine_de_novo L-Serine (de novo synthesis) Three_PG->Serine_de_novo Glycine Glycine Serine_de_novo->Glycine SHMT Proteins Protein Synthesis Serine_de_novo->Proteins Lipids Lipid Synthesis (Phosphatidylserine, Sphingolipids) Serine_de_novo->Lipids L_Serine_1_13C This compound (Tracer) L_Serine_1_13C->Glycine SHMT L_Serine_1_13C->Proteins L_Serine_1_13C->Lipids One_Carbon_Pool One-Carbon Pool (5,10-CH2-THF) Glycine->One_Carbon_Pool Nucleotides Nucleotide Synthesis (Purines, Thymidylate) One_Carbon_Pool->Nucleotides

Core metabolic fates of L-Serine.

Experimental_Workflow Cell_Culture 1. Cell Culture Labeling 2. Isotope Labeling with this compound Cell_Culture->Labeling Quenching 3. Metabolic Quenching (on ice) Labeling->Quenching Extraction 4. Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction Analysis 5. Analytical Platform Extraction->Analysis LC_MS LC-MS Analysis->LC_MS NMR NMR Analysis->NMR Data_Processing 6. Data Processing and Flux Analysis LC_MS->Data_Processing NMR->Data_Processing

A typical experimental workflow for this compound tracing.

One_Carbon_Pathway cluster_shmt Serine Hydroxymethyltransferase (SHMT) Serine This compound Glycine Glycine Serine->Glycine SHMT THF Tetrahydrofolate (THF) CH2_THF 5,10-Methylene-THF dUMP dUMP CH2_THF->dUMP CHO_THF 10-Formyl-THF CH2_THF->CHO_THF dTMP dTMP (Thymidylate) dUMP->dTMP Thymidylate Synthase Purine_Synthesis Purine Synthesis CHO_THF->Purine_Synthesis

Tracing one-carbon metabolism with this compound.

Applications in Research and Drug Development

Cancer Metabolism

Cancer cells exhibit altered metabolism to support their rapid proliferation. Many tumors show an increased reliance on de novo serine synthesis and one-carbon metabolism to fuel nucleotide and biomass production. This compound tracing can elucidate the activity of these pathways in cancer cells, identify metabolic vulnerabilities, and evaluate the efficacy of drugs that target serine metabolism. For instance, studies have used 13C isotopomer flux analysis to demonstrate that cells with high expression of phosphoglycerate dehydrogenase (PHGDH), the first enzyme in the serine synthesis pathway, have higher rates of glycolysis and generate more serine from glucose to support proliferation.

Neurological Research

L-Serine plays a crucial role in the central nervous system (CNS) as a precursor to neurotransmitters like glycine and D-serine. It is also essential for neuronal development and survival. This compound can be used to study serine metabolism in neurological disorders and to investigate the neuroprotective effects of serine supplementation.

Mitochondrial Function

Recent research has highlighted the importance of serine metabolism within the mitochondria. The mitochondrial one-carbon pathway is critical for embryonic development and is involved in the production of formate, which can be exported to the cytoplasm for nucleotide synthesis. This compound tracing can help dissect the compartmentalization of serine metabolism between the cytoplasm and mitochondria and its impact on cellular energetics and redox balance.

Conclusion

This compound is a powerful and versatile metabolic tracer that provides a window into the complex and interconnected pathways of cellular metabolism. Its application has already yielded significant insights into the metabolic reprogramming that occurs in diseases like cancer and has opened new avenues for therapeutic intervention. The methodologies and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to design, execute, and interpret stable isotope tracing experiments with this compound, ultimately advancing our understanding of cellular metabolism in health and disease.

References

L-Serine-1-13C: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for L-Serine-1-13C, a critical isotopically labeled amino acid used in metabolic research, proteomics, and drug development. Understanding the stability profile of this compound is essential for ensuring the accuracy and reproducibility of experimental results.

Core Stability and Storage Recommendations

This compound is a stable isotopically labeled compound that can be stored for extended periods without significant degradation, provided appropriate conditions are maintained. The stability of solid this compound is influenced by temperature, light, and moisture.

Recommended Storage Conditions

For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Specific recommendations from various suppliers are summarized below.

Supplier RecommendationTemperatureLight/Moisture ProtectionExpected Stability
General GuidelineRoom TemperatureProtect from light and moistureStable
Long-Term Storage-20°CTightly sealed container≥ 4 years

Note: These are general recommendations. For lot-specific information, always refer to the Certificate of Analysis provided by the supplier.

In-Solution Stability

When prepared as a stock solution, it is recommended to use the solution promptly. If storage is necessary, it should be stored at -20°C or -80°C. The stability of this compound in solution will depend on the solvent, pH, and storage temperature.

Potential Degradation Pathways

While this compound is generally stable, it can undergo degradation under certain conditions. The primary non-enzymatic degradation pathways for L-serine include:

  • Oxidation: The amino and hydroxyl groups can be susceptible to oxidation, especially in the presence of reactive oxygen species.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide.

  • Deamination: The amino group can be removed, leading to the formation of hydroxypyruvic acid.

It is important to note that in biological systems, L-serine is readily metabolized through various enzymatic pathways.

Quantitative Stability Data

Precise quantitative data on the long-term stability of solid this compound is not extensively published in peer-reviewed literature. However, studies on the stability of amino acids in other matrices, such as dried blood spots, provide some insight. A study on the five-year stability of amino acids in dried blood spots stored at room temperature after initial storage at +4°C for one year showed significant degradation of serine[1]. While this is not directly comparable to the stability of the pure, solid compound, it highlights the importance of proper storage conditions.

Sample MatrixStorage ConditionsDurationSerine Degradation
Dried Blood Spots1 year at +4°C followed by 4 years at room temperature5 yearsSignificant

Experimental Protocols

To ensure the integrity of this compound for research applications, it is recommended to perform stability testing under conditions relevant to its intended use. The following are generalized protocols for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

A forced degradation study can be performed to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, and 24 hours).

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for the same time points.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for the same time points.

  • Thermal Degradation: Store solid this compound at elevated temperatures (e.g., 60°C, 80°C) for various time points.

  • Photolytic Degradation: Expose solid this compound to UV light (e.g., 254 nm) for various time points.

2. Sample Analysis:

At each time point, neutralize the acid/base hydrolyzed samples and dilute all samples to an appropriate concentration for analysis by a stability-indicating method, such as HPLC-UV, HPLC-MS, or NMR.

Protocol 2: Purity Assessment by HPLC-MS

This method can be used to determine the purity of this compound and to detect any degradation products.

1. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is suitable for separating L-serine from potential impurities.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Mass spectrometry (MS) is used for sensitive and specific detection of this compound and its potential degradation products.

2. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or mobile phase).

  • Filter the sample through a 0.22 µm filter before injection.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area.

  • Degradation products will appear as new peaks in the chromatogram.

Visualizations

L-Serine Metabolic Pathways

L-serine is a central metabolite involved in numerous biosynthetic pathways. The following diagram illustrates its key metabolic fates.

L_Serine_Metabolism Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Glycolysis This compound This compound 3-Phosphoglycerate->this compound Serine Biosynthesis Glycine Glycine This compound->Glycine Cysteine Cysteine This compound->Cysteine Pyruvate Pyruvate This compound->Pyruvate Phospholipids Phospholipids This compound->Phospholipids Sphingolipids Sphingolipids This compound->Sphingolipids Purines Purines Glycine->Purines

Caption: Key metabolic pathways involving L-Serine.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the stability of this compound.

Stability_Workflow cluster_0 Stress Conditions cluster_1 Analytical Method cluster_2 Data Analysis Acid_Hydrolysis Acid Hydrolysis HPLC_MS HPLC-MS Analysis Acid_Hydrolysis->HPLC_MS Base_Hydrolysis Base Hydrolysis Base_Hydrolysis->HPLC_MS Oxidation Oxidation Oxidation->HPLC_MS Thermal Thermal Thermal->HPLC_MS NMR_Analysis NMR Analysis Thermal->NMR_Analysis Photolytic Photolytic Photolytic->HPLC_MS Purity_Assessment Purity Assessment HPLC_MS->Purity_Assessment Degradation_Profile Degradation Profile HPLC_MS->Degradation_Profile NMR_Analysis->Purity_Assessment L_Serine_Sample This compound Sample L_Serine_Sample->Acid_Hydrolysis L_Serine_Sample->Base_Hydrolysis L_Serine_Sample->Oxidation L_Serine_Sample->Thermal L_Serine_Sample->Photolytic

Caption: Workflow for this compound stability testing.

References

Navigating the Isotopic Landscape: A Technical Guide to the Safety and Handling of ¹³C Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 (¹³C) labeled compounds are powerful and indispensable tools in modern scientific research, enabling detailed investigations into metabolic pathways, drug metabolism, and proteomics. As a stable, non-radioactive isotope of carbon, ¹³C offers a safe and effective alternative to its radioactive counterpart, ¹⁴C. This guide provides an in-depth overview of the safety protocols, handling procedures, and experimental applications of ¹³C labeled compounds, designed to ensure the safety of laboratory personnel and the integrity of research data.

Core Safety Principles: The Primacy of Chemical Properties

The cornerstone of safety when working with ¹³C labeled compounds is the understanding that the isotopic label does not alter the fundamental chemical or toxicological properties of the molecule. The hazards associated with a ¹³C labeled compound are identical to those of its unlabeled counterpart. Therefore, all safety precautions, handling procedures, and disposal methods should be based on the known hazards of the parent compound.

A thorough review of the Safety Data Sheet (SDS) for the unlabeled compound is mandatory before commencing any work. The SDS provides critical information on physical and chemical properties, potential hazards, first-aid measures, and appropriate handling and storage conditions.

General Safety and Handling Workflow

The following diagram outlines the general workflow for the safe handling of ¹³C labeled compounds in a laboratory setting.

G General Safety and Handling Workflow for ¹³C Labeled Compounds cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS of Unlabeled Compound Risk Assessment Perform Risk Assessment Review SDS->Risk Assessment PPE Selection Select Appropriate PPE Risk Assessment->PPE Selection Weighing and Transfer Weighing and Transfer (in ventilated enclosure for powders) PPE Selection->Weighing and Transfer Dissolution Dissolution and Dilution (in fume hood for volatiles) Weighing and Transfer->Dissolution Experimental Use Experimental Use Dissolution->Experimental Use Decontamination Decontaminate Work Area Experimental Use->Decontamination Storage Store in a Cool, Dry, Well-Ventilated Area Experimental Use->Storage Waste Disposal Segregate and Dispose of Waste Decontamination->Waste Disposal

Caption: General workflow for safe handling of ¹³C compounds.

Quantitative Safety Data

As the toxicity of a ¹³C labeled compound is determined by its chemical structure, specific quantitative toxicity data is often unavailable for the labeled version. The data for the unlabeled analogue should be used for risk assessment.

CompoundData TypeValueSpeciesSource
D-Glucose (unlabeled)LD50 (Oral)25,800 mg/kgRat[1]
Carbon Tetrachloride (¹³C, 99%)GHS ClassificationAcute Toxicity (Oral, Dermal, Inhalation), Carcinogenicity, Organ ToxicityN/A[2]

Note: The provided data for D-Glucose is for the unlabeled compound and serves as a proxy for ¹³C-labeled glucose. The hazards of Carbon Tetrachloride are significant and are not altered by the presence of the ¹³C isotope.

Detailed Experimental Protocols

¹³C labeled compounds are integral to a variety of analytical techniques. Below are detailed methodologies for two common applications.

¹³C Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. The process involves introducing a ¹³C labeled substrate to a cell culture and tracking the incorporation of the ¹³C atoms into various metabolites.

Experimental Workflow:

Experimental Workflow for ¹³C Metabolic Flux Analysis (MFA) Cell Culture 1. Cell Culture (Establish steady-state growth) Labeling 2. Introduce ¹³C Labeled Substrate (e.g., ¹³C-Glucose) Cell Culture->Labeling Quenching 3. Rapidly Quench Metabolism (e.g., with cold methanol) Labeling->Quenching Extraction 4. Extract Metabolites Quenching->Extraction Analysis 5. Analyze ¹³C Incorporation (LC-MS or GC-MS) Extraction->Analysis Data Processing 6. Data Processing and Isotopomer Distribution Analysis Analysis->Data Processing Flux Calculation 7. Computational Flux Calculation Data Processing->Flux Calculation

Caption: Workflow for ¹³C Metabolic Flux Analysis.

Methodology:

  • Cell Culture: Cells are cultured in a defined medium to achieve a metabolic and isotopic steady state.

  • Labeling: The standard medium is replaced with a medium containing a ¹³C labeled substrate (e.g., [U-¹³C]-glucose). The duration of labeling depends on the specific metabolic pathways being investigated.

  • Quenching and Extraction: To halt enzymatic activity, the metabolism is rapidly quenched, typically by washing the cells with a cold saline solution followed by the addition of a cold solvent like methanol or acetonitrile. The cells are then lysed, and the metabolites are extracted.

  • Analysis: The extracted metabolites are analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distribution, which reveals the extent and position of ¹³C incorporation.

  • Data Analysis and Flux Calculation: The mass isotopomer distributions are used in computational models to calculate the intracellular metabolic fluxes.

¹³C Urea Breath Test for Helicobacter pylori Detection

The ¹³C urea breath test is a non-invasive diagnostic tool for detecting the presence of Helicobacter pylori, a bacterium implicated in various gastric diseases.

Methodology:

  • Baseline Breath Sample: The patient provides a baseline breath sample by exhaling into a collection bag.

  • Ingestion of ¹³C Urea: The patient ingests a solution containing a small amount of ¹³C-labeled urea.

  • Incubation Period: The patient waits for a specified period (typically 15-30 minutes). If H. pylori is present in the stomach, its urease enzyme will break down the ¹³C urea into ammonia and ¹³CO₂.

  • Post-Dose Breath Sample: The patient provides a second breath sample.

  • Analysis: The ¹³CO₂/¹²CO₂ ratio in both breath samples is measured using an infrared spectrophotometer or a gas chromatograph-isotope ratio mass spectrometer. A significant increase in this ratio in the post-dose sample indicates the presence of H. pylori.

Visualization of ¹³C Labeling in a Metabolic Pathway

The following diagram illustrates the incorporation of ¹³C from uniformly labeled glucose ([U-¹³C]-glucose) into the initial steps of glycolysis.

¹³C Labeling in Glycolysis from [U-¹³C]-Glucose Glucose_6C Glucose (6 Carbons) [¹³C-¹³C-¹³C-¹³C-¹³C-¹³C] G6P_6C Glucose-6-Phosphate (6C) Glucose_6C->G6P_6C Hexokinase F6P_6C Fructose-6-Phosphate (6C) G6P_6C->F6P_6C Phosphoglucose Isomerase F16BP_6C Fructose-1,6-Bisphosphate (6C) F6P_6C->F16BP_6C Phosphofructokinase DHAP_3C DHAP (3C) [¹³C-¹³C-¹³C] F16BP_6C->DHAP_3C Aldolase G3P_3C Glyceraldehyde-3-Phosphate (3C) [¹³C-¹³C-¹³C] F16BP_6C->G3P_3C Aldolase DHAP_3C->G3P_3C Triose Phosphate Isomerase Pyruvate_3C Pyruvate (3C) [¹³C-¹³C-¹³C] G3P_3C->Pyruvate_3C ...multiple steps

References

The Core Principles of Stable Isotope Labeling in Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the principles, experimental methodologies, and applications of stable isotope labeling in metabolic research. It is designed to serve as a comprehensive resource for professionals seeking to leverage this powerful technique to unravel the complexities of metabolic pathways, quantify metabolic fluxes, and accelerate therapeutic development.

Introduction: Unveiling Metabolic Dynamics

Metabolomics traditionally provides a static snapshot of metabolite levels within a biological system.[1] However, to truly understand the functional state of a cell or organism, one must measure the dynamic flow of molecules through its intricate network of biochemical reactions.[2][3] Stable Isotope Labeling (SIL) is a powerful technique that enables researchers to trace the journey of atoms through metabolic pathways, providing a dynamic view of cellular metabolism.[2][4] By replacing atoms in a molecule with their heavier, non-radioactive stable isotopes, scientists can track these labeled compounds and their metabolic products, transforming a static picture into a quantitative map of metabolic activity. This approach is crucial for understanding disease mechanisms, identifying drug targets, and assessing the efficacy of therapeutic interventions.

Core Principles of Stable Isotope Labeling

The fundamental concept behind SIL is the use of non-radioactive isotopes as tracers. These isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D), contain extra neutrons, making them heavier than their more abundant counterparts (e.g., ¹²C, ¹⁴N, ¹H). Despite this mass difference, they are chemically identical and are processed by enzymes in the same manner.

The core principle involves introducing a substrate (e.g., glucose, glutamine) enriched with a stable isotope into a biological system, such as a cell culture, animal model, or human subject. The organism metabolizes this "labeled" compound, incorporating the heavy isotopes into a variety of downstream metabolites. These newly synthesized molecules, known as isotopologues, can be distinguished from their unlabeled counterparts by analytical instruments that are sensitive to mass differences.

Key Concepts:

  • Isotopes: Variants of a chemical element that differ in the number of neutrons in their nucleus.

  • Isotopologues: Molecules that differ only in their isotopic composition. For example, glucose with six ¹²C atoms is one isotopologue, while glucose with one ¹³C and five ¹²C atoms is another.

  • Metabolic Flux: The rate at which metabolites are converted through a metabolic pathway. SIL is a primary method for quantifying metabolic flux, offering a direct measure of pathway activity.

  • Isotopic Enrichment: The proportion of a labeled isotope relative to its natural abundance in a given metabolite pool. This measurement is central to flux analysis.

Commonly Used Stable Isotopes in Metabolic Research

The selection of the isotopic tracer is a critical step in experimental design and depends on the specific metabolic pathways under investigation.

Stable IsotopeCommon Labeled Substrate(s)Key Metabolic Pathways Traced
Carbon-13 (¹³C) [U-¹³C]-Glucose, [1,2-¹³C]-Glucose, [U-¹³C]-GlutamineCentral Carbon Metabolism (Glycolysis, Pentose Phosphate Pathway, TCA Cycle), Amino Acid Metabolism, Fatty Acid Synthesis.
Nitrogen-15 (¹⁵N) [U-¹⁵N]-Glutamine, ¹⁵NH₄Cl, ¹⁵N-labeled amino acidsAmino Acid Metabolism, Nucleotide Synthesis, Urea Cycle.
Deuterium (²H or D) ²H₂O (Heavy Water), [6,6-²H₂]-Glucose, [²H₃]-AcetateGlycolysis, TCA Cycle, Fatty Acid Oxidation, Gluconeogenesis.
Oxygen-18 (¹⁸O) ¹⁸O₂Oxidative Phosphorylation, Oxygen Consumption Rates.

Analytical Techniques for Detection

The ability to differentiate and quantify isotopologues is paramount. Two primary analytical techniques dominate the field: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Mass Spectrometry (MS): MS is the most common technique due to its high sensitivity and ability to analyze a wide range of metabolites. It separates ions based on their mass-to-charge ratio (m/z). Labeled metabolites and their fragments will have a higher m/z than their unlabeled counterparts, allowing for the determination of the Mass Isotopologue Distribution (MID)—the fraction of the metabolite pool containing 0, 1, 2, or more labeled atoms. MS is often coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for complex sample analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While generally less sensitive than MS, NMR offers the unique advantage of determining the specific position of an isotope within a molecule (positional isotopomers). This information is invaluable for distinguishing between alternative metabolic pathways that might produce the same final metabolite but with a different labeling pattern. NMR is non-destructive and can be used for in vivo measurements.

Experimental Workflow and Protocols

A successful stable isotope labeling experiment requires meticulous planning and execution. The general workflow can be broken down into several key stages.

G A 1. Experimental Design (Select Tracer & System) B 2. Tracer Administration (Cell Culture / In Vivo) A->B C 3. Isotopic Steady State (Allow Label Incorporation) B->C D 4. Sample Collection & Metabolism Quenching C->D E 5. Metabolite Extraction D->E F 6. Analytical Measurement (LC-MS or NMR) E->F G 7. Data Analysis (MID Calculation) F->G H 8. Metabolic Flux Analysis (Computational Modeling) G->H I 9. Biological Interpretation H->I

Caption: General experimental workflow for stable isotope labeling studies.
Detailed Experimental Protocol: ¹³C-Labeling in Cultured Cells

This protocol provides a representative methodology for tracing glucose metabolism in adherent mammalian cells using [U-¹³C]-glucose.

1. Experimental Design & Setup:

  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow for 24 hours in their standard growth medium.

  • Preparation of Labeling Medium: Prepare fresh culture medium where standard glucose is replaced with [U-¹³C]-glucose at the same concentration. For example, if using DMEM with 25 mM glucose, prepare DMEM using glucose-free DMEM powder, and add [U-¹³C]-glucose to a final concentration of 25 mM. Ensure all other components (serum, glutamine, etc.) are the same as the standard medium.

2. Labeling Experiment:

  • Medium Exchange: Aspirate the standard growth medium from the cells. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled glucose.

  • Initiate Labeling: Add the pre-warmed ¹³C-labeling medium to the cells. Place the plates back into the incubator. The time required to reach isotopic steady state (where the isotopic enrichment of key metabolites is stable) varies by cell type and pathway but is often in the range of 8-24 hours for central carbon metabolism.

3. Sample Collection and Metabolism Quenching:

  • Quenching: This step is critical to halt all enzymatic activity instantly. Place the culture plate on dry ice. Aspirate the labeling medium.

  • Washing: Quickly wash the cell monolayer with ice-cold PBS to remove any remaining extracellular labeled medium.

  • Extraction Solvent Addition: Immediately add an ice-cold extraction solvent, typically 80% methanol (-80°C), to the cells. A common volume for a 6-well plate is 1 mL per well.

4. Metabolite Extraction:

  • Cell Lysis: Scrape the cells in the cold extraction solvent using a cell scraper and transfer the entire cell lysate/solvent mixture to a microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

5. Sample Preparation for Analysis:

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried pellet in a suitable solvent for the analytical platform (e.g., a mixture of water and acetonitrile for LC-MS analysis). Vortex and centrifuge briefly to pellet any insoluble material before transferring to autosampler vials.

6. LC-MS/MS Analysis:

  • Instrumentation: Use a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UHPLC-QTOF-MS or Orbitrap).

  • Data Acquisition: The mass spectrometer acquires data, detecting the mass-to-charge ratio of the metabolites. For a metabolite like citrate, the instrument will detect a distribution of peaks corresponding to the unlabeled version (M+0) and the isotopologues containing one, two, three, etc., ¹³C atoms (M+1, M+2, M+3...).

Data Analysis and Interpretation

The raw data from the MS or NMR requires specialized analysis to extract meaningful biological information.

  • Determination of Mass Isotopologue Distribution (MID): The primary data output is the MID, which is the relative abundance of each isotopologue for a given metabolite. This calculation must correct for the natural abundance of stable isotopes (e.g., the ~1.1% natural abundance of ¹³C).

  • Metabolic Flux Analysis (MFA): To convert MID data into quantitative flux rates, computational modeling is employed. 13C-Metabolic Flux Analysis (¹³C-MFA) uses the measured MIDs and a known biochemical network model to calculate the intracellular reaction rates that best explain the observed labeling patterns. This often involves complex algorithms and specialized software.

G cluster_input Input Data cluster_process Computational Process cluster_output Output MID Mass Isotopologue Distributions (MID) MFA Metabolic Flux Analysis (MFA) Algorithm MID->MFA Network Biochemical Network Model (Stoichiometry) Network->MFA FluxMap Quantitative Flux Map MFA->FluxMap

Caption: Logical relationship in Metabolic Flux Analysis (MFA).

Tracing Central Carbon Metabolism

A primary application of SIL is to trace the fate of carbon atoms from glucose through glycolysis and the TCA cycle. By using uniformly labeled [U-¹³C]-glucose, all six carbon atoms are ¹³C.

G cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose (M+6) G6P G6P (M+6) Glucose->G6P F6P F6P (M+6) G6P->F6P FBP FBP (M+6) F6P->FBP DHAP DHAP (M+3) FBP->DHAP GAP GAP (M+3) FBP->GAP DHAP->GAP BPG 1,3-BPG (M+3) GAP->BPG P3G 3-PG (M+3) BPG->P3G P2G 2-PG (M+3) P3G->P2G PEP PEP (M+3) P2G->PEP Pyruvate Pyruvate (M+3) PEP->Pyruvate Lactate Lactate (M+3) Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA PDH Citrate Citrate (M+2) AcetylCoA->Citrate Isocitrate Isocitrate (M+2) Citrate->Isocitrate aKG α-KG (M+2) Isocitrate->aKG SuccinylCoA Succinyl-CoA (M+2) aKG->SuccinylCoA Succinate Succinate (M+2) SuccinylCoA->Succinate Fumarate Fumarate (M+2) Succinate->Fumarate Malate Malate (M+2) Fumarate->Malate OAA OAA (M+2) Malate->OAA OAA->Citrate

Caption: Tracing ¹³C from glucose through glycolysis and the TCA cycle.

The diagram above illustrates how a 6-carbon glucose molecule (M+6) is broken down into two 3-carbon pyruvate molecules (M+3). Pyruvate then loses one labeled carbon to become a 2-carbon acetyl-CoA (M+2), which enters the TCA cycle. The detection of M+2 labeled TCA cycle intermediates provides direct evidence of glucose carbons being used for mitochondrial energy metabolism.

Applications in Research and Drug Development

SIL is an invaluable tool across various stages of research and development.

  • Disease Research: It helps elucidate metabolic reprogramming in diseases like cancer, identifying pathways that are upregulated and may serve as therapeutic targets.

  • Drug Mechanism of Action: Researchers can determine how a drug candidate perturbs metabolic fluxes, providing insight into its mechanism of action. For example, a drug that inhibits a specific enzyme will cause a buildup of labeled substrate and a depletion of labeled product.

  • Pharmacokinetics (ADME): In drug development, labeling a drug molecule with stable isotopes helps track its Absorption, Distribution, Metabolism, and Excretion (ADME) with high precision and without the need for radioactive compounds.

  • Target Engagement and Biomarker Discovery: SIL can be used to monitor how individuals metabolize drugs, supporting the development of personalized medicine and the discovery of pharmacodynamic biomarkers.

Quantitative Data Summary

The output of SIL experiments is quantitative data that allows for direct comparison between different biological states. The table below presents a hypothetical example of fractional enrichment data from a ¹³C-glucose tracing experiment comparing a "Normal" cell line to a "Cancer" cell line, illustrating metabolic reprogramming.

MetaboliteIsotopologueFractional Enrichment (%) - Normal CellsFractional Enrichment (%) - Cancer CellsBiological Implication
Lactate M+315%85%Increased glycolytic flux (Warburg effect) in cancer cells.
Citrate M+290%50%Reduced glucose contribution to the TCA cycle in cancer cells.
Ribose-5-Phosphate M+520%60%Increased flux through the Pentose Phosphate Pathway for nucleotide synthesis in cancer cells.
Alanine M+340%75%Increased shunting of pyruvate to alanine synthesis in cancer cells.

Data are for illustrative purposes only.

Conclusion

Stable isotope labeling is an indispensable technique in modern metabolic research. It moves beyond static metabolite measurements to provide a dynamic and quantitative understanding of metabolic networks in living systems. From elucidating fundamental biochemical pathways to accelerating the development of targeted therapies, the ability to trace the fate of atoms provides unparalleled insight into the intricate workings of cellular metabolism. The continued advancement of analytical instrumentation and computational modeling promises to further enhance the power and application of this core methodology.

References

Understanding Mass Isotopomer Distribution with L-Serine-1-13C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, understanding the dynamic flow of nutrients through various biochemical pathways is paramount for elucidating disease mechanisms and developing targeted therapeutics. Stable isotope tracing, coupled with mass spectrometry, has emerged as a powerful tool to unravel these metabolic complexities. This guide provides an in-depth exploration of mass isotopomer distribution (MID) analysis using L-Serine-1-13C as a tracer. L-Serine, a non-essential amino acid, occupies a central node in metabolism, contributing to protein synthesis, nucleotide biosynthesis, and the one-carbon folate cycle.[1] By introducing a carbon-13 (13C) label at the first carbon (C1) position of L-Serine, researchers can precisely track the fate of this carbon atom as it is incorporated into downstream metabolites. This technique, known as 13C Metabolic Flux Analysis (13C-MFA), allows for the quantitative measurement of reaction rates, or fluxes, within the metabolic network.[2][3]

This technical guide will delve into the core principles of MID analysis, provide detailed experimental and computational protocols for this compound tracer studies, and present a framework for interpreting the resulting data. Furthermore, we will explore the regulation of serine metabolism by key signaling pathways, offering a comprehensive resource for researchers and drug development professionals seeking to leverage this powerful technique in their work.

Core Concepts of Mass Isotopomer Distribution Analysis

Mass isotopomer distribution (MID) analysis is a technique used to determine the relative abundance of different isotopic forms of a molecule.[4] When a 13C-labeled substrate, such as this compound, is introduced into a biological system, the 13C isotope is incorporated into various downstream metabolites. This results in a population of molecules for each metabolite, with some containing no 13C (M+0), some containing one 13C atom (M+1), some with two (M+2), and so on. Mass spectrometry is used to measure the intensity of each of these mass isotopomers, providing a characteristic distribution pattern.

The measured MID is a rich source of information about the metabolic pathways that were active in the production of that metabolite. By comparing the experimentally measured MID to theoretically predicted distributions based on a model of the metabolic network, it is possible to estimate the relative contributions of different pathways to the synthesis of the metabolite of interest. This process of flux estimation is a central component of 13C-MFA.

Experimental Protocols

This compound Labeling of Cultured Cells

This protocol outlines a general procedure for labeling cultured mammalian cells with this compound to analyze the mass isotopomer distribution of downstream metabolites.

Materials:

  • This compound (99 atom % 13C)

  • Culture medium deficient in serine and glycine

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates and flasks

  • Liquid nitrogen

  • Methanol, Chloroform, and Water (for metabolite extraction)

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of labeling. Allow cells to adhere and grow overnight.

  • Media Preparation: Prepare the labeling medium by supplementing serine and glycine-free base medium with the desired concentration of this compound and other essential amino acids, vitamins, and glucose. The final concentration of this compound will depend on the specific experimental goals and cell type. Also, supplement the medium with dFBS.

  • Initiation of Labeling:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with sterile PBS to remove any residual unlabeled serine and glycine.

    • Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a predetermined duration. The incubation time should be sufficient to achieve a steady-state labeling of the intracellular metabolite pools. This can be determined empirically through a time-course experiment.

  • Metabolite Extraction:

    • At the end of the incubation period, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to quench metabolic activity.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Perform a liquid-liquid extraction (e.g., using a methanol:chloroform:water mixture) to separate the polar metabolites from lipids and proteins.

    • Collect the polar metabolite fraction.

  • Sample Preparation for Mass Spectrometry:

    • Dry the polar metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to enhance their volatility and improve their chromatographic properties for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Mass Spectrometry Analysis: Analyze the derivatized samples by GC-MS. The instrument should be operated in a mode that allows for the acquisition of full scan mass spectra to determine the mass isotopomer distributions of the metabolites of interest.

Data Analysis Workflow

The analysis of mass isotopomer data to calculate metabolic fluxes is a complex process that requires specialized software. The general workflow is as follows:

  • Data Acquisition and Processing: Raw mass spectrometry data is processed to identify and quantify the different mass isotopomers for each metabolite of interest.

  • Correction for Natural Isotope Abundance: The measured mass isotopomer distributions must be corrected for the natural abundance of 13C and other heavy isotopes. This is a critical step to ensure that the observed labeling patterns are solely due to the introduced tracer.

  • Metabolic Model Construction: A model of the relevant metabolic network is constructed. This model includes the stoichiometry of the reactions and the carbon atom transitions for each reaction.

  • Flux Estimation: The corrected mass isotopomer distributions are used as input for a flux estimation algorithm. This algorithm uses an iterative process to find the set of metabolic fluxes that best explains the experimental data. Software packages such as INCA (Isotopomer Network Compartmental Analysis) and 13CFLUX2 are commonly used for this purpose. These tools can be operated through graphical user interfaces or command-line scripts for more advanced users.

  • Statistical Analysis: A statistical analysis is performed to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.

Below is a conceptual workflow for data analysis:

Data_Analysis_Workflow Raw_Data Raw MS Data Corrected_Data Corrected MID Data Raw_Data->Corrected_Data Natural Isotope Correction Flux_Map Metabolic Flux Map Corrected_Data->Flux_Map Metabolic_Model Metabolic Network Model Metabolic_Model->Flux_Map Flux Estimation (e.g., INCA, 13CFLUX2)

Caption: A simplified workflow for 13C-MFA data analysis.

Data Presentation

The quantitative data obtained from this compound tracer experiments can be summarized in tables to facilitate comparison and interpretation. The following tables provide a hypothetical example of how mass isotopomer distribution data for serine and glycine might be presented.

Table 1: Mass Isotopomer Distribution of Intracellular Serine

SampleM+0 (%)M+1 (%)M+2 (%)M+3 (%)
Control96.53.30.20.0
This compound10.285.14.50.2

Table 2: Mass Isotopomer Distribution of Intracellular Glycine

SampleM+0 (%)M+1 (%)M+2 (%)
Control97.82.10.1
This compound45.352.12.6

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

The M+1 enrichment in serine in the labeled sample indicates the successful uptake and incorporation of the this compound tracer. The appearance of M+1 and M+2 in glycine demonstrates the conversion of serine to glycine via the serine hydroxymethyltransferase (SHMT) reaction, a key step in one-carbon metabolism. The relative abundances of these isotopomers can be used to calculate the flux through this pathway.

Signaling Pathways and Logical Relationships

The metabolism of serine is tightly regulated by cellular signaling pathways that respond to nutrient availability and growth signals. The PI3K/Akt/mTOR pathway is a central regulator of cell growth and metabolism and has been shown to influence serine synthesis.

The Serine Synthesis Pathway

Serine can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (3-PG) through a three-enzyme pathway.

Serine_Synthesis_Pathway 3-PG 3-Phosphoglycerate 3-PHP 3-Phosphohydroxypyruvate 3-PG->3-PHP PHGDH P-Ser Phosphoserine 3-PHP->P-Ser PSAT1 Ser Serine P-Ser->Ser PSPH PI3K_Akt_Serine_Regulation Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 PHGDH_PSAT1_PSPH PHGDH, PSAT1, PSPH (Serine Synthesis Enzymes) mTORC1->PHGDH_PSAT1_PSPH Upregulates Expression

References

Methodological & Application

Application Notes and Protocols for L-Serine-1-13C in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing isotopically labeled substrates, such as L-Serine-1-13C, into a biological system, researchers can trace the path of the labeled atoms through metabolic pathways. This provides a detailed snapshot of cellular metabolism, offering insights into disease states, drug mechanisms, and metabolic engineering strategies.[1][2] L-Serine is a non-essential amino acid that plays a central role in cellular metabolism, particularly in the synthesis of proteins, lipids, and nucleotides. It is a major source of one-carbon units for the folate and methionine cycles, which are critical for biosynthesis and methylation reactions.[3][4][5] In cancer, the serine-glycine one-carbon (SGOC) metabolic network is often upregulated to support rapid cell proliferation, making it a key area of investigation.

This compound is a stable isotope-labeled version of L-serine where the carbon atom at the C1 position (the carboxyl group) is replaced with its heavier isotope, 13C. When cells are cultured in a medium containing this compound, this labeled carbon is incorporated into various downstream metabolites. By using mass spectrometry to measure the mass isotopomer distributions of these metabolites, it is possible to deduce the metabolic fluxes through the serine-related pathways.

Principle of the Method

The core principle of 13C-MFA is to introduce a 13C-labeled substrate into a cell culture and allow the cells to reach a metabolic and isotopic steady state. During this period, the 13C label is distributed throughout the metabolic network. The pattern of 13C incorporation into downstream metabolites is a direct consequence of the active metabolic pathway fluxes.

Following the labeling period, cellular metabolism is rapidly halted (quenched), and intracellular metabolites are extracted. The isotopic enrichment of these metabolites is then measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting mass isotopomer distributions (MIDs) provide quantitative data on the fractional abundance of molecules with a specific number of 13C atoms.

This experimental data is then used in conjunction with a computational model of the relevant metabolic network. The model consists of a set of biochemical reactions with unknown flux values. By using specialized software, the intracellular fluxes are estimated by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the model.

Data Presentation

The primary quantitative data from an this compound MFA experiment are the mass isotopomer distributions of key metabolites in the serine-glycine one-carbon pathway. This data can be used to calculate the relative and absolute fluxes through the network. Below are illustrative tables summarizing the kind of quantitative data that can be obtained.

Table 1: Mass Isotopomer Distribution (MID) of Serine and Glycine

MetaboliteIsotopologueFractional Abundance (%)
SerineM+05
M+1 95
M+20
M+30
GlycineM+040
M+1 60
M+20

This table shows the expected high enrichment of M+1 serine when using this compound and the subsequent labeling of glycine.

Table 2: Calculated Metabolic Fluxes (Relative to Serine Uptake)

ReactionFlux (Relative to Serine Uptake Rate)
Serine Uptake100
Serine -> Glycine (SHMT)60
Glycine Cleavage System15
Serine -> Pyruvate10
Serine -> Phosphatidylserine5
One-carbon unit to Folate Pool60

This table presents a hypothetical set of calculated fluxes, demonstrating how the experimental data can be translated into quantitative metabolic rates.

Experimental Protocols

A successful 13C-MFA experiment requires careful planning and execution. The following protocols provide a detailed methodology for a typical experiment using this compound.

Protocol 1: Preparation of Serine-Free Labeling Medium

Objective: To prepare a cell culture medium that allows for the specific tracing of this compound.

Materials:

  • DMEM without Glucose, L-Glutamine, Pyruvic Acid, L-Serine, and Glycine (e.g., from United States Biological)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Glutamine

  • Glucose

  • Glycine

  • This compound

  • Penicillin-Streptomycin solution

  • Sterile, deionized water

  • 0.22 µm sterile filter unit

Procedure:

  • Reconstitute the powdered DMEM base medium in sterile, deionized water according to the manufacturer's instructions.

  • Add dFBS to a final concentration of 10%. The use of dialyzed FBS is critical to minimize the presence of unlabeled amino acids.

  • Add L-Glutamine to a final concentration of 2-4 mM.

  • Add Glucose to the desired final concentration (e.g., 10 mM).

  • Add Glycine to a final concentration that is representative of standard media (e.g., 0.4 mM).

  • Prepare a stock solution of this compound in sterile water and add it to the medium to the desired final concentration (e.g., 0.4 mM).

  • Add Penicillin-Streptomycin to a 1X final concentration.

  • Adjust the final volume with sterile water and sterile-filter the complete medium using a 0.22 µm filter unit.

  • Store the prepared labeling medium at 4°C.

Protocol 2: Cell Culture and Isotopic Labeling

Objective: To label cultured cells with this compound to achieve isotopic steady state.

Materials:

  • Adherent mammalian cells (e.g., cancer cell line)

  • Standard cell culture medium

  • Prepared this compound labeling medium

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Cell culture plates or flasks

Procedure:

  • Seed cells in the desired culture vessel and grow in standard medium until they reach approximately 70-80% confluency in the exponential growth phase.

  • On the day of the experiment, aspirate the standard medium from the cells.

  • Gently wash the cells once with pre-warmed PBS to remove any residual unlabeled medium.

  • Immediately add the pre-warmed this compound labeling medium to the cells.

  • Return the cells to the incubator and culture for a period sufficient to reach isotopic steady state. This duration is typically 18-24 hours for mammalian cells but should be optimized for the specific cell line and pathways of interest.

Protocol 3: Metabolite Quenching and Extraction

Objective: To rapidly halt all enzymatic activity and extract intracellular metabolites for analysis.

Materials:

  • Ice-cold 0.9% NaCl solution (Saline)

  • Liquid nitrogen

  • Cold (-80°C) 80% Methanol

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • At the end of the labeling period, quickly aspirate the labeling medium.

  • Immediately wash the cells with ice-cold saline to remove any remaining extracellular tracer. Aspirate the saline completely.

  • Instantly add liquid nitrogen to the culture plate to flash-freeze the cells and quench metabolism.

  • Add a small volume of cold (-80°C) 80% methanol to the plate and use a pre-chilled cell scraper to scrape the frozen cells.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously to ensure complete cell lysis.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the polar metabolites to a new tube.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried extracts at -80°C until analysis.

Protocol 4: LC-MS/MS Analysis of Serine and Glycine Isotopologues

Objective: To quantify the mass isotopomer distribution of serine, glycine, and other relevant metabolites.

Materials:

  • Dried metabolite extracts

  • LC-MS/MS system (e.g., coupled to a high-resolution mass spectrometer)

  • Appropriate chromatography column for amino acid analysis (e.g., HILIC column)

  • Mobile phases (e.g., acetonitrile and water with appropriate modifiers like formic acid or ammonium formate)

Procedure:

  • Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase.

  • Inject the sample onto the LC-MS/MS system.

  • Perform chromatographic separation using a gradient elution method optimized for the separation of serine and glycine.

  • Operate the mass spectrometer in a mode that allows for the detection and quantification of the different isotopologues of the target metabolites (e.g., Selected Ion Monitoring or Parallel Reaction Monitoring).

  • Acquire data for the mass-to-charge ratios (m/z) corresponding to the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms of serine, glycine, and other metabolites of interest.

  • Process the raw data to obtain the fractional abundance of each isotopologue for each metabolite. Correct for the natural abundance of 13C.

Visualizations

Serine and Glycine Metabolism

Serine_Glycine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_one_carbon One-Carbon Metabolism 3PG 3-Phosphoglycerate PHGDH PHGDH 3PG->PHGDH PSAT1 PSAT1 PHGDH->PSAT1 3-Phosphohydroxypyruvate PSPH PSPH PSAT1->PSPH Phosphoserine Serine L-Serine PSPH->Serine SHMT SHMT1/2 Serine->SHMT Serine_1_13C This compound (Tracer) Serine_1_13C->Serine Enters Pool Glycine Glycine Glycine->SHMT Methylene_THF 5,10-Methylene-THF SHMT->Methylene_THF THF THF THF->SHMT

Caption: Serine biosynthesis from glycolysis and its entry into one-carbon metabolism.

Experimental Workflow for this compound MFA

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Cell_Culture 1. Cell Culture (in standard medium) Labeling 2. Isotopic Labeling (with this compound medium) Cell_Culture->Labeling Quenching 3. Quenching (in liquid nitrogen) Labeling->Quenching Extraction 4. Metabolite Extraction (with cold methanol) Quenching->Extraction Analysis 5. LC-MS/MS Analysis Extraction->Analysis Data_Processing 6. Data Processing (Mass Isotopomer Distributions) Analysis->Data_Processing Flux_Calculation 8. Flux Calculation (e.g., using 13CFLUX2) Data_Processing->Flux_Calculation Modeling 7. Metabolic Modeling Modeling->Flux_Calculation Flux_Map 9. Flux Map Generation Flux_Calculation->Flux_Map

Caption: A typical experimental and computational workflow for 13C-Metabolic Flux Analysis.

Conclusion

Metabolic flux analysis using this compound is a powerful method for dissecting the complexities of serine and one-carbon metabolism. The detailed protocols and conceptual framework provided in these application notes offer a guide for researchers to design and execute robust MFA experiments. The quantitative data derived from such studies are invaluable for understanding cellular physiology in health and disease and for the development of novel therapeutic strategies targeting metabolic pathways.

References

Protocol for L-Serine-1-13C Tracer Experiments in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting stable isotope tracer analysis using L-Serine-1-13C in Escherichia coli to investigate metabolic flux through serine-related pathways. This method is critical for understanding the contributions of serine to central carbon metabolism, one-carbon metabolism, and the biosynthesis of other amino acids and nucleotides.

Introduction

L-serine is a non-essential amino acid that plays a central role in cellular metabolism. It serves as a major source of one-carbon units for the synthesis of purines, thymidine, and other essential metabolites. By using L-Serine labeled with a stable isotope at the first carbon (C1), researchers can trace the fate of this carbon atom as it is incorporated into various downstream metabolic pathways. This technique, coupled with mass spectrometry, allows for the quantitative analysis of metabolic fluxes, providing critical insights into cellular physiology and the effects of genetic or chemical perturbations.

Core Concepts and Signaling Pathways

In E. coli, L-serine is synthesized from the glycolytic intermediate 3-phosphoglycerate.[1] It can be converted to glycine and a one-carbon unit by serine hydroxymethyltransferase (SHMT), or deaminated to pyruvate by serine deaminases.[2] The one-carbon units derived from serine are crucial for the biosynthesis of purines, thymine, and methionine.

Serine Metabolism in E. coli

cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis cluster_serine_utilization Serine Utilization 3PG 3-Phosphoglycerate PHP 3-Phosphohydroxypyruvate 3PG->PHP serA P_Ser Phosphoserine PHP->P_Ser serC L_Serine L-Serine P_Ser->L_Serine serB Glycine Glycine L_Serine->Glycine glyA (SHMT) Pyruvate Pyruvate L_Serine->Pyruvate sdaA, sdaB, tdcG C1_unit One-Carbon Unit (to Folate Pathway) Glycine->C1_unit

Caption: L-Serine biosynthesis and degradation pathways in E. coli.

Experimental Protocol

This protocol outlines the key steps for conducting an this compound tracer experiment in E. coli.

Materials
  • E. coli strain (e.g., K-12 MG1655)

  • M9 minimal medium components

  • Glucose (or other primary carbon source)

  • This compound (99% purity)

  • Quenching solution (-80°C, 60% methanol)

  • Extraction solution (-20°C, 75% ethanol)

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane - TBDMS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Experimental Workflow

Culture 1. E. coli Culture in M9 Minimal Medium Labeling 2. Addition of This compound Tracer Culture->Labeling Quenching 3. Rapid Quenching of Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Derivatization 5. Derivatization for GC-MS Extraction->Derivatization Analysis 6. GC-MS Analysis of Labeled Metabolites Derivatization->Analysis Data 7. Data Analysis and Flux Calculation Analysis->Data

Caption: Experimental workflow for this compound tracer analysis.

Detailed Methodology

1. E. coli Culture:

  • Prepare M9 minimal medium with a defined carbon source (e.g., 4 g/L glucose).

  • Inoculate the medium with an overnight culture of E. coli to an initial OD600 of ~0.05.

  • Grow the culture at 37°C with shaking to the mid-exponential phase (OD600 ≈ 0.4-0.6).

2. Isotope Labeling:

  • Prepare a sterile stock solution of this compound.

  • Add the this compound tracer to the culture to a final concentration of 1 mM. The exact concentration may need to be optimized based on the experimental goals.

  • Continue incubation under the same conditions for a duration sufficient to achieve isotopic steady-state. This time should be determined empirically but is typically several cellular doubling times.

3. Rapid Quenching of Metabolism:

  • Rapidly withdraw a defined volume of the cell culture (e.g., 1 mL).

  • Immediately quench the metabolic activity by adding the cell suspension to a pre-chilled quenching solution (-80°C, 60% methanol) at a ratio of 1:4 (culture:quenching solution).

4. Metabolite Extraction:

  • Centrifuge the quenched cell suspension at -20°C to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in a pre-chilled extraction solution (-20°C, 75% ethanol).

  • Incubate at -20°C for at least 1 hour to ensure complete extraction.

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

5. Sample Derivatization for GC-MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen gas or in a vacuum concentrator.

  • Derivatize the dried metabolites by adding a suitable agent, such as TBDMS, and incubating at 70°C for 1 hour. This step makes the metabolites volatile for GC-MS analysis.[2][3]

6. GC-MS Analysis:

  • Analyze the derivatized samples using a GC-MS system. The specific parameters for the gas chromatograph and mass spectrometer should be optimized for the separation and detection of the target metabolites.[4]

  • The mass spectrometer should be operated in a mode that allows for the determination of the mass isotopomer distributions of the metabolites of interest (e.g., selected ion monitoring or full scan mode).

7. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of isotopes.

  • Use the corrected mass isotopomer distributions to calculate the fractional labeling of metabolites.

  • Metabolic flux analysis can be performed using software packages that utilize the isotopic labeling data to estimate the relative or absolute fluxes through the metabolic network.

Data Presentation

The quantitative data from the GC-MS analysis should be summarized in tables to facilitate comparison and interpretation.

Table 1: Isotopic Enrichment of Key Metabolites

MetaboliteMass IsotopomerFractional Abundance (%)
SerineM+05.0
M+195.0
GlycineM+040.0
M+160.0
PyruvateM+085.0
M+115.0
AspartateM+090.0
M+110.0

Note: The data presented in this table is representative and will vary depending on the specific experimental conditions.

Table 2: Calculated Metabolic Fluxes

ReactionRelative Flux (%)
Serine -> Glycine70
Serine -> Pyruvate30
Glycine -> C1 units65

Note: Fluxes are normalized to the total serine uptake rate. The data is representative.

Conclusion

This protocol provides a comprehensive framework for conducting this compound tracer experiments in E. coli. By carefully following these procedures, researchers can obtain high-quality data to quantify metabolic fluxes and gain a deeper understanding of serine metabolism. This knowledge is invaluable for applications in metabolic engineering, drug discovery, and fundamental biological research.

References

Application Notes and Protocols for L-Serine-1-13C Sample Preparation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Serine, a non-essential amino acid, plays a pivotal role in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and as a precursor for other amino acids like glycine and cysteine. Its involvement in neurological functions and potential therapeutic applications has spurred significant interest in its metabolic pathways. Stable isotope-labeled L-Serine, particularly L-Serine-1-13C, serves as an invaluable tracer in metabolic studies and as an internal standard for accurate quantification in complex biological matrices.[1][2] This document provides detailed application notes and standardized protocols for the preparation of samples containing this compound for analysis by mass spectrometry (MS), catering to both Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of serine using mass spectrometry, compiled from various validated methods. These values can serve as a benchmark for researchers developing and validating their own assays.

Table 1: LC-MS/MS Quantitative Parameters for Serine Analysis

ParameterValueSample MatrixDerivatization AgentAnalytical Method
Linearity Range0.19 - 25 nmol/mLHuman Plasma(R)-1-Boc-2-piperidine carbonyl chlorideLC-MS/MS
Linearity Range (D-Serine)0.01 - 10 µg/mLHuman PlasmaNone (Chiral Column)LC-MS/MS
Linearity Range (L-Serine)0.1 - 100 µg/mLHuman PlasmaNone (Chiral Column)LC-MS/MS
QC AccuracyWithin ±15%Human PlasmaNot specifiedLC-MS/MS
QC Precision<15% RSDHuman PlasmaNot specifiedLC-MS/MS

Table 2: GC-MS Quantitative Parameters for Serine Analysis

ParameterValueSample MatrixDerivatization AgentAnalytical Method
Linearity Range10 - 800 µg/mLHuman PlasmaN-heptafluorobutyryl n-propyl esterGC-MS
Precision and Accuracy5%Human PlasmaN-heptafluorobutyryl n-propyl esterGC-MS
On-Column Sensitivity100 pgNot specifiedN-heptafluorobutyryl n-propyl esterGC-MS

II. Experimental Protocols

A. Protocol 1: LC-MS/MS Sample Preparation from Plasma

This protocol is designed for the quantitative analysis of this compound in plasma using a stable isotope dilution method, which is considered a primary method for providing results traceable to the International System of Units (SI).[3]

Materials:

  • Plasma samples

  • This compound (as internal standard)

  • Acetone, ice-cold

  • Methanol

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Centrifuge capable of 13,000 x g and 4°C

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.

  • Internal Standard Spiking: In a microcentrifuge tube, add 100 µL of plasma. Spike with a known concentration of this compound internal standard solution. The concentration of the internal standard should be chosen to be close to the expected endogenous L-serine concentration.

  • Protein Precipitation: Add 400 µL of ice-cold acetone to the plasma sample.[4] Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation. Centrifuge at 13,000 x g for 10 minutes at 4°C.[4]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent (e.g., 10:90 methanol/water, v/v). Vortex for 1 minute to ensure complete dissolution.

  • Final Centrifugation: Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

B. Protocol 2: GC-MS Sample Preparation from Plasma (with Derivatization)

The polar nature of amino acids necessitates derivatization prior to GC-MS analysis to increase their volatility and improve chromatographic performance. Silylation is a common derivatization technique for this purpose.

Materials:

  • Plasma samples

  • This compound (as internal standard)

  • 0.1 N HCl

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile

  • Sodium bicarbonate

  • Microcentrifuge tubes

  • Heating block

  • Nitrogen evaporator

Procedure:

  • Sample and Internal Standard: To a microcentrifuge tube, add 50 µL of plasma and a known amount of this compound internal standard.

  • Acidification and Drying: Add 50 µL of 0.1 N HCl, vortex, and then dry the sample completely under a stream of nitrogen. This step helps in subsequent derivatization.

  • Derivatization:

    • Add 100 µL of neat MTBSTFA to the dried sample.

    • Add 100 µL of acetonitrile.

    • Cap the vial tightly and heat at 100°C for 4 hours to ensure complete derivatization.

  • Neutralization: Cool the sample to room temperature. Neutralize the reaction mixture with a small amount of sodium bicarbonate.

  • Centrifugation: Centrifuge to pellet the sodium bicarbonate and any other precipitates.

  • Sample Transfer: Carefully transfer the supernatant to a GC-MS autosampler vial for analysis.

III. Diagrams and Visualizations

A. L-Serine Biosynthesis and Metabolism Signaling Pathway

L-serine is synthesized from the glycolytic intermediate 3-phosphoglycerate through a series of enzymatic reactions. It can then be converted to other crucial biomolecules.

L_Serine_Pathway L-Serine Biosynthesis and Metabolism Glycolysis Glycolysis ThreePG 3-Phosphoglycerate Glycolysis->ThreePG Phosphohydroxypyruvate 3-Phosphohydroxypyruvate ThreePG->Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine Phosphohydroxypyruvate->Phosphoserine PSAT1 L_Serine L-Serine Phosphoserine->L_Serine PSPH Glycine Glycine L_Serine->Glycine SHMT Cysteine Cysteine L_Serine->Cysteine Pyruvate Pyruvate L_Serine->Pyruvate Serine Dehydratase Proteins Protein Synthesis L_Serine->Proteins Sphingolipids Sphingolipids L_Serine->Sphingolipids Nucleotides Nucleotide Synthesis Glycine->Nucleotides

Caption: L-Serine biosynthesis from glycolysis and its major metabolic fates.

B. LC-MS/MS Sample Preparation Workflow

The following diagram illustrates the key steps involved in preparing a plasma sample for LC-MS/MS analysis of this compound.

LCMS_Workflow LC-MS/MS Sample Preparation Workflow for this compound in Plasma Start Start: Plasma Sample Spike Spike with This compound Internal Standard Start->Spike Precipitate Protein Precipitation (e.g., Acetone) Spike->Precipitate Centrifuge1 Centrifugation (13,000 x g, 4°C) Precipitate->Centrifuge1 Collect Collect Supernatant Centrifuge1->Collect Dry Evaporate to Dryness (Nitrogen Stream) Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Analyze LC-MS/MS Analysis Centrifuge2->Analyze GCMS_Workflow GC-MS Sample Preparation Workflow for this compound in Plasma Start Start: Plasma Sample Spike Spike with This compound Internal Standard Start->Spike Dry Acidify and Dry Spike->Dry Derivatize Derivatization (e.g., MTBSTFA, 100°C, 4h) Dry->Derivatize Neutralize Neutralize Derivatize->Neutralize Centrifuge Centrifugation Neutralize->Centrifuge Analyze GC-MS Analysis Centrifuge->Analyze

References

Application Note: Analyzing L-Serine-1-13C Incorporation by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-serine is a non-essential amino acid that plays a central role in cellular metabolism. It serves as a precursor for the synthesis of proteins, other amino acids such as glycine and cysteine, and is a key contributor to one-carbon metabolism through the folate cycle. This pathway is critical for the biosynthesis of nucleotides and for methylation reactions. Furthermore, serine is a crucial component in the synthesis of sphingolipids, an important class of lipids involved in cell signaling and membrane structure. Given its central role in these fundamental cellular processes, tracing the metabolic fate of L-serine is of significant interest in various fields of research, including cancer biology, neuroscience, and drug development.

Stable isotope tracing using L-Serine-1-13C, coupled with gas chromatography-mass spectrometry (GC-MS), provides a powerful method to quantitatively track the incorporation of the labeled carbon into downstream metabolites. This application note provides a detailed protocol for analyzing this compound incorporation in mammalian cells, from cell culture and sample preparation to GC-MS analysis and data interpretation.

Key Metabolic Pathways

Understanding the primary metabolic fates of L-serine is essential for designing and interpreting tracer experiments. The C1 carbon of L-serine, which is labeled in this application, is primarily involved in the one-carbon cycle.

One-Carbon Metabolism

The one-carbon cycle, primarily mediated by folate, is a network of reactions that transfer one-carbon units for various biosynthetic processes. L-serine is a major donor of these one-carbon units. The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the conversion of serine to glycine, transferring the β-carbon of serine to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. However, the carboxyl group (C1) of serine is lost as CO2 in subsequent reactions within the glycine cleavage system if glycine is further catabolized. When this compound is used, the label is retained in glycine and can be traced into downstream pathways such as glutathione synthesis.

Sphingolipid Biosynthesis

Sphingolipid synthesis begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[1][2][3] This initial step is rate-limiting in the pathway.[3] The entire serine molecule, including the C1 carbon, is incorporated into the sphingoid base backbone. Therefore, tracing this compound allows for the quantification of de novo sphingolipid synthesis.[4]

Experimental Workflow

The overall workflow for an this compound tracing experiment involves several key steps, from cell culture to data analysis.

Experimental Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation A Seed Mammalian Cells B Culture in this compound containing medium A->B C Quench Metabolism (e.g., cold methanol) B->C D Metabolite Extraction (e.g., solvent precipitation) C->D E Protein Hydrolysis (optional) D->E F Derivatization (e.g., Silylation) E->F G GC-MS Analysis F->G H Data Acquisition G->H I Peak Integration & Identification H->I J Mass Isotopomer Distribution (MID) Analysis I->J K Metabolic Flux Calculation J->K

Experimental workflow for this compound tracing.

Detailed Protocols

I. Cell Culture and Labeling
  • Cell Seeding: Seed mammalian cells of choice in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will allow them to reach approximately 80% confluency at the time of harvest.

  • Labeling Medium Preparation: Prepare the experimental medium by supplementing basal medium (lacking serine and glycine) with a known concentration of this compound (e.g., 200 µM) and unlabeled glycine. The concentration of the tracer should be optimized based on the cell line and experimental goals.

  • Labeling: Once cells have adhered and are in the exponential growth phase, replace the standard culture medium with the pre-warmed this compound labeling medium.

  • Incubation: Incubate the cells for a predetermined period. The incubation time will depend on the metabolic pathway of interest and the turnover rate of the target metabolites. For rapid metabolic processes, a few hours may be sufficient, while for pathways with slower turnover, such as protein synthesis, 24 hours or longer may be necessary.

II. Sample Preparation
  • Quenching Metabolism:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a quenching solution, such as ice-cold 80% methanol, to the culture vessel to rapidly halt enzymatic activity.

  • Metabolite Extraction:

    • Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly and incubate on ice for 10-15 minutes.

    • Centrifuge at maximum speed (e.g., >13,000 x g) at 4°C for 10 minutes.

    • Collect the supernatant containing the polar metabolites. The pellet can be used for protein or lipid analysis.

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

  • Derivatization (Silylation):

    • To the dried metabolite extract, add 50 µL of a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Add 50 µL of a suitable solvent like pyridine or acetonitrile.

    • Incubate the mixture at a specific temperature and time (e.g., 60-100°C for 30-60 minutes) to ensure complete derivatization of the amino acids.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

III. GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a triple quadrupole for targeted analysis) is required.

  • GC Parameters (Example):

    • Column: A non-polar column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Injection Volume: 1 µL in splitless mode.

    • Inlet Temperature: 250-280°C.

    • Oven Temperature Program:

      • Initial temperature: 80-100°C, hold for 2 minutes.

      • Ramp: 5-10°C/minute to 300-320°C.

      • Hold: 5-10 minutes at the final temperature.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan mode (e.g., m/z 50-600) for untargeted analysis or Selected Ion Monitoring (SIM) for targeted quantification of specific fragments.

IV. Data Analysis
  • Peak Identification: Identify the peaks corresponding to the derivatized amino acids and other metabolites of interest based on their retention times and mass spectra, by comparison with authentic standards and spectral libraries.

  • Mass Isotopomer Distribution (MID) Analysis: For each identified metabolite, determine the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.). This is achieved by integrating the ion chromatograms for each isotopic peak. The raw MIDs should be corrected for the natural abundance of 13C and other isotopes.

  • Fractional Enrichment Calculation: The fractional enrichment (FE) of a metabolite represents the proportion of molecules that have incorporated the 13C label. It can be calculated from the corrected MID data.

  • Metabolic Flux Analysis: For a more in-depth quantitative analysis, the corrected MID data can be used as input for metabolic flux analysis (MFA) software to calculate the relative or absolute fluxes through specific metabolic pathways.

Data Presentation: Quantitative Analysis

The following tables provide examples of how to present quantitative data from an this compound tracing experiment. The data shown are hypothetical but representative of expected outcomes.

Table 1: Mass Isotopomer Distribution of Key Metabolites

This table shows the fractional abundance of each mass isotopomer for serine and its downstream metabolites after labeling with this compound.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)
Serine 10.588.21.10.2
Glycine 45.353.11.50.1
Cysteine 65.832.51.60.1
Sphinganine 58.940.10.90.1

M+0 represents the unlabeled metabolite, M+1 represents the metabolite with one 13C atom, and so on. Data should be corrected for natural isotope abundance.

Table 2: Fractional Enrichment of Metabolites

This table summarizes the percentage of each metabolite pool that has been newly synthesized from the this compound tracer.

MetaboliteFractional Enrichment (%)
Serine 89.5
Glycine 54.7
Cysteine 34.2
Sphinganine 41.1

Fractional Enrichment is calculated from the corrected Mass Isotopomer Distribution data.

Table 3: Relative Metabolic Fluxes

This table presents the relative contribution of this compound to different metabolic pathways, as might be determined by metabolic flux analysis.

Metabolic PathwayRelative Flux from Serine (%)
Glycine Synthesis 35
Cysteine Synthesis 15
Sphingolipid Synthesis 50

These values represent the percentage of the consumed this compound that is directed into each respective pathway.

Signaling Pathway Diagrams

One-Carbon Metabolism Pathway

One_Carbon_Metabolism Serine This compound Glycine Glycine-1-13C Serine->Glycine SHMT Methylene_THF 5,10-Methylene-THF Serine->Methylene_THF C2 & C3 of Serine Cysteine Cysteine Serine->Cysteine Glutathione Glutathione Glycine->Glutathione THF Tetrahydrofolate (THF) THF->Methylene_THF Purines Purine Synthesis Methylene_THF->Purines Thymidylate Thymidylate Synthesis Methylene_THF->Thymidylate Cysteine->Glutathione Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine

One-Carbon Metabolism Pathway

Sphingolipid Biosynthesis Pathway

Sphingolipid_Biosynthesis Serine This compound Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Ketosphinganine Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Complex_Sphingolipids Complex Sphingolipids Glucosylceramide->Complex_Sphingolipids

References

Application Note: Analysis of L-Serine-1-¹³C Labeled Proteins using Heteronuclear NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of structural biology, biochemistry, and pharmacology.

Introduction

Stable isotope labeling of proteins is a cornerstone of modern NMR spectroscopy, enabling the study of protein structure, dynamics, and interactions at atomic resolution.[1][2] Selective labeling of specific amino acid residues or specific atoms within a residue can simplify complex spectra and provide unique insights into protein function. Labeling the carboxyl carbon (C' or C=O) of serine residues with ¹³C (L-Serine-1-¹³C) is a powerful strategy for probing the protein backbone environment.

This application note provides a detailed protocol for the expression and selective labeling of proteins with L-Serine-1-¹³C in Escherichia coli, and the subsequent analysis using 2D heteronuclear correlation NMR experiments. While the term "HSQC" is often used generically, the carboxyl carbon has no directly attached proton. Therefore, this note will focus on the appropriate through-bond correlation experiment, the 2D HNCO , which establishes a correlation between the amide proton (¹H) and the carboxyl carbon (¹³C) of the preceding residue, providing specific information about serine-adjacent peptide bonds.

Principle of the Method

The experiment of choice for observing ¹³C-labeled carboxyl groups is the 2D HNCO. This experiment detects the correlation between the amide proton (HN) of an amino acid and the carboxyl carbon (C') of the preceding amino acid in the protein sequence. The magnetization is transferred through the peptide bond via one-bond J-couplings: from ¹HN → ¹⁵N → ¹³C'.

When a protein is labeled with L-Serine-1-¹³C, any peak in the HNCO spectrum that arises from the amino acid following a serine residue will show a strong correlation to the ¹³C-labeled serine carboxyl carbon. This allows for the unambiguous identification of residues immediately C-terminal to serine in the protein sequence, providing powerful constraints for resonance assignment and structural analysis.

Applications
  • Resonance Assignment: Simplifies the process of backbone resonance assignment by providing unambiguous identification of serine-X peptide bonds.

  • Structural Analysis: The ¹³C' chemical shift is sensitive to the local secondary structure (α-helix, β-sheet), providing valuable structural constraints.[3]

  • Enzyme Mechanism Studies: Can be used to probe the chemical environment of serine residues in the active sites of enzymes, such as serine proteases.

  • Phosphorylation Studies: Phosphorylation of a serine residue can induce changes in the chemical shift of its own carboxyl carbon and those of neighboring residues, allowing for the study of post-translational modifications.

  • Protein-Ligand Interaction: Binding of a ligand near a serine residue can perturb the local electronic environment, leading to changes in the ¹³C' chemical shift.

Experimental Protocols

Protocol 1: Expression and Labeling of Proteins with L-Serine-1-¹³C

This protocol describes the overexpression of a target protein in E. coli grown in M9 minimal medium for selective incorporation of L-Serine-1-¹³C.[1][4]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl, MgSO₄, CaCl₂).

  • ¹⁵NH₄Cl (for ¹⁵N labeling, required for the HNCO experiment).

  • ¹²C-Glucose (or other unlabeled carbon source).

  • L-Serine-1-¹³C.

  • Stock solutions of all other 19 unlabeled amino acids.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

  • Appropriate antibiotic.

Procedure:

  • Starter Culture: Inoculate 10-20 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with vigorous shaking.

  • Main Culture Growth (Unlabeled Phase): The next day, prepare 1 L of M9 minimal medium containing ¹²C-glucose (e.g., 4 g/L) and the appropriate antibiotic. Inoculate with the overnight starter culture to an initial OD₆₀₀ of ~0.1.

  • Grow the main culture at 37°C with shaking until the OD₆₀₀ reaches 0.7-0.8.

  • Harvest and Media Switch: Pellet the cells by centrifugation (e.g., 5000 x g, 15 min, 4°C). Discard the supernatant.

  • Gently resuspend the cell pellet in 1 L of fresh M9 minimal medium containing:

    • ¹⁵NH₄Cl (1 g/L) as the sole nitrogen source.

    • ¹²C-Glucose (2 g/L) as the carbon source.

    • L-Serine-1-¹³C (100-150 mg/L).

    • All other 19 unlabeled amino acids (50-100 mg/L each) to suppress the biosynthesis of other amino acids from the labeled serine.

    • Appropriate antibiotic.

  • Induction: Allow the culture to recover for 1 hour at 37°C with shaking. Then, induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to express the protein for 12-18 hours.

  • Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

G cluster_prep Day 1: Preparation cluster_expression Day 2: Expression & Labeling plate Streak E. coli Plate starter Inoculate LB Starter Culture plate->starter overnight Grow Overnight (37°C) starter->overnight inoculate Inoculate 1L M9 (Unlabeled Glucose) overnight->inoculate grow Grow to OD600 ~0.7-0.8 inoculate->grow pellet Harvest Cells (Centrifuge) grow->pellet resuspend Resuspend in M9 with: ¹⁵NH₄Cl L-Serine-1-¹³C Other 19 AAs pellet->resuspend induce Induce with IPTG resuspend->induce express Express Protein (18-25°C, 12-18h) induce->express final_pellet Final Harvest & Storage express->final_pellet

Caption: Workflow for selective L-Serine-1-¹³C protein labeling.

Protocol 2: NMR Data Acquisition (2D HNCO)

Sample Preparation:

  • Purify the labeled protein to >95% homogeneity.

  • Buffer exchange into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5).

  • Concentrate the protein to 0.5-1.0 mM.

  • Add 5-10% D₂O to the final sample for the lock signal.

  • Transfer the sample to a high-quality NMR tube.

Spectrometer Setup and Acquisition:

  • Tuning and Shimming: Tune the probe for ¹H, ¹³C, and ¹⁵N frequencies. Shim the sample to achieve good field homogeneity.

  • Pulse Sequence: Load a standard 2D HNCO pulse sequence (e.g., hncogp on Bruker spectrometers).

  • Set Spectral Widths:

    • ¹H (F2, direct dimension): ~12-16 ppm, centered on the water resonance (~4.7 ppm).

    • ¹⁵N (F1, indirect dimension): ~30-35 ppm, centered around 118-120 ppm.

    • ¹³C (F1, indirect dimension): ~15-20 ppm, centered around 175-177 ppm. Note: The HNCO is a 3D experiment recorded as a 2D. The ¹³C dimension is not evolved but is irradiated with specific pulses.

  • Acquisition Parameters (Example for a 600 MHz spectrometer):

    • Number of scans (ns): 16-64 (depending on sample concentration).

    • Number of increments (t1): 128-256 complex points in the ¹⁵N dimension.

    • Acquisition time (aq): ~0.1 s in the direct ¹H dimension.

    • Recycle delay (d1): 1.0-1.5 s.

  • Data Acquisition: Start the acquisition. Total experiment time can range from a few hours to overnight.

G cluster_peptide Peptide Backbone cluster_transfer Magnetization Transfer Path H Amide Proton (¹Hⁿ) N Amide Nitrogen (¹⁵N) N->H ¹JNH C Preceding Carbonyl (¹³C') C->N ¹JNC' (Peptide Bond) H_t ¹Hⁿ N_t ¹⁵N H_t->N_t INEPT C_t ¹³C' N_t->C_t J-coupling evolution

Caption: Magnetization transfer pathway in a 2D HNCO experiment.

Data Presentation and Analysis

Data Processing:

Process the 2D data using software such as NMRPipe or TopSpin. This typically involves Fourier transformation, phase correction, and baseline correction in both dimensions.

Spectral Analysis:

The resulting 2D HNCO spectrum will have ¹HN chemical shifts on the direct axis and ¹⁵N chemical shifts on the indirect axis. Each peak corresponds to a specific backbone amide group. For a protein labeled with L-Serine-1-¹³C, the peaks corresponding to residues immediately following a serine will be selectively observed or significantly enhanced in a ¹³C-edited version of the experiment. By comparing this spectrum to a standard ¹H-¹⁵N HSQC, one can rapidly identify all Xaa residues in Ser-Xaa motifs.

Quantitative Data: ¹³C' Chemical Shifts

The chemical shift of the serine carboxyl carbon is sensitive to the local protein secondary structure. The following table summarizes typical ¹³C' chemical shift ranges for serine residues.

Secondary StructureTypical ¹³C' Chemical Shift Range (ppm)
α-Helix178.5 ± 1.5
β-Sheet175.0 ± 1.5
Random Coil176.5 ± 1.0

Note: These values are approximate and can be influenced by neighboring residues and other local environmental factors.

Conclusion

Selective labeling of serine residues at the carboxyl position with ¹³C provides a powerful tool for protein NMR analysis. The use of through-bond correlation experiments like the 2D HNCO allows for the specific identification of peptide bonds involving serine, which greatly aids in spectral assignment and provides valuable structural information. The protocols and data presented here offer a robust framework for researchers to implement this technique to investigate protein structure, function, and interactions in detail.

References

Quantifying Serine Metabolism with L-Serine-1-13C: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

Serine, a non-essential amino acid, is a central player in cellular metabolism, contributing not only to protein synthesis but also to a wide array of biosynthetic pathways crucial for cell proliferation and survival. These pathways include the synthesis of other amino acids like glycine and cysteine, nucleotide production (purines and pyrimidines), and the maintenance of cellular redox balance through glutathione synthesis.[1][2] In rapidly dividing cells, particularly cancer cells, the demand for serine is often elevated, making the serine synthesis and utilization pathways attractive targets for therapeutic intervention.

Stable isotope tracing using molecules like L-Serine-1-13C offers a powerful method to quantitatively track the metabolic fate of serine within cellular systems. By introducing a "heavy" carbon isotope at a specific position, researchers can follow its incorporation into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This allows for the precise measurement of metabolic fluxes and the identification of active metabolic pathways, providing invaluable insights for basic research and drug development.

These application notes provide detailed protocols for quantifying serine metabolism using this compound, targeted at researchers, scientists, and drug development professionals.

Key Metabolic Pathways

Serine metabolism is intricately linked with several key cellular processes. The primary fates of the carbon backbone of serine include its conversion to glycine, its contribution to the one-carbon pool, and its role in synthesizing other crucial biomolecules.

Serine Synthesis Pathway

Cells can synthesize serine de novo from the glycolytic intermediate 3-phosphoglycerate (3-PG) through a three-step enzymatic pathway involving phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase 1 (PSAT1), and phosphoserine phosphatase (PSPH).[3]

3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 L-Serine L-Serine Phosphoserine->L-Serine PSPH

Caption: De novo serine synthesis pathway from 3-phosphoglycerate.

Serine Catabolism and One-Carbon Metabolism

L-serine is a major source of one-carbon units for the folate cycle. The enzyme serine hydroxymethyltransferase (SHMT), present in both the cytoplasm (SHMT1) and mitochondria (SHMT2), catalyzes the reversible conversion of serine to glycine, transferring the β-carbon of serine to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[3][4] This one-carbon unit is essential for nucleotide synthesis and methylation reactions.

L-Serine L-Serine Glycine Glycine L-Serine->Glycine SHMT1/2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF from Serine Purine Synthesis Purine Synthesis 5,10-CH2-THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis 5,10-CH2-THF->Thymidylate Synthesis

Caption: Serine's role in one-carbon metabolism.

Experimental Protocols

Experimental Workflow for this compound Tracing

The general workflow for a stable isotope tracing experiment with this compound involves several key steps, from cell culture to data analysis.

cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Analysis Cell Seeding Cell Seeding This compound Labeling This compound Labeling Cell Seeding->this compound Labeling Metabolite Extraction Metabolite Extraction This compound Labeling->Metabolite Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Metabolite Extraction->Derivatization (for GC-MS) LC-MS or GC-MS LC-MS or GC-MS Metabolite Extraction->LC-MS or GC-MS Derivatization (for GC-MS)->LC-MS or GC-MS Isotopologue Distribution Analysis Isotopologue Distribution Analysis LC-MS or GC-MS->Isotopologue Distribution Analysis Metabolic Flux Calculation Metabolic Flux Calculation Isotopologue Distribution Analysis->Metabolic Flux Calculation

Caption: General experimental workflow for this compound tracing.

Protocol 1: this compound Tracing in Mammalian Cells and Metabolite Extraction

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Water (LC-MS grade)

  • Chloroform (LC-MS grade), pre-chilled to -20°C

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture overnight in a humidified incubator at 37°C and 5% CO2.

  • Preparation of Labeling Medium: Prepare the experimental medium by supplementing serine-free DMEM or RPMI-1640 with this compound at the desired concentration (typically the same as physiological serine levels in the standard medium). Also add dialyzed FBS and antibiotics.

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed, serine-free medium.

    • Add the prepared this compound labeling medium to the cells.

    • Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to determine the kinetics of label incorporation and to approach isotopic steady state.

  • Metabolite Extraction:

    • At each time point, place the 6-well plate on ice.

    • Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • For a biphasic extraction to separate polar and nonpolar metabolites, add 500 µL of ice-cold water and 500 µL of ice-cold chloroform to the methanol extract.

    • Vortex vigorously for 30 seconds and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the upper aqueous layer (polar metabolites) and the lower organic layer (lipids) into separate tubes.

    • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried extracts at -80°C until analysis.

Protocol 2: LC-MS Analysis of 13C-Labeled Polar Metabolites

Materials:

  • Dried polar metabolite extracts

  • Water with 0.1% formic acid (Mobile Phase A)

  • Acetonitrile with 0.1% formic acid (Mobile Phase B)

  • LC-MS system (e.g., Q-Exactive Orbitrap mass spectrometer coupled to a Vanquish UHPLC system)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

Procedure:

  • Sample Reconstitution: Reconstitute the dried polar metabolite extracts in a suitable volume (e.g., 50 µL) of an appropriate solvent, such as 50% methanol in water. Vortex and centrifuge to pellet any insoluble material.

  • LC-MS Analysis:

    • Inject a small volume (e.g., 2-5 µL) of the reconstituted sample onto the HILIC column.

    • Perform a chromatographic separation using a gradient of Mobile Phase A and B. A typical gradient might start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to a lower percentage to elute the polar metabolites.

    • The mass spectrometer should be operated in negative ion mode for many of the key downstream metabolites of serine.

    • Acquire data in full scan mode over a mass range that covers the expected metabolites (e.g., m/z 70-1000).

    • Use a high resolution (e.g., >70,000) to accurately distinguish between isotopologues.

  • Data Analysis:

    • Identify the peaks corresponding to serine, glycine, and other downstream metabolites based on their accurate mass and retention time.

    • Extract the ion chromatograms for each isotopologue (M+0, M+1, M+2, etc.) of the metabolites of interest.

    • Calculate the fractional enrichment of each isotopologue by dividing the peak area of that isotopologue by the sum of the peak areas of all isotopologues for that metabolite.

    • Correct for the natural abundance of 13C in the unlabeled portion of the molecule.

Protocol 3: GC-MS Analysis of 13C-Labeled Amino Acids

Materials:

  • Dried polar metabolite extracts

  • Pyridine

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl

  • GC-MS system

Procedure:

  • Derivatization:

    • To the dried metabolite extract, add 20 µL of pyridine and vortex.

    • Add 30 µL of MTBSTFA + 1% TBDMSCl.

    • Incubate at 60°C for 1 hour to derivatize the amino acids.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a suitable GC column (e.g., DB-5ms) and a temperature gradient to separate the derivatized amino acids.

    • The mass spectrometer can be operated in either scan mode or selected ion monitoring (SIM) mode to detect the characteristic fragmentation patterns of the derivatized amino acids and their isotopologues.

  • Data Analysis:

    • Analyze the mass spectra to determine the mass isotopomer distributions for serine, glycine, and other amino acids.

    • Correct for the natural abundance of isotopes in both the metabolite and the derivatizing agent.

Quantitative Data Presentation

The following tables summarize representative quantitative data from this compound tracing experiments. The fractional contribution (FC) represents the percentage of a metabolite pool that is labeled with 13C from the tracer. Mass isotopomer distribution (MID) shows the relative abundance of each isotopologue (M+0, M+1, etc.).

Table 1: Fractional Contribution of this compound to Downstream Metabolites in Cancer Cells

MetaboliteCell Line A (Cancer Type 1)Cell Line B (Cancer Type 2)
Glycine (M+1)45%60%
Cysteine (M+1)20%35%
Purines (e.g., AMP, M+1)15%25%
Glutathione (GSH, M+1 from Glycine)30%45%

Data are hypothetical and for illustrative purposes.

Table 2: Mass Isotopomer Distribution (MID) of Pyruvate from [U-13C3]Serine in Different Cell Types

IsotopologueHL-60 (Leukemia)dHL-60 (Differentiated)LPS-dHL-60 (Activated)
M+0>99%>99%>99%
M+1<1%<1%<1%
M+2<1%<1%<1%
M+3<1%<1%<1%

This table presents data indicating that under these specific conditions, the breakdown of serine to pyruvate is minimal.

Table 3: Isotopomer Distribution in Purine Synthesis from [13C3,15N]Serine

Purine NucleotideM+0M+1 (from 13C-formate)M+2 (from 13C-glycine)M+3 (from 13C-glycine and 13C-formate)
AMP40%25%20%15%
GMP38%28%18%16%

Data are hypothetical and for illustrative purposes, based on the principles described in reference. The labeling pattern reflects the incorporation of both the carbon backbone (as glycine) and one-carbon units from serine into the purine ring.

Conclusion

The use of this compound as a metabolic tracer provides a robust and quantitative method to investigate the intricate network of serine metabolism. The protocols and data presented here offer a framework for researchers to design and execute their own stable isotope tracing experiments. By carefully applying these techniques, scientists can gain deeper insights into the metabolic reprogramming that occurs in various physiological and pathological states, paving the way for the development of novel therapeutic strategies targeting serine metabolism.

References

Application Notes and Protocols: L-Serine-1-13C in Cancer Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. Among the key metabolic alterations is the dysregulation of serine metabolism. Serine, a non-essential amino acid, serves as a central node in cellular metabolism, contributing to the synthesis of proteins, lipids, and nucleotides. Furthermore, it is a primary source of one-carbon units for the folate cycle, which is crucial for nucleotide biosynthesis and methylation reactions.[1][2] Cancer cells can acquire serine from the extracellular environment or synthesize it de novo from the glycolytic intermediate 3-phosphoglycerate via the serine synthesis pathway (SSP).[2][3]

This document provides detailed application notes and protocols for utilizing L-Serine-1-13C, a stable isotope-labeled form of serine, to investigate cancer metabolism. Stable isotope tracing using this compound allows for the precise tracking of serine's metabolic fate, providing quantitative insights into the activity of key metabolic pathways in cancer cells. This information is invaluable for identifying metabolic vulnerabilities and developing novel therapeutic strategies.

Key Applications of this compound in Cancer Metabolism Research

  • Metabolic Flux Analysis (MFA): Quantify the rate of serine uptake and its conversion into downstream metabolites, providing a dynamic view of metabolic pathway activity.

  • Stable Isotope Resolved Metabolomics (SIRM): Identify and quantify the incorporation of the 13C label from this compound into a wide range of metabolites, elucidating the interconnectedness of metabolic networks.[4]

  • One-Carbon Metabolism Studies: Trace the flow of the 13C-labeled carbon from serine into the folate and methionine cycles, assessing their contributions to nucleotide synthesis and methylation reactions.

  • Identifying Therapeutic Targets: Pinpoint enzymes and pathways crucial for serine metabolism in cancer cells, which can serve as potential targets for drug development.

  • Understanding Drug Resistance: Investigate how cancer cells rewire their metabolism to develop resistance to therapies and how targeting serine metabolism might overcome this resistance.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing 13C-labeled serine to investigate metabolic fluxes in various cancer cell lines. These data highlight the significant contribution of serine to different biosynthetic pathways.

Table 1: Serine Contribution to Downstream Metabolites in Pancreatic Cancer Cell Lines

MetaboliteIsotopeCell Line: 9580Cell Line: 10158
SerineM+195.2 ± 0.396.1 ± 0.2
GlycineM+145.7 ± 1.555.3 ± 1.1
AlanineM+18.9 ± 0.512.4 ± 0.7
GlutamateM+13.2 ± 0.24.1 ± 0.3
AspartateM+16.5 ± 0.48.2 ± 0.5

Data represents the percentage of each metabolite labeled with 13C after incubation with [U-13C]-Serine, indicating the relative contribution of serine to their synthesis. Data is presented as mean ± standard deviation (n=3).

Table 2: Relative Fluxes of Serine Metabolism in Different Cancer Cell Lines

Metabolic FluxHCT116 (Colon Cancer)A549 (Lung Cancer)MDA-MB-231 (Breast Cancer)
Serine uptake from mediaHighModerateHigh
De novo serine synthesisLowHighModerate
Serine to Glycine conversionHighHighHigh
Serine contribution to purine synthesisModerateHighModerate
Serine contribution to glutathione synthesisHighModerateHigh

This table provides a qualitative summary of relative metabolic fluxes determined from various 13C tracing studies.

Signaling Pathways in Serine Metabolism

Several key signaling pathways are implicated in the regulation of serine metabolism in cancer, creating a complex network that promotes tumor growth and survival. The oncogene MYC and the mTOR pathway are central regulators of this process.

MYC and ATF4 Regulation of the Serine Synthesis Pathway

The transcription factor MYC, frequently overexpressed in cancers, plays a crucial role in upregulating the enzymes of the serine synthesis pathway (SSP). MYC can directly bind to the promoters of SSP genes, including PHGDH, PSAT1, and PSPH, to increase their transcription. Additionally, MYC can indirectly activate the SSP by inducing the expression of activating transcription factor 4 (ATF4), which in turn promotes the transcription of SSP enzymes. This dual regulatory mechanism ensures a robust supply of serine to support the metabolic demands of cancer cells.

MYC_ATF4_SSP_Regulation MYC MYC ATF4 ATF4 MYC->ATF4 PHGDH PHGDH MYC->PHGDH PSAT1 PSAT1 MYC->PSAT1 PSPH PSPH MYC->PSPH ATF4->PHGDH ATF4->PSAT1 ATF4->PSPH Serine Serine

MYC and ATF4 upregulate the Serine Synthesis Pathway.
mTOR Signaling and Serine Metabolism

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth and metabolism, and its activity is often elevated in cancer. mTORC1, a key complex in this pathway, is activated by the availability of amino acids, including serine. Activated mTORC1 promotes protein synthesis and other anabolic processes that require serine. Furthermore, there is a crosstalk between the MYC and mTOR pathways, where MYC can activate mTOR signaling, creating a positive feedback loop that further enhances serine metabolism and cancer cell proliferation.

mTOR_Serine_Crosstalk Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids (including Serine) mTORC1 mTORC1 Amino_Acids->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 MYC MYC mTORC1->MYC activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis MYC->mTORC1 feedback SSP Serine Synthesis Pathway (SSP) MYC->SSP upregulates

Crosstalk between mTOR and MYC signaling in serine metabolism.

Experimental Protocols

Protocol 1: this compound Tracing in Cancer Cell Culture

This protocol outlines the general steps for performing a stable isotope tracing experiment using this compound in cultured cancer cells to analyze its incorporation into downstream metabolites.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Cell scraper

  • Centrifuge tubes

  • Liquid nitrogen or dry ice/ethanol bath

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cancer cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing serine- and glycine-free medium with a known concentration of this compound (e.g., 200 µM) and unlabeled glycine. The use of dialyzed FBS is recommended to minimize the concentration of unlabeled serine and other amino acids.

  • Isotope Labeling:

    • Aspirate the regular culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared this compound labeling medium to the cells.

    • Incubate the cells for a specific duration to allow for the incorporation of the labeled serine into downstream metabolites. The incubation time should be optimized for the specific cell line and experimental goals (e.g., 4, 8, or 24 hours to reach isotopic steady-state).

  • Metabolite Extraction:

    • At the end of the incubation period, quickly aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS to quench metabolic activity.

    • Add a pre-chilled extraction solvent (e.g., 1 mL of 80% methanol for a 6-well plate) to each well.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate the tubes at -80°C for at least 15 minutes to precipitate proteins.

    • Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the polar metabolites into a new tube.

    • The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography. The specific LC method and MS parameters will need to be optimized for the metabolites of interest.

  • Data Analysis:

    • Process the raw mass spectrometry data to identify and quantify the different isotopologues of serine and its downstream metabolites.

    • Correct for the natural abundance of 13C.

    • Calculate the fractional contribution of this compound to each metabolite pool.

    • Perform metabolic flux analysis using appropriate software if desired.

Experimental Workflow Diagram

Experimental_Workflow Start Start Cell_Culture 1. Seed and Culture Cancer Cells Start->Cell_Culture Labeling 2. Incubate with This compound Medium Cell_Culture->Labeling Quenching 3. Quench Metabolism (Ice-cold PBS wash) Labeling->Quenching Extraction 4. Metabolite Extraction (80% Methanol) Quenching->Extraction Analysis 5. LC-MS/MS Analysis Extraction->Analysis Data_Processing 6. Data Processing and Flux Analysis Analysis->Data_Processing End End Data_Processing->End

Workflow for this compound stable isotope tracing experiment.

Conclusion

This compound is a powerful tool for dissecting the complexities of cancer metabolism. By providing detailed insights into the dynamics of serine utilization, researchers can uncover novel metabolic dependencies and identify promising therapeutic targets. The protocols and information provided in this document serve as a guide for designing and executing robust stable isotope tracing experiments to advance our understanding of the role of serine metabolism in cancer.

References

stable isotope labeling by amino acids in cell culture (SILAC) using L-Serine-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics. It relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. While L-Arginine and L-Lysine are the most commonly used amino acids in SILAC experiments due to the specificity of trypsin cleavage, the use of other labeled amino acids, such as L-Serine-1-¹³C, can offer unique advantages for studying specific biological processes.

L-Serine is a non-essential amino acid that plays a central role in various metabolic pathways. It is a precursor for the synthesis of other amino acids like glycine and cysteine, and it is integral to the one-carbon metabolism that is crucial for the biosynthesis of nucleotides and for methylation reactions. Therefore, using L-Serine-1-¹³C in SILAC experiments can provide valuable insights into these interconnected metabolic pathways and their impact on the proteome.

These application notes provide a detailed protocol for conducting a SILAC experiment using L-Serine-1-¹³C, along with considerations for experimental design and data analysis.

Applications of SILAC with L-Serine-1-¹³C

The use of L-Serine-1-¹³C as a metabolic label in SILAC experiments is particularly suited for:

  • Tracing Serine Metabolism and One-Carbon Units: Tracking the incorporation of the ¹³C label from serine into other amino acids (e.g., glycine) and downstream metabolites can elucidate the activity of the serine biosynthesis pathway and one-carbon metabolism under different cellular conditions.

  • Studying Post-Translational Modifications: Serine is a key residue for phosphorylation, a critical post-translational modification in cell signaling. While SILAC itself doesn't directly quantify phosphorylation, it can be combined with phosphopeptide enrichment strategies to quantify changes in serine phosphorylation dynamics.

  • Investigating Diseases with Altered Serine Metabolism: Several diseases, including certain cancers and neurological disorders, are characterized by dysregulated serine metabolism. L-Serine-1-¹³C SILAC can be a valuable tool to study the proteomic consequences of these alterations.

Experimental Protocols

I. Preparation of Custom SILAC Media

A critical aspect of using a non-essential amino acid like L-Serine for SILAC is to prevent the dilution of the isotopic label by endogenous synthesis. This requires the use of a custom-formulated cell culture medium that is completely devoid of L-Serine.

Materials:

  • L-Serine-free cell culture medium (e.g., DMEM, RPMI-1640). Many suppliers offer custom media formulations.

  • "Light" L-Serine (¹²C)

  • "Heavy" L-Serine-1-¹³C

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize the introduction of unlabeled amino acids.

  • Other standard cell culture supplements (e.g., penicillin/streptomycin, L-glutamine).

Procedure:

  • Reconstitute Amino Acids: Prepare sterile stock solutions of "light" L-Serine and "heavy" L-Serine-1-¹³C in phosphate-buffered saline (PBS). The final concentration in the medium should be similar to that in standard formulations.

  • Prepare "Light" SILAC Medium: To the L-Serine-free base medium, add the "light" L-Serine stock solution, dFBS to a final concentration of 10%, and other required supplements.

  • Prepare "Heavy" SILAC Medium: To a separate batch of L-Serine-free base medium, add the "heavy" L-Serine-1-¹³C stock solution, 10% dFBS, and other supplements.

  • Sterile Filtration: Sterile-filter both the "light" and "heavy" media using a 0.22 µm filter.

II. Cell Culture and Labeling

Procedure:

  • Cell Line Selection: Choose a cell line of interest that is amenable to growth in the selected base medium.

  • Adaptation to SILAC Media:

    • Culture the cells in the "light" SILAC medium for at least five to six cell doublings to ensure complete incorporation of the "light" L-Serine.

    • In parallel, culture another population of the same cells in the "heavy" SILAC medium for the same duration to achieve complete incorporation of L-Serine-1-¹³C.

  • Verification of Labeling Efficiency: Before proceeding with the main experiment, it is crucial to verify the labeling efficiency. This can be done by harvesting a small number of cells from the "heavy" culture, extracting proteins, digesting them with trypsin, and analyzing the peptides by mass spectrometry. The incorporation of the heavy label should be >97%.

III. Experimental Treatment and Sample Preparation

Procedure:

  • Experimental Intervention: Once complete labeling is confirmed, apply the experimental treatment (e.g., drug treatment, growth factor stimulation) to one of the cell populations (e.g., the "heavy" labeled cells), while the other population serves as the control (e.g., "light" labeled cells).

  • Cell Lysis: After the treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates from both the "light" and "heavy" cell populations using a standard protein assay (e.g., BCA assay).

  • Mixing of Lysates: Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion: Digest the combined protein mixture into peptides using a standard in-solution or in-gel digestion protocol with a protease such as trypsin.

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.

IV. Mass Spectrometry and Data Analysis

Procedure:

  • LC-MS/MS Analysis: Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of either ¹²C-Serine or ¹³C-Serine.

  • Data Analysis:

    • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the SILAC pairs.

    • The software will calculate the ratio of the intensity of the "heavy" peptide to the "light" peptide, which reflects the relative abundance of the protein in the treated versus the control sample.

    • Important Consideration for L-Serine-1-¹³C: Be mindful of the potential for the ¹³C label to be transferred to glycine. The data analysis software should be configured to account for this possibility by searching for the corresponding mass shift in glycine-containing peptides.

Data Presentation

Quantitative data from SILAC experiments are typically presented in tables that summarize the identified proteins and their corresponding abundance ratios.

Table 1: Example of Quantitative Proteomics Data from a SILAC Experiment using L-Serine-1-¹³C.

Protein AccessionGene NameProtein NameHeavy/Light Ratiop-valueRegulation
P04637TP53Cellular tumor antigen p532.150.001Upregulated
P62258HSP90AB1Heat shock protein HSP 90-beta0.480.005Downregulated
P08670VIMVimentin1.050.89Unchanged
Q06830SHMT1Serine hydroxymethyltransferase, cytosolic1.890.012Upregulated
P49258GCSHGlycine cleavage system H protein1.750.021Upregulated

Visualizations

Diagrams created using the DOT language can effectively illustrate the experimental workflow and the underlying biological pathways.

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_experiment Experiment cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Culture in 'Light' Medium (L-Serine-¹²C) Control Control Condition Light_Culture->Control Heavy_Culture Culture in 'Heavy' Medium (L-Serine-1-¹³C) Treatment Experimental Treatment Heavy_Culture->Treatment Lysis Cell Lysis Control->Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Mixing Mix Lysates 1:1 Quantification->Mixing Digestion Protein Digestion (e.g., Trypsin) Mixing->Digestion Cleanup Peptide Cleanup Digestion->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Data Analysis (Identification & Quantification) LC_MS->Data_Analysis

Caption: SILAC Experimental Workflow using L-Serine-1-¹³C.

Serine_Metabolism Glucose Glucose 3_PG 3-Phosphoglycerate Glucose->3_PG Glycolysis Serine L-Serine-1-¹³C 3_PG->Serine Serine Biosynthesis Glycine Glycine (¹³C) Serine->Glycine SHMT One_Carbon One-Carbon Units (¹³C-THF) Serine->One_Carbon SHMT Proteins Protein Synthesis Serine->Proteins Glycine->One_Carbon Glycine Cleavage System Nucleotides Nucleotide Synthesis One_Carbon->Nucleotides Methylation Methylation Reactions One_Carbon->Methylation

Caption: Metabolic Fate of L-Serine-1-¹³C Label.

Application Notes: Tracking Serine's Contribution to Nucleotide Synthesis with L-Serine-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Serine is a non-essential amino acid that plays a central role in cellular metabolism. Beyond its function in protein synthesis, serine is a major source of one-carbon units (methyl groups) for the synthesis of a wide range of biomolecules, including amino acids, lipids, and critically, nucleotides. The pathway that facilitates this is known as one-carbon (1C) metabolism. By donating its carbon atoms, serine fuels the de novo synthesis of purines (adenine and guanine) and the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a crucial step in pyrimidine synthesis.

Understanding the flux through this pathway is vital for researchers in cancer biology, immunology, and drug development, as many disease states, particularly cancer, exhibit altered serine metabolism and an increased demand for nucleotides to support rapid cell proliferation.

Principle of the Method

This protocol describes the use of L-Serine-1-13C, a stable isotope-labeled version of serine, to trace its contribution to nucleotide synthesis. In this molecule, the carbon atom of the carboxyl group is replaced with its heavier isotope, 13C. When cells are cultured in a medium containing this compound, the labeled carbon is incorporated into downstream metabolites.

The primary route for the 1-carbon of serine to enter nucleotide synthesis is through its conversion to formate, which is then used to produce formyl-tetrahydrofolate (formyl-THF). Formyl-THF donates its carbon to the purine ring at two positions (C2 and C8). By using mass spectrometry (MS) to detect the mass shift in purine nucleotides (a +1 Da shift for each incorporated 13C atom), the contribution of serine to their synthesis can be quantified. This allows researchers to measure the activity of the serine-to-nucleotide pathway under various experimental conditions.

Applications

  • Cancer Metabolism Research: Investigating the reliance of cancer cells on serine for proliferation and identifying potential therapeutic targets within the one-carbon metabolic network.

  • Drug Development: Screening and characterizing inhibitors of serine metabolism or nucleotide synthesis pathways.

  • Immunometabolism: Studying the metabolic reprogramming that supports immune cell activation and function.

  • Fundamental Biology: Elucidating the regulation and flux of central carbon metabolism in various biological systems.

Experimental Protocols

1. Cell Culture and Isotope Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

  • Materials:

    • Cell line of interest

    • Standard cell culture medium (e.g., DMEM, RPMI-1640) lacking serine and glycine.

    • Dialyzed fetal bovine serum (dFBS) to minimize unlabeled amino acids.

    • This compound (Cambridge Isotope Laboratories, Inc. or equivalent).

    • Unlabeled L-Serine and L-Glycine.

    • Phosphate-buffered saline (PBS), ice-cold.

    • 6-well or 10-cm culture plates.

  • Procedure:

    • Seed cells onto culture plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to attach and grow overnight in their standard complete medium.

    • Prepare the labeling medium: Start with the serine/glycine-free base medium and supplement it with dFBS, L-Glycine (at standard concentration), and this compound. The final concentration of this compound should be similar to that of serine in standard media (e.g., 0.4 mM).

    • Aspirate the standard medium from the cells, wash once with pre-warmed PBS.

    • Add the pre-warmed 13C-labeling medium to the cells.

    • Incubate the cells for a desired time course. A time course of 0, 1, 4, 8, and 24 hours is recommended to observe the kinetics of label incorporation.

    • At each time point, proceed immediately to metabolite extraction.

2. Metabolite Extraction

  • Materials:

    • Ice-cold 80% methanol (HPLC-grade methanol and water). Store at -80°C.

    • Cell scraper.

    • Microcentrifuge tubes.

    • Centrifuge capable of 4°C and >15,000 x g.

  • Procedure:

    • Place the culture plate on ice. Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled serine.

    • Add a sufficient volume of ice-cold 80% methanol to the plate (e.g., 1 mL for a 10-cm plate).

    • Use a cell scraper to scrape the cells in the methanol solution.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 30 seconds.

    • Centrifuge at maximum speed (>15,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

    • Store the extracts at -80°C until analysis by LC-MS/MS.

3. LC-MS/MS Analysis

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a high-performance liquid chromatography (HPLC) system is recommended.

  • Chromatography:

    • Column: A column suitable for polar metabolite separation, such as a SeQuant ZIC-pHILIC column (5 µm, 150 x 2.1 mm).

    • Mobile Phase A: 20 mM ammonium carbonate, 0.1% ammonium hydroxide in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start at high organic (e.g., 80% B), decreasing to a low organic percentage over ~15-20 minutes to elute polar compounds.

    • Flow Rate: 0.15 - 0.20 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Negative ion mode is typically used for nucleotide analysis.

    • Scan Mode: Full scan mode (e.g., m/z range of 70-1000) to detect all ions, followed by targeted SIM (Selected Ion Monitoring) or PRM (Parallel Reaction Monitoring) to quantify specific isotopologues of interest.

    • Resolution: >70,000 to resolve isotopologues.

    • Key Ions to Monitor: The table below lists the expected mass-to-charge ratios (m/z) for unlabeled (M+0) and labeled (M+1) purine nucleotides.

MetaboliteFormulaUnlabeled (M+0) m/z13C Labeled (M+1) m/z
AMPC10H12N5O7P346.0552347.0586
ADPC10H12N5O10P2426.0215427.0249
ATPC10H12N5O13P3505.9878506.9912
GMPC10H12N5O8P362.0502363.0535
GDPC10H12N5O11P2442.0165443.0198
GTPC10H12N5O14P3521.9827522.9861

Data Analysis

  • Peak Integration: Integrate the peak areas for each isotopologue (M+0, M+1, M+2, etc.) of a given metabolite using software such as Xcalibur, TraceFinder, or open-source alternatives like MZmine.

  • Correction for Natural Isotope Abundance: The measured peak intensities must be corrected for the natural abundance of 13C and other heavy isotopes. This can be done using established algorithms and software tools.

  • Calculate Fractional Enrichment: The fractional contribution of serine to the nucleotide pool can be calculated as follows:

    Fractional Enrichment (M+1) = (Corrected M+1 Peak Area) / (Sum of all Corrected Isotopologue Peak Areas)

Quantitative Data Summary

The following table represents typical data obtained from an experiment tracking this compound incorporation into the ATP pool of a rapidly proliferating cancer cell line over 24 hours.

Time Point (Hours)ATP M+0 (Unlabeled) Fractional AbundanceATP M+1 (Serine-derived) Fractional AbundanceATP M+2 (Serine-derived) Fractional Abundance
0~99.1%< 0.1%< 0.1%
1~92.5%~6.8%~0.7%
4~75.3%~21.5%~3.2%
8~58.9%~34.6%~6.5%
24~35.1%~49.8%~15.1%

Note: M+2 enrichment occurs because both C2 and C8 of the purine ring can be labeled by the 1-carbon from serine.

Visualizations

Caption: Metabolic pathway of this compound contribution to purine synthesis.

Experimental_Workflow A 1. Seed Cells (Standard Medium) B 2. Wash and Replace with this compound Medium A->B C 3. Incubate for Time Course (e.g., 0, 1, 4, 8, 24h) B->C D 4. Quick Wash with Ice-Cold PBS C->D E 5. Quench Metabolism & Extract with 80% Methanol (-80°C) D->E F 6. Centrifuge to Pellet Debris E->F G 7. Collect Supernatant (Metabolite Extract) F->G H 8. LC-MS/MS Analysis (ZIC-pHILIC, Negative Ion Mode) G->H I 9. Data Processing (Peak Integration, Isotope Correction) H->I J 10. Calculate Fractional Enrichment (M+1, M+2...) I->J

Caption: Experimental workflow for 13C-serine metabolic tracing.

Application Notes and Protocols for L-Serine-1-13C in Murine In Vivo Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing L-Serine-1-13C to investigate in vivo metabolism in mouse models. The protocols outlined below are designed to facilitate the study of one-carbon metabolism, serine's role as a precursor for biosynthesis, and its contribution to various metabolic pathways.

Introduction to L-Serine Metabolism and Isotope Tracing

L-serine is a non-essential amino acid that plays a central role in cellular metabolism. It serves as a primary source of one-carbon units for the synthesis of nucleotides (purines and thymidylate), amino acids (glycine and cysteine), and for the regeneration of S-adenosylmethionine (SAM), the universal methyl donor.[1][2][3] The study of serine metabolism is crucial for understanding normal physiology and the pathophysiology of various diseases, including cancer, neurological disorders, and metabolic diseases.[1][4]

Stable isotope tracing using this compound allows for the direct tracking of the carboxyl carbon of serine as it is metabolized in vivo. This enables researchers to quantify the flux through serine-dependent pathways and to elucidate how these pathways are altered in different physiological and pathological states.

Key Applications of this compound in Murine Models

  • Tracing One-Carbon Metabolism: The decarboxylation of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), releases the carboxyl carbon as a one-carbon unit that enters the folate cycle. By tracing the 1-13C label, researchers can follow its incorporation into formate and other downstream metabolites.

  • Investigating Serine as a Biosynthetic Precursor: Serine is a building block for proteins, sphingolipids, and phospholipids. This compound can be used to trace the incorporation of serine into these macromolecules.

  • Assessing Metabolic Reprogramming in Disease: Cancer cells often exhibit increased reliance on serine metabolism to support their proliferation. Tracing with this compound can reveal the extent of this metabolic reprogramming in tumor-bearing mice.

  • Studying Neurometabolism: Serine metabolism is critical for brain function, including the synthesis of neurotransmitters like D-serine. Isotope tracing can shed light on altered serine metabolism in neurological disorders.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Bolus Administration of this compound

This protocol is adapted from studies tracing the metabolic fate of serine in vivo and is suitable for short-term labeling experiments.

Materials:

  • This compound (e.g., Cambridge Isotope Laboratories, CLM-1573)

  • Sterile 0.9% saline

  • Mouse strain of choice (e.g., C57BL/6)

  • Syringes and needles for IP injection

  • Blood collection supplies (e.g., heparinized capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Liquid nitrogen for snap-freezing tissues

  • -80°C freezer for sample storage

Procedure:

  • Animal Acclimatization: House mice under standard conditions with ad libitum access to food and water for at least one week before the experiment.

  • Tracer Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration. A typical dose might range from 50 to 200 mg/kg body weight, though dose optimization may be necessary.

  • Fasting (Optional): For certain metabolic studies, mice can be fasted overnight (e.g., 12-16 hours) to achieve a metabolic steady state.

  • Tracer Administration: Administer the this compound solution via intraperitoneal injection. Record the exact time of injection.

  • Sample Collection:

    • Blood: Collect blood samples at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes) via tail vein or retro-orbital bleeding. Place blood into heparinized or EDTA-coated tubes.

    • Plasma Preparation: Centrifuge the blood at 2,500 x g for 15 minutes at 4°C to separate plasma. Carefully collect the plasma supernatant and store at -80°C.

    • Tissue Collection: At the final time point, euthanize the mice according to approved protocols. Immediately dissect tissues of interest (e.g., liver, brain, tumor), rinse with cold saline, blot dry, and snap-freeze in liquid nitrogen. Store tissues at -80°C until analysis.

Protocol 2: Oral Administration of this compound in Diet

This protocol is suitable for long-term labeling studies to investigate the systemic effects of serine metabolism.

Materials:

  • This compound

  • Powdered mouse chow

  • Equipment for mixing and pelleting chow (if desired)

  • Metabolic cages (optional, for monitoring food intake)

Procedure:

  • Diet Preparation: Prepare a custom diet by thoroughly mixing this compound into the powdered chow. A common enrichment is 5-10% (w/w) L-serine. The diet can be provided as a powder or re-pelleted.

  • Animal Acclimatization and Diet Introduction: Acclimatize mice to the powdered or pelleted control diet before introducing the labeled diet.

  • Experimental Period: Provide the this compound enriched diet ad libitum for the desired duration (e.g., several days to weeks). Monitor food and water intake, as well as body weight.

  • Sample Collection: At the end of the experimental period, collect blood and tissues as described in Protocol 1.

Protocol 3: Intravenous (IV) Infusion of this compound

IV infusion allows for precise control of the tracer delivery rate and is ideal for metabolic flux analysis.

Materials:

  • This compound

  • Sterile infusion vehicle (e.g., saline)

  • Infusion pump

  • Catheters for jugular or tail vein cannulation

  • Surgical tools for catheter implantation

Procedure:

  • Catheter Implantation: Surgically implant a catheter into the jugular or tail vein of the mouse and allow for recovery.

  • Tracer Preparation: Prepare a sterile solution of this compound in the infusion vehicle.

  • Infusion: Connect the catheter to the infusion pump and infuse the tracer at a constant rate for a predetermined period (e.g., 30-120 minutes) to achieve isotopic steady state.

  • Sample Collection: During and at the end of the infusion, collect blood samples. At the termination of the experiment, collect tissues as described in Protocol 1.

Sample Preparation and Analysis

Metabolite Extraction:

  • Plasma: For plasma samples, proteins are typically precipitated by adding a cold organic solvent (e.g., methanol, acetonitrile) in a 3:1 or 4:1 ratio (solvent:plasma). Vortex and centrifuge to pellet the protein. The supernatant containing the metabolites is then collected and dried.

  • Tissues: Homogenize frozen tissues in a cold solvent mixture (e.g., methanol:water or methanol:acetonitrile:water). Centrifuge to pellet cellular debris and collect the supernatant for analysis.

Analytical Method: LC-MS/MS for 13C Enrichment Analysis:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying the incorporation of 13C into downstream metabolites.

  • Chromatographic Separation: Use a suitable LC column (e.g., HILIC for polar metabolites) to separate the metabolites of interest.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer.

  • Data Analysis: Determine the mass isotopologue distribution (MID) for serine and its downstream metabolites (e.g., glycine, formate, purines). The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). Correct for the natural abundance of 13C.

Data Presentation

Table 1: Representative Quantitative Data from L-Serine Tracing Studies in Mice
ParameterControl GroupL-Serine Treated GroupTissue/FluidCitation
Plasma Formate from Serine~50% of total plasma formateReduced with serine starvationPlasma
Plasma L-SerineBaselineIncreased with supplementationPlasma
Plasma L-GlycineBaselineRestored in db/db mice with L-serinePlasma
Sciatic Nerve L-SerineReduced in db/db miceRestored with supplementationSciatic Nerve
Liver DoxSA LevelsElevated in C133W miceDecreased with 10% L-serine dietLiver

Visualizations

Diagram 1: Metabolic Fate of this compound in One-Carbon Metabolism

cluster_cytosol Cytosol cluster_mitochondria Mitochondria This compound This compound Glycine Glycine This compound->Glycine SHMT1 THF THF L-Serine-1-13C_mito This compound This compound->L-Serine-1-13C_mito SFXN1 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT1 Purine Synthesis Purine Synthesis 5,10-CH2-THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis 5,10-CH2-THF->Thymidylate Synthesis Glycine_mito Glycine L-Serine-1-13C_mito->Glycine_mito SHMT2 THF_mito THF 5,10-CH2-THF_mito 5,10-CH2-THF THF_mito->5,10-CH2-THF_mito SHMT2 Formate Formate 5,10-CH2-THF_mito->Formate MTHFD1L/2L Formate->THF Formate Overflow

Caption: this compound metabolism in cytosol and mitochondria.

Diagram 2: Experimental Workflow for In Vivo this compound Tracing

Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Tracer Administration Tracer Administration Animal Acclimatization->Tracer Administration IP Bolus IP Bolus Tracer Administration->IP Bolus Oral (Diet) Oral (Diet) Tracer Administration->Oral (Diet) IV Infusion IV Infusion Tracer Administration->IV Infusion Time-course Sampling Time-course Sampling IP Bolus->Time-course Sampling Oral (Diet)->Time-course Sampling IV Infusion->Time-course Sampling Blood Collection Blood Collection Time-course Sampling->Blood Collection Tissue Harvest Tissue Harvest Time-course Sampling->Tissue Harvest Sample Preparation Sample Preparation Blood Collection->Sample Preparation Tissue Harvest->Sample Preparation Metabolite Extraction Metabolite Extraction Sample Preparation->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Metabolic Flux Calculation Metabolic Flux Calculation Data Analysis->Metabolic Flux Calculation End End Metabolic Flux Calculation->End

References

Determining Enzyme Kinetics with L-Serine-1-13C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Serine, a crucial amino acid in cellular metabolism, serves as a precursor for the synthesis of proteins, lipids, and nucleotides. The use of isotopically labeled L-Serine, specifically L-Serine-1-13C, has become an invaluable tool for elucidating the kinetics of enzymes involved in its metabolic pathways. The incorporation of a stable isotope at a specific position allows for precise tracking of the molecule and its metabolic products without altering its biochemical properties. This enables researchers to perform detailed kinetic studies, metabolic flux analyses, and high-throughput screening for enzyme inhibitors, which are critical aspects of drug discovery and development.[1][2]

This document provides detailed application notes and experimental protocols for determining enzyme kinetics using this compound, with a focus on two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Application I: Kinetic Analysis of Human Serine Racemase (hSR) by NMR Spectroscopy

Human Serine Racemase (hSR) is a pyridoxal-5'-phosphate (PLP) dependent enzyme that catalyzes both the racemization of L-Serine to D-Serine and the β-elimination of L-Serine to pyruvate. D-Serine is a key co-agonist of N-methyl-D-aspartate (NMDA) receptors in the brain, and dysregulation of hSR activity is implicated in various neurological disorders.[3] A specialized NMR-based assay using doubly labeled L-Serine ([2,3-13C2] L-Serine) in a deuterated solvent allows for the simultaneous monitoring of both racemization and β-elimination activities, providing a comprehensive kinetic profile of the enzyme.[1]

Experimental Workflow: NMR-based hSR Kinetic Assay

Workflow for NMR-based hSR Kinetic Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis NMR Analysis prep_reagents Prepare Assay Buffer and Reagents setup_reaction Set up Reaction Mixture in D2O prep_reagents->setup_reaction prep_enzyme Purify and Quantify hSR Enzyme initiate_reaction Initiate Reaction with hSR prep_enzyme->initiate_reaction prep_substrate Prepare [2,3-13C2] L-Serine Stock prep_substrate->setup_reaction setup_reaction->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate acquire_spectra Acquire 13C NMR Spectra at Time Points incubate->acquire_spectra process_data Process Spectra (Integration) acquire_spectra->process_data calculate_kinetics Calculate Kinetic Parameters (kcat, Km) process_data->calculate_kinetics

Caption: Workflow for NMR-based hSR Kinetic Assay.

Protocol: NMR-based Kinetic Assay for hSR

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pD 8.0), 1 mM EDTA, 2 mM DTT, 15 µM PLP in D₂O.

  • Substrate Stock: 100 mM [2,3-¹³C₂] L-Serine in D₂O.

  • Enzyme Stock: Purified hSR at a stock concentration of 1 mg/mL in a suitable buffer.

2. Reaction Setup:

  • In an NMR tube, combine the assay buffer and the [2,3-¹³C₂] L-Serine substrate to achieve the desired final concentration (e.g., for determining Km, a range of substrate concentrations from 0.1 to 10 times the expected Km should be used).

  • The final reaction volume is typically 200 µL.

  • Pre-incubate the mixture at 37°C for 5 minutes.

3. Initiation and Data Acquisition:

  • Initiate the reaction by adding a known amount of hSR enzyme to the NMR tube.

  • Immediately place the NMR tube in a pre-warmed NMR spectrometer.

  • Acquire ¹³C NMR spectra at regular time intervals to monitor the decrease in the L-Serine substrate signal and the appearance of signals for D-Serine and pyruvate.

4. Data Analysis:

  • Integrate the characteristic peaks for the C2 and C3 of L-Serine, D-Serine, and pyruvate at each time point.

  • Plot the concentration of product formed (or substrate consumed) versus time to determine the initial reaction velocity (v₀) for each substrate concentration.

  • Fit the initial velocity data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax and Km.

Quantitative Data: Kinetic Parameters of Human Serine Racemase
ParameterValueMethodReference
Km (L-Serine) 4 mMHPLC-based assay[4]
Vmax Varies with enzyme prepHPLC-based assay
kcat/Km (L-Serine β-elimination) ~1200-fold change in S84D mutantSpectrophotometric assay
Ki (l-erythro-β-hydroxyaspartate) 31 ± 1.5 µMSpectrophotometric assay

Note: The table presents representative data. Actual values will depend on specific experimental conditions.

Application II: General Enzyme Kinetic Analysis by LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity for quantifying small molecules, making it an excellent technique for monitoring enzyme reactions. By using this compound as the substrate, the enzymatic product will have a distinct mass, allowing for its unambiguous detection and quantification even in complex biological matrices. This approach is broadly applicable to various enzymes that metabolize serine.

Signaling Pathway: L-Serine Metabolism

Simplified L-Serine Metabolic Pathways L_Serine This compound Glycine Glycine L_Serine->Glycine Serine Hydroxymethyltransferase (SHMT) Pyruvate Pyruvate L_Serine->Pyruvate Serine Dehydratase (SDH) Phosphatidylserine Phosphatidylserine L_Serine->Phosphatidylserine Phosphatidylserine Synthase (PSS) Cysteine Cysteine L_Serine->Cysteine Cystathionine β-synthase (CBS) SHMT SHMT SDH SDH PSS PSS CBS CBS

Caption: Key enzymes in L-Serine metabolism.

Protocol: LC-MS/MS-based Enzyme Kinetic Assay

1. Reagent Preparation:

  • Reaction Buffer: Prepare a buffer optimal for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5).

  • Substrate Stock: 10 mM L-Serine-1-¹³C in water.

  • Internal Standard (IS) Stock: 1 mM ¹³C₆,¹⁵N-L-Serine in water (or another suitable labeled standard).

  • Quenching Solution: 1:1 Acetonitrile:Methanol with 0.1% formic acid.

2. Enzymatic Reaction:

  • Set up a series of reactions with varying concentrations of L-Serine-1-¹³C.

  • Pre-warm the substrate and buffer mixture to the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme.

  • At specific time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture.

3. Sample Preparation for LC-MS/MS:

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold quenching solution and the internal standard.

  • Vortex and centrifuge the samples to precipitate the protein.

  • Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Analysis:

  • Chromatography: Use a suitable column for amino acid analysis, such as a HILIC column.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions:

    • L-Serine-1-¹³C: Monitor the transition of the precursor ion to a specific product ion.

    • Enzymatic Product: Monitor the transition of the ¹³C-labeled product.

    • Internal Standard: Monitor the transition for the IS.

5. Data Analysis:

  • Quantify the concentration of the product at each time point by creating a standard curve or using the ratio of the analyte peak area to the IS peak area.

  • Determine the initial velocity (v₀) for each substrate concentration.

  • Calculate Vmax and Km using Michaelis-Menten kinetics.

Quantitative Data: Representative LC-MS/MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 107.161.115
Glycine (from this compound) 76.030.012
13C6,15N-L-Serine (IS) 112.164.115

Note: These are example parameters and must be optimized for the specific instrument and experimental conditions.

Conclusion

The use of L-Serine-1-¹³C as a tracer provides a robust and precise method for investigating the kinetics of serine-metabolizing enzymes. The detailed protocols for NMR and LC-MS/MS-based assays presented here offer powerful tools for researchers in academia and the pharmaceutical industry. These methods facilitate a deeper understanding of enzyme mechanisms, aid in the discovery and characterization of novel enzyme inhibitors, and ultimately contribute to the development of new therapeutic agents. The adaptability of these techniques allows for their application in a wide range of biological systems, from purified enzymes to complex cell lysates and in vivo studies.

References

Troubleshooting & Optimization

Technical Support Center: L-Serine-1-13C Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in L-Serine-1-13C labeling experiments.

Troubleshooting Guides

This section addresses common issues encountered during this compound labeling experiments in a question-and-answer format.

Question: Why is the 13C enrichment in my target metabolites lower than expected?

Answer: Low incorporation of the 13C label from this compound can stem from several factors related to cellular metabolism and experimental conditions.

  • High Activity of the de novo Serine Synthesis Pathway: Cells can synthesize serine from the glycolytic intermediate 3-phosphoglycerate. If this pathway is highly active, the pool of serine will be diluted with unlabeled, newly synthesized serine, leading to lower than expected 13C enrichment in downstream metabolites. Many cancer cells exhibit an upregulated de novo serine synthesis pathway.

  • Contribution from Other Carbon Sources: Glycine can be a significant source of serine through the action of serine hydroxymethyltransferase (SHMT). If unlabeled glycine is present in the media or produced from other metabolic pathways, it can be converted to unlabeled serine, thus diluting the 13C label.

  • Insufficient Incubation Time: Isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant, may not have been reached. A time-course experiment is recommended to determine the optimal labeling duration.

  • Tracer Concentration: The concentration of this compound in the medium may be too low relative to the intracellular serine pool and the rate of serine consumption. Optimizing the tracer concentration is crucial.

Question: I am observing unexpected labeled species in my mass spectrometry data. What could be the cause?

Answer: The appearance of unexpected labeled metabolites often points to the complex and interconnected nature of cellular metabolism.

  • Metabolic Scrambling: The 13C label from the carboxyl group of serine can be transferred to other molecules. For instance, in the conversion of serine to pyruvate, the label is lost as 13CO2. This 13CO2 can then be re-fixed by carboxylation reactions, such as the conversion of pyruvate to oxaloacetate, leading to labeling in unexpected TCA cycle intermediates.

  • One-Carbon Metabolism: The primary fate of the C1 carbon of serine is its transfer to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate, a key donor of one-carbon units for the synthesis of purines, thymidylate, and other methylated compounds. This can lead to the widespread distribution of the 13C label in various biosynthetic pathways.

  • Contamination: Ensure that all reagents and labware are free from contaminants that might introduce unlabeled or unexpectedly labeled compounds.

Question: My mass isotopomer distribution (MID) data does not fit the expected model for serine metabolism. How can I troubleshoot this?

Answer: Discrepancies between experimental and theoretical MIDs are common and often reveal nuances of cellular metabolism.

  • Incorrect Metabolic Model: Your assumed metabolic network may be incomplete. Consider including reversible reactions, compartmentalization between the cytosol and mitochondria, and alternative metabolic pathways for serine and its downstream metabolites.

  • Failure to Reach Isotopic Steady State: As mentioned previously, if the system is not at isotopic steady state, the measured MIDs will not reflect the true metabolic fluxes.

  • Analytical Errors: Inaccurate measurement of MIDs can arise from issues with the mass spectrometer, such as low resolution, overlapping peaks, or incorrect background correction. Ensure your instrument is properly calibrated and that you are using appropriate data processing methods to correct for natural 13C abundance.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic fate of the C1 carbon of L-Serine?

A1: The carboxyl carbon (C1) of L-serine is primarily lost as CO2 during the conversion of serine to pyruvate by serine dehydratase. However, in the context of one-carbon metabolism, it's the C3 carbon that is transferred to THF. When using this compound, the label is expected to be released as 13CO2, which can then be reincorporated into central carbon metabolism via carboxylation reactions.

Q2: How does the presence of glucose in the culture medium affect this compound labeling?

A2: Glucose is a precursor for the de novo synthesis of serine. High glucose concentrations can fuel glycolysis and increase the flux through the serine synthesis pathway, leading to a dilution of the this compound label. Conversely, low glucose conditions may increase cellular reliance on exogenous serine.

Q3: What are the key downstream pathways that will show 13C enrichment from this compound?

A3: Due to the release of the label as 13CO2, you can expect to see M+1 labeling in metabolites downstream of carboxylation reactions. Key pathways include:

  • TCA Cycle: Pyruvate carboxylation to oxaloacetate can introduce the label into TCA cycle intermediates.

  • Anaplerotic Reactions: Other carboxylation reactions that replenish TCA cycle intermediates may also incorporate the 13CO2.

Q4: Can I use this compound to trace one-carbon metabolism?

A4: this compound is not the ideal tracer for one-carbon metabolism. The C3 of serine is the carbon that is transferred to THF to form 5,10-methylenetetrahydrofolate. To trace one-carbon metabolism, L-Serine-3-13C or uniformly labeled L-Serine (L-Serine-U-13C3) would be more appropriate tracers.

Quantitative Data Summary

The following tables summarize quantitative data from L-Serine labeling experiments in HeLa cells, providing a reference for expected metabolic fluxes.

Table 1: Serine and Glycine Input Fluxes in HeLa Cells

SourceContribution to Serine Input (%)Contribution to Glycine Input (%)
Uptake from Media71.245.6
De novo Synthesis24.0-
Conversion from Serine-45.1
Other (e.g., Protein Degradation)5.79.4

Data adapted from a study on serine and glycine metabolism in cancer cells.[1]

Table 2: Serine and Glycine Output Fluxes in HeLa Cells

Metabolic FateSerine Output Flux (%)Glycine Output Flux (%)
Phospholipid & Sphingolipid Synthesis94.7 (major fraction)-
Protein SynthesisIncluded in major fraction100
One-Carbon Unit & Glycine Production5.3-
Nucleotide Synthesis-100

Data adapted from a study on serine and glycine metabolism in cancer cells.[1]

Experimental Protocols

Protocol 1: this compound Labeling in Cultured Mammalian Cells

This protocol provides a general framework for labeling mammalian cells with this compound. Optimization for specific cell lines and experimental goals is recommended.

1. Cell Culture and Media Preparation:

  • Culture cells of interest (e.g., HeLa) in their standard growth medium to ~70-80% confluency.
  • Prepare the labeling medium: Use a custom DMEM or RPMI-1640 medium that lacks serine. Supplement this basal medium with all other necessary amino acids, glucose, dialyzed fetal bovine serum (10%), and antibiotics.
  • Dissolve this compound (e.g., 99% purity) in sterile PBS to create a stock solution.
  • Add the this compound stock solution to the serine-free medium to the desired final concentration (e.g., 0.4 mM, the typical concentration in DMEM).

2. Labeling Experiment:

  • Aspirate the standard growth medium from the cell culture plates.
  • Wash the cells once with pre-warmed sterile PBS.
  • Add the pre-warmed labeling medium to the cells.
  • Incubate the cells for the desired duration. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the time to reach isotopic steady state.

3. Metabolite Extraction:

  • Place the culture plates on ice.
  • Aspirate the labeling medium.
  • Quickly wash the cells with ice-cold PBS.
  • Add ice-cold 80% methanol (-80°C) to the cells to quench metabolism.
  • Scrape the cells and collect the cell lysate into a microcentrifuge tube.
  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
  • Transfer the supernatant containing the polar metabolites to a new tube.

Protocol 2: GC-MS Analysis of 13C-Labeled Serine and Other Amino Acids

This protocol outlines the derivatization and analysis of amino acids by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Derivatization (TBDMS):

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • To the dried sample, add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS).
  • Add 50 µL of a suitable solvent like pyridine or acetonitrile.
  • Incubate the mixture at 70°C for 30-60 minutes.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A suitable capillary column for amino acid analysis (e.g., DB-5ms).
  • Injection Volume: 1 µL.
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp 1: Increase to 250°C at 10°C/minute.
  • Ramp 2: Increase to 300°C at 20°C/minute, hold for 5 minutes.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-650.
  • Data Acquisition: Full scan mode to obtain mass isotopomer distributions.

3. Data Analysis:

  • Identify the peaks corresponding to the TBDMS-derivatized amino acids based on their retention times and mass spectra.
  • Extract the mass isotopomer distributions for serine and other relevant amino acids.
  • Correct the raw data for the natural abundance of 13C and other isotopes using established algorithms or software packages.

Visualizations

Serine Metabolism and Downstream Pathways

Serine_Metabolism Glucose Glucose ThreePG 3-Phosphoglycerate Glucose->ThreePG Glycolysis PHGDH PHGDH ThreePG->PHGDH PSAT1 PSAT1 PHGDH->PSAT1 3-Phosphohydroxypyruvate PSPH PSPH PSAT1->PSPH Phosphoserine Serine L-Serine PSPH->Serine Glycine Glycine Serine->Glycine SHMT SHMT Serine->SHMT SDH Serine Dehydratase Serine->SDH Proteins Proteins Serine->Proteins Lipids Lipids Serine->Lipids e.g., Phosphatidylserine Ext_Serine Extracellular L-Serine Ext_Serine->Serine Transport Glycine->Serine Glycine->SHMT Nucleotides Nucleotides Glycine->Nucleotides Glycine->Proteins One_Carbon One-Carbon Metabolism (THF cycle) SHMT->One_Carbon CH2-THF One_Carbon->Nucleotides Pyruvate Pyruvate CO2 CO2 Pyruvate->CO2 PDH TCA TCA Cycle Pyruvate->TCA Acetyl-CoA SDH->Pyruvate CO2->TCA Carboxylation

Caption: Serine metabolism and its integration with central carbon metabolism.

Experimental Workflow for this compound Labeling

Experimental_Workflow start Start: Cell Culture labeling Isotopic Labeling with This compound start->labeling quench Metabolism Quenching (e.g., cold methanol) labeling->quench extract Metabolite Extraction quench->extract deriv Derivatization (e.g., TBDMS) extract->deriv analysis GC-MS or LC-MS Analysis deriv->analysis data Data Processing and Isotopomer Correction analysis->data mfa Metabolic Flux Analysis (optional) data->mfa interpret Interpretation of Results data->interpret mfa->interpret end End: Biological Insights interpret->end

Caption: A typical workflow for a 13C metabolic labeling experiment.

References

Technical Support Center: Optimizing L-Serine-1-13C Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing L-Serine-1-13C concentration in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear troubleshooting guidance and address frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in cell culture?

A1: this compound is a stable isotope-labeled amino acid primarily used as a tracer in metabolic flux analysis (MFA) studies. By replacing standard L-serine with its 13C-labeled counterpart in the culture medium, researchers can track the metabolic fate of the carbon atom at the C1 position of serine as it is incorporated into various downstream metabolites. This allows for the detailed mapping and quantification of metabolic pathways, which is crucial for understanding cellular physiology in normal and disease states, such as cancer, and for identifying novel drug targets.[][2][3][4]

Q2: What is a typical starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound can vary significantly depending on the cell line, media formulation, and experimental goals. However, a common starting point is to match the concentration of L-serine in the basal medium being used. For many standard media formulations, this falls within the range of 0.1 to 0.4 mM. For specific cell lines or experimental conditions, empirical determination of the optimal concentration is highly recommended.

Q3: Is this compound cytotoxic to cells?

A3: L-serine itself is generally not cytotoxic at physiological concentrations and can even have cytoprotective effects. One study on human umbilical vein endothelial cells (HUVECs) demonstrated cytoprotective and antioxidant effects of L-serine in a concentration range of 0.1 to 3.2 mM.[5] However, very high concentrations of serine may have detrimental effects. For instance, high levels of D-serine (the D-isomer) have been shown to be toxic to some cell lines, and while L-serine is different, it is important to avoid excessive concentrations that could perturb normal metabolism. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

Q4: How long should I incubate my cells with this compound?

A4: The incubation time required to achieve isotopic steady state, where the labeling of intracellular metabolites becomes constant, is a critical parameter. This can range from a few hours to over 24 hours, depending on the cell proliferation rate and the turnover of the metabolic pathways of interest. To determine the optimal incubation time, a time-course experiment is recommended. Samples should be collected at several time points (e.g., 6, 12, 18, 24 hours) to ascertain when the isotopic enrichment of key downstream metabolites platues.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your this compound labeling experiments.

Issue 1: Low Incorporation of 13C Label into Downstream Metabolites

Possible Causes:

  • Insufficient this compound Concentration: The concentration of the labeled serine in the medium may be too low to compete effectively with any unlabeled serine present or to drive sufficient flux through the metabolic pathways.

  • Short Incubation Time: The cells may not have had enough time to reach isotopic steady state.

  • Presence of Unlabeled L-Serine: Standard fetal bovine serum (FBS) contains amino acids, including unlabeled L-serine, which will dilute the isotopic enrichment.

  • Cellular Metabolism: The specific cell line may have a low rate of serine uptake or metabolism under the experimental conditions.

Solutions:

  • Optimize Concentration: Perform a dose-response experiment to identify a higher, non-toxic concentration of this compound.

  • Extend Incubation Time: Conduct a time-course experiment to ensure you are sampling at isotopic steady state.

  • Use Dialyzed FBS: Switch to dialyzed FBS, which has had small molecules like amino acids removed, to minimize isotopic dilution.

  • Characterize Cell Line Metabolism: Investigate the expression of serine transporters and key enzymes in the serine metabolic pathway in your cell line.

Issue 2: Observed Cell Toxicity or Altered Phenotype

Possible Causes:

  • High this compound Concentration: Excessive concentrations of L-serine can disrupt cellular homeostasis and may be toxic.

  • Metabolic Imbalance: A high influx of labeled serine could lead to the overproduction of certain metabolites, causing a metabolic imbalance. For example, high intracellular serine can interfere with one-carbon metabolism.

  • Contaminants in Labeled Serine: Impurities in the this compound preparation could be cytotoxic.

Solutions:

  • Perform a Dose-Response Curve: Determine the highest concentration of this compound that does not impact cell viability or proliferation. A suggested range to test is 0.1 mM to 5 mM.

  • Monitor Key Metabolites: Analyze the levels of key metabolites downstream of serine to check for significant perturbations.

  • Use High-Purity this compound: Ensure the isotopic and chemical purity of the labeled amino acid.

Issue 3: Unexpected Labeling Patterns (Metabolic Scrambling)

Possible Causes:

  • Reversible Reactions: Many metabolic reactions are reversible, which can lead to the redistribution of the 13C label to unexpected positions in metabolites.

  • Interconnected Pathways: The carbon from L-serine can enter various interconnected metabolic pathways, leading to widespread labeling.

  • Incorrect Metabolic Model: The assumed metabolic network model may be incomplete or inaccurate for the specific cell line or condition.

Solutions:

  • Detailed Pathway Analysis: Carefully map the known metabolic pathways downstream of serine to understand potential routes for label scrambling.

  • Use of Other Labeled Tracers: In parallel experiments, use other 13C-labeled substrates (e.g., glucose, glutamine) to help resolve ambiguous pathway activities.

  • Refine Metabolic Model: Update your metabolic network model based on the latest literature and your experimental findings.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for your cell culture experiments.

Materials:

  • Your cell line of interest

  • Standard cell culture medium (serine-free formulation recommended)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Unlabeled L-Serine (for control)

  • Cell viability assay kit (e.g., MTT, Trypan Blue)

  • 96-well and 6-well plates

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Preparation of Media: Prepare a dilution series of this compound in serine-free medium supplemented with dFBS. A suggested concentration range to test is 0.1, 0.2, 0.4, 0.8, 1.6, 3.2, and 5.0 mM. Include a negative control (no L-serine) and a positive control with the standard concentration of unlabeled L-serine found in your regular complete medium.

  • Cell Treatment: After allowing the cells to adhere, replace the medium with the prepared media containing different concentrations of this compound and controls.

  • Incubation: Incubate the cells for a period equivalent to at least two cell doubling times.

  • Cell Viability Assessment: At the end of the incubation period, assess cell viability using your chosen assay.

  • Optimal Concentration Selection: The optimal concentration will be the highest concentration that does not significantly reduce cell viability compared to the unlabeled control.

Data Presentation:

This compound (mM)Cell Viability (%)Notes
0.0 (No Serine)Negative Control
0.4 (Unlabeled)100Positive Control
0.1
0.2
0.4
0.8
1.6
3.2
5.0
Protocol 2: Time-Course for Isotopic Steady State Determination

This protocol helps determine the optimal incubation time to achieve isotopic steady state.

Procedure:

  • Cell Seeding: Seed cells in multiple wells of a 6-well plate.

  • Labeling: Replace the medium with medium containing the optimal concentration of this compound determined from Protocol 1.

  • Time-Point Collection: Harvest cells and quench metabolism at various time points (e.g., 2, 6, 12, 18, 24, 30 hours).

  • Metabolite Extraction and Analysis: Extract intracellular metabolites and analyze the isotopic enrichment of key downstream metabolites (e.g., glycine, purines) using mass spectrometry.

  • Data Analysis: Plot the percentage of 13C enrichment for each metabolite against time. The point at which the enrichment plateaus indicates the time to reach isotopic steady state.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Main Experiment cluster_analysis Analysis A Determine Optimal This compound Concentration (Protocol 1) C Culture Cells with Optimized this compound Concentration and Time A->C B Determine Time to Isotopic Steady State (Protocol 2) B->C D Quench Metabolism & Harvest Cells C->D E Extract Metabolites D->E F LC-MS/MS or GC-MS Analysis E->F G Data Processing & Metabolic Flux Analysis F->G

Caption: Workflow for optimizing and performing this compound labeling experiments.

Serine_Metabolism_Signaling Extracellular Extracellular This compound Intracellular Intracellular This compound Extracellular->Intracellular Serine Transporters Glycine Glycine () Intracellular->Glycine SHMT One_Carbon One-Carbon Metabolism () Intracellular->One_Carbon Cysteine Cysteine Synthesis () Intracellular->Cysteine Sphingolipids Sphingolipid Synthesis () Intracellular->Sphingolipids Glycine->One_Carbon Purines Purine Synthesis () One_Carbon->Purines Pyrimidines Pyrimidine Synthesis () One_Carbon->Pyrimidines Note (*) Indicates potential incorporation of the 13C label.

Caption: Simplified overview of L-Serine metabolism and potential 13C label incorporation.

References

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for 13C-Labeled Serine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the mass spectrometry sensitivity of 13C-labeled serine.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why am I observing a low or no signal for my 13C-labeled serine internal standard?

Answer:

A weak or absent signal for your stable isotope-labeled (SIL) internal standard can be attributed to several factors, from sample handling to instrument settings. Here are potential causes and actionable solutions:

  • Improper Storage and Handling: SIL standards can degrade if not stored correctly. Always adhere to the manufacturer's storage recommendations regarding temperature and light exposure. It's best practice to prepare fresh working solutions and minimize freeze-thaw cycles.[1]

  • Pipetting or Dilution Errors: Inaccurate pipetting or errors in serial dilutions can lead to a much lower concentration of the internal standard than intended. Re-verify all calculations and ensure your pipettes are calibrated.

  • Suboptimal Mass Spectrometry Parameters: The settings on your mass spectrometer are critical for sensitivity. Infuse a standard solution of the 13C-labeled serine directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows) and tune the precursor and product ion transitions for maximum signal intensity.

  • Poor Extraction Recovery: The internal standard may be lost during sample preparation. To address this, you can experiment with different extraction solvents or solvent mixtures and adjust the sample's pH to enhance extraction efficiency.[1]

Question 2: My 13C-labeled serine signal is present, but the overall sensitivity is poor. How can I improve it?

Answer:

Poor sensitivity can often be resolved by optimizing your analytical method. Consider the following:

  • Chemical Derivatization: Derivatizing serine can significantly improve its ionization efficiency and, consequently, the sensitivity of the analysis. Various derivatization reagents are available that can be tailored to your specific LC-MS or GC-MS method. For instance, in GC-MS, silylation reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used to create more volatile and thermally stable derivatives. In LC-MS, derivatization can add a readily ionizable group to the molecule.

  • Chromatography Optimization: Poor chromatographic peak shape can diminish sensitivity. Ensure your column is not degraded and that the mobile phase pH is appropriate for serine. For LC-MS, hydrophilic interaction chromatography (HILIC) can offer better retention and peak shape for polar analytes like serine compared to traditional reversed-phase chromatography.[2]

  • Matrix Effects: Co-eluting substances from your sample matrix can suppress the ionization of your 13C-labeled serine. To mitigate this, improve your sample clean-up procedure or adjust your chromatographic method to separate the interfering compounds from your analyte. The use of a stable isotope-labeled internal standard is also crucial to correct for matrix effects.

Question 3: I am observing unexpected labeling patterns in my 13C-serine data. What could be the cause?

Answer:

Interpreting 13C labeling patterns requires careful consideration of cellular metabolism. Unexpected patterns can arise from:

  • Metabolic Scrambling: Cells can metabolically convert the labeled serine into other amino acids. For example, serine can be converted to glycine.[3] This can lead to the appearance of the 13C label in other metabolites, complicating the interpretation of your results. Understanding the metabolic network of your biological system is key to correctly interpreting these patterns.

  • Incomplete Labeling: Achieving 100% isotopic labeling can be challenging. If the labeling is not at a steady state, the interpretation of flux can be inaccurate. Ensure that cells have undergone a sufficient number of doublings in the labeled medium to achieve maximal incorporation of the 13C-labeled serine.

  • Contribution from Unlabeled Sources: If the sum of the labeled nutrient contributions to a metabolite is less than 100%, it indicates that there are other, unlabeled sources contributing to its production.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical limit of quantification (LOQ) I can expect for serine analysis by mass spectrometry?

A1: The LOQ for serine can vary depending on the analytical technique and sample matrix. However, reported values can provide a general expectation. For instance, in cerebrospinal fluid, LOQs for L-serine have been reported as 0.44 µmol/L for GC-MS and 0.41 µmol/L for LC-MS.

Q2: Is derivatization always necessary for serine analysis by LC-MS?

A2: Not necessarily. While derivatization can improve sensitivity, direct analysis of underivatized amino acids is possible. The choice to derivatize depends on the required sensitivity of your assay and the complexity of your sample matrix.

Q3: How can I be sure that the 13C label is incorporated into my protein of interest in a SILAC experiment?

A3: In a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment, you can confirm the incorporation of the 13C-labeled amino acid by analyzing the mass spectra of peptides from your protein of interest. You should observe a mass shift corresponding to the number of incorporated labeled amino acids in the peptide. Software platforms like MaxQuant are designed to analyze SILAC data and quantify the relative abundance of light and heavy peptides.

Q4: What are the key considerations for sample preparation when analyzing 13C-labeled metabolites?

A4: Proper sample preparation is critical for accurate and sensitive analysis. Key steps include:

  • Quenching: Rapidly stopping all enzymatic activity is crucial to preserve the in vivo metabolic state. This is often achieved by using a cold quenching solution.

  • Extraction: The extraction method should be optimized to efficiently recover your metabolite of interest while minimizing the extraction of interfering substances.

  • Internal Standard Addition: A stable isotope-labeled internal standard should be added early in the sample preparation process to account for any sample losses during extraction and to correct for matrix effects.

Quantitative Data Summary

The following table summarizes the limits of quantification (LOQ) for serine using different mass spectrometry-based methods.

AnalyteMethodMatrixLimit of Quantification (LOQ)
L-SerineGC-MSCerebrospinal Fluid0.44 µmol/L
L-SerineLC-MSCerebrospinal Fluid0.41 µmol/L
D-SerineGC-MSCerebrospinal Fluid0.14 µmol/L
D-SerineLC-MSCerebrospinal Fluid0.20 µmol/L

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Underivatized 13C-Labeled Serine

This protocol is adapted from a method for the quantification of natural amino acids in mouse plasma and can be modified for 13C-labeled serine.

1. Sample Preparation: a. To 10 µL of plasma, add an appropriate amount of 13C-labeled serine internal standard. b. Precipitate proteins by adding 30 µL of a suitable organic solvent (e.g., acetonitrile or methanol). c. Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried extract in a suitable volume of the initial mobile phase.

2. LC-MS/MS Conditions: a. LC Column: A HILIC column is recommended for good retention of polar amino acids. b. Mobile Phase A: An aqueous solution with an appropriate buffer (e.g., 10 mM ammonium formate with 0.1% formic acid). c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: Develop a gradient that provides good separation of serine from other matrix components. e. MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. f. MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for both the unlabeled and 13C-labeled serine.

Protocol 2: GC-MS Analysis of Derivatized 13C-Labeled Serine

This protocol is based on the derivatization of amino acids for GC-MS analysis.

1. Sample Preparation and Derivatization: a. To your sample containing 13C-labeled serine, add an internal standard. b. Dry the sample completely under nitrogen. c. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of acetonitrile. d. Heat the mixture at 70°C for 30 minutes to facilitate derivatization. e. After cooling to room temperature, the sample is ready for GC-MS analysis.

2. GC-MS Conditions: a. GC Column: A mid-polarity column, such as a DB-5ms, is suitable for separating the derivatized amino acids. b. Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C) to elute all derivatives. c. Injector Temperature: Typically set to 250°C. d. MS Detection: Use a single quadrupole or triple quadrupole mass spectrometer in electron ionization (EI) mode. e. Data Acquisition: Acquire data in full scan mode to observe the entire mass spectrum or in selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic fragment ions of the derivatized serine.

Visualizations

Troubleshooting_Workflow Start Low or No Signal for 13C-Serine Check_Standard Verify Standard Integrity (Storage, Preparation) Start->Check_Standard Check_Instrument Optimize MS Parameters (Infusion) Start->Check_Instrument Check_Sample_Prep Evaluate Sample Preparation (Extraction, Derivatization) Start->Check_Sample_Prep Signal_Improved Signal Improved? Check_Standard->Signal_Improved Check_Instrument->Signal_Improved Check_Sample_Prep->Signal_Improved Signal_Still_Low Signal Still Low Signal_Improved->Signal_Still_Low No End Problem Resolved Signal_Improved->End Derivatization Consider Derivatization Signal_Still_Low->Derivatization Chromatography Optimize Chromatography Signal_Still_Low->Chromatography Matrix_Effects Investigate Matrix Effects Signal_Still_Low->Matrix_Effects Derivatization->End Chromatography->End Matrix_Effects->End

Caption: A troubleshooting workflow for addressing low signal intensity of 13C-labeled serine.

SILAC_Workflow cluster_Cell_Culture Cell Culture cluster_Sample_Processing Sample Processing cluster_MS_Analysis Mass Spectrometry Analysis Light_Culture Grow cells in 'light' medium (e.g., 12C-Serine) Mix_Cells Combine equal numbers of 'light' and 'heavy' cells Light_Culture->Mix_Cells Heavy_Culture Grow cells in 'heavy' medium (e.g., 13C-Serine) Heavy_Culture->Mix_Cells Lyse_Cells Cell Lysis & Protein Extraction Mix_Cells->Lyse_Cells Protein_Digestion Protein Digestion (e.g., Trypsin) Lyse_Cells->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Data Analysis: Quantify Light/Heavy Peptide Ratios LC_MS->Data_Analysis

Caption: A generalized experimental workflow for a SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiment.

References

correcting for natural 13C abundance in L-Serine-1-13C experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Serine-1-13C. Our goal is to help you accurately correct for natural 13C abundance and obtain reliable isotopic enrichment data from your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for the natural abundance of 13C in my this compound experiments?

A1: All naturally occurring carbon-containing compounds are a mixture of isotopes, primarily ¹²C and approximately 1.1% ¹³C.[1] When you analyze your ¹³C-labeled L-Serine samples by mass spectrometry, the instrument detects the total ¹³C content, which is a combination of the experimentally introduced ¹³C label from this compound and the naturally present ¹³C in the other carbon atoms of serine and any derivatizing agents.[2] To accurately determine the true isotopic enrichment from your experiment, you must subtract the contribution of the naturally abundant ¹³C. Failure to do so will result in an overestimation of your ¹³C incorporation.

Q2: What is a Mass Isotopomer Distribution (MID)?

A2: A mass isotopomer distribution (MID), also referred to as a mass distribution vector (MDV), represents the fractional abundance of each isotopologue of a molecule. For a molecule like L-Serine with three carbon atoms, you will have a series of mass isotopologues: M+0 (unlabeled), M+1 (one ¹³C), M+2 (two ¹³C), and M+3 (three ¹³C). The MID is a vector that presents the relative abundance of each of these isotopologues, and the sum of all fractions equals 1 (or 100%).[1]

Q3: How does the correction for natural ¹³C abundance work?

A3: The correction is typically performed using a matrix-based approach.[2] A correction matrix is constructed based on the elemental composition of the analyte (including any derivatization agents) and the known natural abundances of all stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ²⁹Si, etc.). This matrix allows for the calculation of the expected isotopologue distribution due to natural abundance for a molecule with a given number of atoms from the labeled tracer. By inverting this matrix and multiplying it by the measured MID, the contribution of natural isotopes can be mathematically removed, yielding the corrected MID that reflects the true experimental labeling.[3]

Q4: What is the elemental formula I should use for L-Serine?

A4: The elemental formula depends on whether you are analyzing the native compound or a derivatized form. For gas chromatography-mass spectrometry (GC-MS) analysis, L-Serine is commonly derivatized to increase its volatility. A frequent derivatization involves trimethylsilylation (TMS).

CompoundChemical Formula
Native L-Serine C₃H₇NO₃
L-Serine, 3TMS derivative C₁₂H₃₁NO₃Si₃

It is critical to use the correct elemental formula for the specific derivative you are analyzing to ensure an accurate correction matrix.

Troubleshooting Guide

Q: My corrected data shows negative abundance for some isotopologues. What does this mean and how can I fix it?

A: Negative values in your corrected data typically indicate an issue with the raw data acquisition or the parameters used for the correction. Here are some common causes and solutions:

Potential CauseRecommended Solution
Incorrect Elemental Formula Double-check that the chemical formula used to generate the correction matrix is accurate and includes all atoms from any derivatizing agents. For example, if you are analyzing a 3TMS-derivatized serine, ensure the formula C₁₂H₃₁NO₃Si₃ is used.
Inaccurate Background Subtraction Poor background subtraction during the processing of your mass spectrometry data can distort the measured isotopologue ratios. Re-evaluate your peak integration and background subtraction methods.
Instrumental Noise High noise levels in the mass spectrometer can lead to inaccurate measurements of low-abundance isotopologues. Ensure your instrument is properly tuned and that you have a sufficient signal-to-noise ratio for all measured isotopologues.
Underestimation of a Mass Isotopomer Peak If a peak in the mass spectrum is underestimated, the correction algorithm might overcompensate, leading to negative values. Manually review the raw spectral data for any signs of peak distortion, saturation, or incorrect integration.
Contamination or Co-elution A co-eluting compound with an overlapping mass spectrum can interfere with the accurate measurement of your target analyte's isotopologue distribution. Review your chromatography to ensure the peak for your derivatized serine is well-resolved and symmetrical. If necessary, optimize your chromatographic method to improve separation.

Q: The ¹³C enrichment in my labeled samples seems too low after correction. What could be the reason?

A: Low ¹³C enrichment after correction can be due to either experimental factors or biological phenomena:

Potential CauseExplanation
Metabolic Dilution The labeled this compound may be diluted by large intracellular pools of unlabeled serine or its precursors. This is a biological reality and reflects the metabolic state of the cells.
Contribution from Other Carbon Sources Cells might be utilizing other unlabeled carbon sources from the medium (e.g., other amino acids, glucose) to synthesize serine, which would dilute the ¹³C label.
Incorrect Tracer Purity in Correction If the correction algorithm accounts for tracer impurity, ensure the stated purity of your this compound (e.g., 99%) is correctly entered.
Errors in the Correction Algorithm If you are using custom scripts, verify the mathematical implementation of the correction matrix. It is advisable to compare your results with a known standard or a published software tool like IsoCorrectoR or AccuCor2.

Q: How can I validate that my natural abundance correction is working correctly?

A: A robust method for validating your correction workflow is to analyze an unlabeled control sample. After applying the correction algorithm to the data from the unlabeled sample, the M+0 isotopologue should be close to 100% (or 1.0), and all other isotopologues (M+1, M+2, etc.) should be close to zero. Significant deviations from this expected result indicate a potential problem with your correction method or the parameters you have used.

Experimental Protocols

Protocol: Correcting Mass Isotopomer Distributions for Natural Isotope Abundance

  • Sample Preparation and MS Analysis:

    • Culture cells or conduct your experiment with both unlabeled media and media containing this compound.

    • Harvest the biological material and extract the metabolites.

    • Derivatize the metabolites if necessary for your analytical method (e.g., using a silylation reagent like MSTFA for GC-MS).

    • Analyze the samples using a mass spectrometer to obtain the raw mass isotopomer distributions for the L-Serine derivative and other metabolites of interest. Collect data for both unlabeled (natural abundance) and labeled samples.

  • Data Extraction:

    • For your derivatized serine, extract the ion counts or peak areas for each mass isotopologue (M+0, M+1, M+2, etc.) from a characteristic fragment ion.

    • Normalize these values to get the fractional abundances by dividing the intensity of each isotopologue by the sum of all isotopologue intensities. This is your measured Mass Isotopomer Distribution (MID).

  • Natural Abundance Correction:

    • Use a dedicated software tool (e.g., IsoCorrectoR) or a matrix-based method implemented in a programming language like R or Python.

    • Input: The raw fractional abundances of the isotopologues and the complete chemical formula of the fragment ion being analyzed (including all atoms from the derivatizing agent).

    • Output: The corrected mass isotopomer distribution, which reflects the true ¹³C enrichment from your labeling experiment.

Visualizations

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_correction Data Correction Cell Culture\n(Unlabeled & this compound) Cell Culture (Unlabeled & this compound) Metabolite\nExtraction Metabolite Extraction Cell Culture\n(Unlabeled & this compound)->Metabolite\nExtraction Derivatization\n(e.g., TMS) Derivatization (e.g., TMS) Metabolite\nExtraction->Derivatization\n(e.g., TMS) Mass Spectrometry\n(GC-MS or LC-MS) Mass Spectrometry (GC-MS or LC-MS) Derivatization\n(e.g., TMS)->Mass Spectrometry\n(GC-MS or LC-MS) Raw Data\n(Mass Spectra) Raw Data (Mass Spectra) Mass Spectrometry\n(GC-MS or LC-MS)->Raw Data\n(Mass Spectra) Peak Integration\n& MID Calculation Peak Integration & MID Calculation Raw Data\n(Mass Spectra)->Peak Integration\n& MID Calculation Correction for\nNatural Abundance Correction for Natural Abundance Peak Integration\n& MID Calculation->Correction for\nNatural Abundance Corrected MID Corrected MID Correction for\nNatural Abundance->Corrected MID Metabolic Flux\nAnalysis Metabolic Flux Analysis Corrected MID->Metabolic Flux\nAnalysis

Caption: Workflow for correcting natural 13C abundance.

Serine_Metabolism Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Glycolysis Serine Pool Serine Pool 3-Phosphoglycerate->Serine Pool This compound This compound This compound->Serine Pool Tracer Input Glycine Glycine Serine Pool->Glycine One-Carbon Units One-Carbon Units Serine Pool->One-Carbon Units Glutathione Synthesis Glutathione Synthesis Serine Pool->Glutathione Synthesis via Cysteine Glycine->Serine Pool Nucleotide Synthesis Nucleotide Synthesis One-Carbon Units->Nucleotide Synthesis

Caption: Simplified Serine Metabolism Pathway.

Correction_Logic rawData Measured MID M+0 M+1 M+2 ... correctionMatrix Correction Matrix Based on Elemental Formula & Natural Isotope Abundances rawData->correctionMatrix Apply Inverse of Correction Matrix correctedData Corrected MID Reflects True Experimental Labeling correctionMatrix->correctedData

Caption: Logic of Matrix-Based Correction.

References

dealing with metabolic cross-talk in L-Serine-1-13C tracer studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Serine-1-13C as a metabolic tracer. Our goal is to help you navigate the complexities of metabolic cross-talk and ensure the accurate interpretation of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic fate of the 1-13C carbon from this compound in canonical one-carbon metabolism?

A1: In the primary pathway of one-carbon metabolism, the carboxyl group (C-1) of serine is lost. L-serine is converted to glycine by serine hydroxymethyltransferase (SHMT), which transfers the C-2 and C-3 of serine to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. The original C-1 carboxyl group is not directly incorporated into the one-carbon pool. Subsequently, the glycine cleavage system can further metabolize glycine, where the carboxyl group of glycine (which was the C-1 of serine) is released as carbon dioxide (CO2)[1][2]. Therefore, the 13C label from this compound is expected to be primarily released as 13CO2.

Q2: If the 13C label from this compound is released as 13CO2, how can it appear in other metabolites?

A2: The appearance of the 13C label in other metabolites, particularly intermediates of the TCA cycle and gluconeogenesis, is a key indicator of metabolic cross-talk through CO2 fixation (also known as anaplerosis). Enzymes such as pyruvate carboxylase and propionyl-CoA carboxylase can incorporate bicarbonate (derived from CO2) into metabolic intermediates. Therefore, the detection of 13C in molecules like pyruvate, oxaloacetate, and malate can quantify the activity of these CO2 fixation pathways[3].

Q3: What are the expected labeling patterns in glycine and nucleotides when using this compound?

A3: When this compound is converted to glycine, the 13C label is lost as CO2. Therefore, under ideal conditions, you should not expect to see a significant M+1 enrichment in the glycine pool originating from this tracer. Similarly, since the one-carbon units donated by serine for de novo purine and thymidylate synthesis are derived from the C-2 and C-3 of serine, this compound is not the ideal tracer for directly measuring the contribution of serine's carbon backbone to nucleotide synthesis. You would expect minimal to no 13C enrichment in the purine or pyrimidine rings from this tracer.

Q4: How can I distinguish between metabolic cross-talk and experimental artifacts?

A4: Distinguishing between genuine metabolic cross-talk and experimental artifacts is crucial for accurate data interpretation. Here are a few key considerations:

  • Isotopic Steady State: Ensure your cells have reached an isotopic steady state. This can be verified by performing a time-course experiment and observing that the isotopic enrichment in key metabolites does not change over the later time points.

  • Background CO2: Be mindful of the CO2 levels in your incubator. High levels of unlabeled CO2 can dilute the 13CO2 released from the tracer, potentially underestimating the extent of CO2 fixation.

  • Natural 13C Abundance: Always correct for the natural abundance of 13C in your mass spectrometry data. This is a standard correction that, if overlooked, can lead to the misinterpretation of low-level enrichments.

  • Control Experiments: Running parallel experiments with unlabeled L-serine can help establish a baseline and identify any analytical artifacts that may be present.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Unexpectedly high 13C enrichment in TCA cycle intermediates (e.g., malate, citrate). High rates of CO2 fixation (anaplerosis).This may be a real biological phenomenon. Consider the metabolic state of your cells. Cancer cells, for instance, often exhibit high rates of anaplerosis.
Contamination of the this compound tracer with other labeled species (e.g., U-13C-Serine).Verify the isotopic purity of your tracer with the manufacturer's certificate of analysis.
No detectable 13C enrichment in any downstream metabolites. Insufficient tracer concentration or labeling time.Optimize the concentration of this compound and the duration of the labeling experiment. A time-course study is recommended.
Low metabolic activity of the cells.Ensure your cells are healthy and metabolically active. Check cell viability and proliferation rates.
Issues with sample preparation or mass spectrometry analysis.Review your metabolite extraction and derivatization protocols. Verify the performance of your GC-MS or LC-MS system.
High variability in 13C enrichment between replicate samples. Inconsistent cell culture conditions.Standardize cell seeding density, media composition, and incubation times across all replicates.
Inconsistent sample handling during quenching and extraction.Ensure rapid and consistent quenching of metabolism and follow a standardized extraction protocol.
Analytical variability.Perform technical replicates of your mass spectrometry analysis to assess instrument performance.
Observed 13C enrichment in glycine. Reversibility of the glycine cleavage system.While the primary direction is glycine cleavage, under certain conditions, the reverse reaction could lead to minor 13C incorporation from 13CO2 into the carboxyl group of glycine.
Presence of alternative metabolic pathways.Consider less common pathways that might lead to this labeling pattern in your specific cell type or experimental condition.

Experimental Protocols

Protocol: this compound Labeling in Mammalian Cells for GC-MS Analysis

This protocol provides a general framework for conducting stable isotope tracing studies with this compound in adherent mammalian cell cultures.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • L-Serine-free DMEM (or other appropriate basal medium)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound (≥98% isotopic purity)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol, HPLC grade, chilled to -80°C

  • Water, HPLC grade

  • Chloroform, HPLC grade

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they reach approximately 80% confluency at the time of the experiment.

  • Media Preparation: Prepare the labeling medium by supplementing L-serine-free DMEM with dFBS, other necessary nutrients, and this compound at the desired final concentration (typically in the range of the normal physiological concentration of serine).

  • Labeling:

    • Aspirate the regular growth medium from the cells.

    • Gently wash the cells once with pre-warmed, L-serine-free DMEM.

    • Add the prepared labeling medium to the cells.

    • Incubate for a predetermined duration to allow for isotopic labeling. To confirm isotopic steady state, a time-course experiment (e.g., 6, 12, and 24 hours) is recommended.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.

    • Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Add an equal volume of water to the cell suspension.

    • Add two volumes of chloroform to create a biphasic mixture.

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the polar (aqueous), non-polar (organic), and protein phases.

  • Sample Preparation for GC-MS:

    • Carefully collect the upper aqueous phase containing polar metabolites.

    • Dry the aqueous phase completely using a vacuum concentrator.

    • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.

  • GC-MS Analysis:

    • Analyze the derivatized samples using a GC-MS system.

    • Collect data on the mass isotopologue distributions of key metabolites.

    • Correct the raw data for the natural abundance of 13C.

Quantitative Data Summary

The following table provides a hypothetical, yet expected, representation of 13C enrichment in key metabolites following an this compound tracer experiment in a mammalian cell line exhibiting active CO2 fixation. Actual enrichment values will vary depending on the cell type, metabolic state, and experimental conditions.

Metabolite Expected M+1 Enrichment (%) Interpretation
Serine>95%Confirms efficient uptake and labeling of the intracellular serine pool.
Glycine<1%The 1-13C is lost during the conversion of serine to glycine. Significant enrichment would suggest alternative pathways or tracer impurity.
Pyruvate1-5%Indicates CO2 fixation via pyruvate carboxylase, incorporating 13CO2.
Lactate1-5%Reflects the labeling in the pyruvate pool.
Citrate1-5%Suggests the entry of 13C-labeled oxaloacetate (from pyruvate carboxylation) into the TCA cycle.
Malate2-10%A direct product of CO2 fixation via pyruvate carboxylase, often showing higher enrichment than other TCA intermediates.
Aspartate2-10%In isotopic equilibrium with oxaloacetate, reflecting the labeling in the TCA cycle.
Purines (e.g., ATP)<1%The one-carbon units for purine synthesis are derived from C-2 and C-3 of serine.
Pyrimidines (e.g., UTP)<1%The carbon backbone is not derived from serine's one-carbon donation.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 This compound Metabolism cluster_1 Metabolic Cross-Talk via CO2 Fixation L_Serine_1_13C This compound Glycine Glycine (M+0) L_Serine_1_13C->Glycine SHMT CO2_13 13CO2 L_Serine_1_13C->CO2_13 Glycine Cleavage System One_Carbon_Pool One-Carbon Pool (Unlabeled from this tracer) L_Serine_1_13C->One_Carbon_Pool SHMT (C2, C3) Pyruvate Pyruvate (M+1) CO2_13->Pyruvate Pyruvate Carboxylase Oxaloacetate Oxaloacetate (M+1) Pyruvate->Oxaloacetate TCA_Cycle TCA Cycle Intermediates (M+1) Oxaloacetate->TCA_Cycle

Caption: Metabolic fate of this compound and cross-talk via CO2 fixation.

cluster_workflow Experimental Workflow Start Seed Cells Labeling Incubate with This compound Start->Labeling Quench Quench Metabolism (Cold Methanol) Labeling->Quench Extract Extract Polar Metabolites Quench->Extract Analyze Derivatize & Analyze by GC-MS Extract->Analyze Data Data Processing & Flux Analysis Analyze->Data

Caption: Workflow for this compound tracer experiments.

Start High M+1 in TCA Intermediates? Yes Indicates High CO2 Fixation Start->Yes Yes No Low/No CO2 Fixation Start->No No CheckTracer Check Tracer Purity Yes->CheckTracer If unexpectedly high

Caption: Troubleshooting logic for unexpected TCA cycle labeling.

References

Technical Support Center: Ensuring Complete Cell Lysis for Accurate L-Serine-1-13C Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure complete cell lysis for accurate L-Serine-1-13C analysis.

Frequently Asked Questions (FAQs)

Q1: Which cell lysis method is most suitable for analyzing intracellular this compound?

A1: The choice of lysis method depends on your specific cell type and downstream mass spectrometry analysis. For metabolomic studies, including the analysis of isotopically labeled amino acids like this compound, methods that effectively disrupt cells while preserving the integrity of small molecules are preferred.[1][2] Mechanical methods like sonication and chemical lysis using cold organic solvents (e.g., methanol, acetonitrile) are commonly used.[3][4] Combining methods, such as a freeze-thaw cycle followed by sonication in a methanol-based buffer, can enhance lysis efficiency.[1]

Q2: How can I be sure that my cells are completely lysed?

A2: Visual inspection under a microscope is a straightforward initial check to see if your lysis buffer is effective. For a more quantitative assessment, you can perform a protein assay (e.g., BCA or Bradford) on the supernatant after centrifugation of the lysate. A plateau in protein concentration with increasing lysis intensity (e.g., sonication time) can indicate complete lysis.

Q3: My cell lysate is very viscous. What could be the cause and how can I fix it?

A3: High viscosity in a cell lysate is often due to the release of DNA from the nucleus upon cell lysis. This can interfere with subsequent sample processing steps. To reduce viscosity, you can use a probe sonicator to shear the DNA or treat the lysate with a nuclease like DNase I.

Q4: I'm observing low recovery of this compound. What are the potential reasons related to cell lysis?

A4: Low recovery could be due to incomplete cell lysis, degradation of the analyte, or its loss during sample preparation. Incomplete lysis can be addressed by optimizing your lysis protocol (see Troubleshooting Guide). Degradation can be minimized by keeping samples on ice throughout the procedure and working quickly. The choice of lysis buffer is also critical; ensure it is compatible with your downstream analysis and does not contain components that could interfere with this compound detection.

Q5: Can the chosen lysis method affect the isotopic integrity of this compound?

A5: While common lysis methods are not expected to alter the isotopic label, harsh conditions like excessive heat generated during sonication could potentially degrade the sample. It is crucial to control the temperature during such procedures by keeping the sample on ice and using pulsed sonication.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Cell Lysis Insufficient lysis buffer volume.Use at least 5 volumes of lysis buffer relative to the cell pellet volume.
Lysis method not optimized for the cell type.Different cell types have varying resistance to lysis. Consider switching to a more rigorous method (e.g., from detergent-based to sonication) or combining methods.
Inactive lysis reagents.Ensure enzymes (like lysozyme) are active and detergents are used at the correct concentration (typically around 1.0% for nonionic detergents).
Low Analyte Yield Incomplete release of intracellular content.Optimize sonication parameters (power, duration, pulse) or the number of freeze-thaw cycles. The addition of a mechanical disruption step like sonication to a freeze-thaw protocol has been shown to increase metabolite concentrations by two-fold.
Protein precipitation issues.If performing protein precipitation, ensure the solvent and conditions are optimal for removing proteins without co-precipitating your analyte of interest.
Sample degradation.Always work on ice and use pre-chilled solvents to minimize enzymatic activity and chemical degradation of metabolites.
High Sample Variability Inconsistent lysis across samples.Ensure uniform application of the lysis procedure to all samples. For sonication, ensure the probe is consistently placed within the sample. For chemical lysis, ensure thorough mixing.
Incomplete quenching of metabolism.For accurate measurement of metabolite levels at the time of harvesting, it's crucial to rapidly quench metabolic activity, often by using ice-cold solvents.
Interference in Downstream Analysis Incompatible lysis buffer components.Detergents and high salt concentrations can interfere with mass spectrometry. If using such buffers, ensure a cleanup step (e.g., protein precipitation, solid-phase extraction) is included to remove these interfering substances.

Quantitative Data on Lysis Efficiency

The following table summarizes findings on the efficiency of different lysis methods for metabolite extraction, which is relevant for this compound analysis.

Lysis Method Cell/Tissue Type Key Findings Reference
Homogenizer Beads vs. Freeze-Thaw Triple-Negative Breast Cancer CellsDetachment method (scraping vs. trypsin) had a greater effect on metabolic profiles than the lysis method. No single lysis method was superior for all metabolites.
Sonication with Freeze-Thaw vs. Freeze-Thaw alone Pseudomonas aeruginosa BiofilmsAdding sonication to the freeze-thaw protocol resulted in a 2-fold increase in the concentrations of approximately 50% of the identified metabolites.
Comparison of 10 Extraction Protocols Human Liver Tissue, Bone Marrow, HEK, and HL60 cellsThe optimal extraction protocol for maximizing the number of detectable metabolites varied depending on the sample type. For cell lines, a 75% Ethanol/MTBE mixture performed well.
Wet Lysis vs. Rough Lysis MCF-7 Breast Cancer CellsWet lysis (details not specified) yielded a higher number of non-polar metabolites, while rough lysis (details not specified) resulted in higher intensities of polar metabolites.

Experimental Protocols

Protocol 1: Sonication-Based Cell Lysis for Metabolite Analysis

This protocol is suitable for a wide range of cultured cells.

Materials:

  • Cell pellet

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM Ammonium Bicarbonate)

  • Probe sonicator

  • Microcentrifuge

Procedure:

  • Wash the cell pellet three times with 10 volumes of ice-cold PBS. Centrifuge at approximately 5,000 x g for 3 minutes between washes to gently pellet the cells.

  • Carefully aspirate the final PBS wash, ensuring not to disturb the cell pellet.

  • Add 5 volumes of ice-cold lysis buffer to the cell pellet and vortex to resuspend.

  • Place the sample on ice.

  • Perform probe sonication with 3 cycles of 15 seconds on, followed by 5 seconds off, at 20% power. It is crucial to keep the sample on ice during sonication to prevent overheating.

  • Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the metabolites to a new tube for further processing and analysis.

Protocol 2: Chemical Lysis with Methanol for Metabolomics

This protocol is effective for quenching metabolism and extracting small molecules.

Materials:

  • Adherent cells in a culture dish

  • Ammonium acetate (10 mM), room temperature

  • 80% Methanol (v/v), pre-chilled to -80°C

  • Cell scraper

  • Dry ice

  • Microcentrifuge

Procedure:

  • Aspirate the cell culture medium completely.

  • Gently wash the cells by adding 10 mL of 10 mM ammonium acetate to the dish, swirling, and then discarding the wash solution.

  • Place the culture dish on dry ice and add 4 mL of -80°C 80% methanol.

  • Incubate the dish at -80°C for 20 minutes.

  • Keeping the dish on dry ice, use a cell scraper to scrape the cells.

  • Transfer the cell lysate/methanol mixture to a conical tube on dry ice.

  • Vortex the mixture for 5 minutes at maximum speed to ensure the cell pellet is fully disintegrated.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube for analysis.

Visualizations

Experimental_Workflow cluster_collection Cell Collection & Quenching cluster_lysis Cell Lysis cluster_processing Sample Processing cluster_analysis Analysis Harvest Harvest Cells Wash Wash with ice-cold PBS Harvest->Wash 1. Quench Quench Metabolism (-80°C Methanol) Wash->Quench 2. Lysis Lysis (e.g., Sonication) Quench->Lysis 3. Centrifuge Centrifugation (Pellet Debris) Lysis->Centrifuge 4. Extract Extract Supernatant Centrifuge->Extract 5. Analysis LC-MS/MS Analysis of This compound Extract->Analysis 6.

Caption: General workflow for cell sample preparation for this compound analysis.

Troubleshooting_Logic Start Incomplete Lysis Suspected CheckMicroscope Visualize under microscope? Start->CheckMicroscope IntactCells Intact cells visible CheckMicroscope->IntactCells Yes NoIntactCells No intact cells visible CheckMicroscope->NoIntactCells No OptimizeLysis Optimize Lysis Method: - Increase sonication power/time - Change buffer composition - Combine methods IntactCells->OptimizeLysis CheckViscosity Is lysate viscous? NoIntactCells->CheckViscosity Proceed Proceed to Downstream Analysis OptimizeLysis->Proceed Viscous Yes CheckViscosity->Viscous Yes NotViscous No CheckViscosity->NotViscous No AddNuclease Add DNase I or increase sonication to shear DNA Viscous->AddNuclease NotViscous->Proceed AddNuclease->Proceed

Caption: Troubleshooting decision tree for incomplete cell lysis.

References

Technical Support Center: Optimizing Quenching Methods for L-Serine-1-13C Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Serine-1-13C metabolomics. Proper quenching is critical for arresting metabolic activity to ensure that the measured metabolite profile accurately reflects the in vivo state at the time of sampling.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of quenching in metabolomics?

A1: The primary goal of quenching is to instantly and completely halt all enzymatic and chemical reactions within a biological sample.[1][2][3] This preserves the metabolic state of the cells at the exact moment of sampling, preventing alterations in metabolite concentrations during sample preparation and ensuring accurate and reproducible results.[4]

Q2: Why is choosing the right quenching method crucial for this compound metabolomics?

A2: L-Serine is a central metabolite involved in numerous pathways. The use of a stable isotope-labeled form like this compound allows for metabolic flux analysis. An inadequate quenching method can lead to the continued metabolism of the labeled serine, resulting in inaccurate flux measurements. Furthermore, improper quenching can cause leakage of intracellular metabolites, including this compound and its downstream products, from the cells, leading to an underestimation of their intracellular concentrations.[5]

Q3: What are the most common quenching methods used in metabolomics?

A3: The most common quenching methods involve the rapid introduction of a cold quenching solution or immediate freezing. These include:

  • Cold Methanol Quenching: Immersing the sample in a cold aqueous methanol solution (e.g., 60-80% methanol at -20°C to -80°C).

  • Fast Filtration: Rapidly separating cells from the culture medium by filtration, followed by immediate quenching of the filter with cells in liquid nitrogen or a cold solvent.

  • Liquid Nitrogen Plunging: Directly freezing the sample in liquid nitrogen.

Q4: Can I use 100% methanol for quenching?

A4: While some studies suggest pure cold methanol can prevent leakage in certain organisms like yeast, it is generally not recommended as a universal quenching agent. Using 100% methanol can cause significant leakage of some metabolites in other cell types. A common starting point is a 60-80% aqueous methanol solution.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low intracellular this compound concentration Metabolite leakage during quenching.Optimize the quenching solvent composition (e.g., increase methanol concentration, use a different solvent system). Reduce the contact time between the cells and the quenching solution. Consider using fast filtration to minimize leakage.
Incomplete quenching leading to continued metabolism.Ensure the quenching solution is sufficiently cold and the sample-to-solvent ratio is high enough to achieve rapid cooling. For adherent cells, ensure rapid removal of media and addition of quenching solution.
High variability between replicate samples Inconsistent quenching time or temperature.Standardize the quenching protocol to ensure consistent timing and temperature for all samples. Use pre-chilled equipment and solutions.
Cell stress during harvesting (e.g., for adherent cells).For adherent cells, scraping can be a better collection method than trypsinization, which can alter the cell membrane and lead to metabolite leakage.
Contamination from extracellular medium Incomplete removal of the culture medium.For suspension cultures, include a rapid wash step with a cold, isotonic solution like saline before quenching. For adherent cells, aspirate the medium completely before adding the quenching solution.
Poor recovery of other metabolites The chosen quenching method is not suitable for all metabolites of interest.Different quenching methods can have varying efficiencies for different classes of metabolites. It may be necessary to test multiple methods to find the one that provides the best overall recovery for your target analytes.

Experimental Protocols

Protocol 1: Cold Methanol Quenching for Suspension Cultures

This protocol is a widely used method for quenching suspension cell cultures.

  • Preparation: Prepare a 60% (v/v) methanol/water solution and cool it to -40°C.

  • Sampling: Withdraw a defined volume of cell suspension from the culture.

  • Quenching: Immediately add the cell suspension to 5 volumes of the pre-chilled 60% methanol solution.

  • Incubation: Gently mix and incubate the sample at -40°C for 5 minutes to ensure complete quenching.

  • Cell Pelleting: Centrifuge the quenched sample at a low temperature (e.g., -20°C) and high speed to pellet the cells.

  • Supernatant Removal: Carefully aspirate and discard the supernatant.

  • Metabolite Extraction: Proceed immediately with your chosen metabolite extraction protocol on the cell pellet.

Protocol 2: Fast Filtration Quenching for Suspension Cultures

This method is designed to minimize metabolite leakage by rapidly separating cells from the medium before quenching.

  • Preparation: Set up a vacuum filtration apparatus with a suitable filter membrane (e.g., 0.45 µm pore size). Pre-chill a collection tube with liquid nitrogen.

  • Sampling: Quickly transfer a known volume of cell suspension onto the filter membrane under vacuum.

  • Washing (Optional but Recommended): Immediately wash the cells on the filter with a small volume of cold, isotonic saline (0.9% NaCl) to remove residual medium.

  • Quenching: Using forceps, quickly transfer the filter with the cells into the pre-chilled collection tube containing liquid nitrogen.

  • Storage/Extraction: The quenched cells on the filter can be stored at -80°C or used immediately for metabolite extraction.

Data Presentation

Table 1: Comparison of Quenching Methods on Metabolite Recovery

Quenching MethodAverage Metabolite Recovery (%)Key AdvantagesKey Disadvantages
Cold 60% Methanol Varies by cell type (can be low for some)Simple and widely usedProne to metabolite leakage
Cold 80% Methanol Generally higher than 60% methanolReduced metabolite leakage compared to 60% methanolMay still cause some leakage in sensitive cell types
Fast Filtration + Liquid N2 HighMinimizes metabolite leakageMore technically demanding, potential for cell stress on the filter
Liquid Nitrogen Plunging HighVery rapid quenchingCan cause cell lysis and metabolite leakage if not performed correctly

Note: The actual recovery will depend on the specific cell type and metabolites being analyzed. Optimization is always recommended.

Visualizations

Quenching_Workflow_Selection start Start: this compound Metabolomics Experiment suspension Suspension Culture? start->suspension adherent Adherent Culture? suspension->adherent No leakage_concern High Concern for Metabolite Leakage? suspension->leakage_concern Yes scraping Harvest by Scraping adherent->scraping Yes trypsin Harvest by Trypsinization (Not Recommended) adherent->trypsin No cold_methanol Cold Methanol Quenching leakage_concern->cold_methanol No fast_filtration Fast Filtration Quenching leakage_concern->fast_filtration Yes direct_quench Direct Quenching on Plate scraping->direct_quench trypsin->direct_quench extraction Metabolite Extraction cold_methanol->extraction fast_filtration->extraction direct_quench->extraction

Caption: Decision tree for selecting a quenching method.

Cold_Methanol_Quenching_Protocol start Start: Suspension Culture prepare_methanol Prepare & Cool 60% Methanol to -40°C start->prepare_methanol sample_cells Withdraw Cell Suspension prepare_methanol->sample_cells quench Add Cells to 5 Volumes of Cold Methanol sample_cells->quench incubate Incubate at -40°C for 5 min quench->incubate centrifuge Centrifuge at Low Temperature incubate->centrifuge remove_supernatant Aspirate Supernatant centrifuge->remove_supernatant extract Proceed to Metabolite Extraction remove_supernatant->extract

Caption: Workflow for Cold Methanol Quenching.

Fast_Filtration_Quenching_Protocol start Start: Suspension Culture setup_filtration Setup Vacuum Filtration Apparatus start->setup_filtration filter_cells Transfer Cell Suspension to Filter setup_filtration->filter_cells wash_cells Wash with Cold Isotonic Saline filter_cells->wash_cells quench_filter Plunge Filter into Liquid Nitrogen wash_cells->quench_filter store_extract Store at -80°C or Extract Metabolites quench_filter->store_extract

Caption: Workflow for Fast Filtration Quenching.

References

troubleshooting peak tailing in LC-MS analysis of L-Serine-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the LC-MS analysis of L-Serine-1-13C.

FAQs & Troubleshooting Guides

This section provides answers to frequently asked questions regarding peak tailing in the LC-MS analysis of this compound.

Q1: What are the most common causes of peak tailing for this compound in reverse-phase LC-MS?

Peak tailing for a polar compound like this compound in reverse-phase chromatography is often a result of secondary interactions with the stationary phase.[1][2][3][4] The primary cause is frequently the interaction of the analyte with residual silanol groups on the silica-based stationary phase.[1] L-Serine, having both amino and carboxylic acid groups, can interact with these silanols, leading to a distorted peak shape.

Other significant factors include:

  • Inappropriate mobile phase pH: The pH of the mobile phase affects the ionization state of both this compound and the residual silanols on the column. If the pH is not optimized, it can lead to multiple analyte forms or strong interactions with the stationary phase.

  • Column degradation: Over time, the column's stationary phase can degrade, exposing more active sites (silanols) and leading to increased tailing. This can also manifest as a void at the column inlet.

  • Sample overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak distortion.

  • Extra-column effects: Dead volumes in the system, such as from improperly fitted connections or long tubing, can cause band broadening and peak tailing.

Q2: How can I troubleshoot peak tailing related to the mobile phase?

Optimizing the mobile phase is a critical step in addressing peak tailing. Here are key parameters to investigate:

  • Adjusting Mobile Phase pH: For polar, ionizable compounds, controlling the mobile phase pH is crucial. A common strategy for basic compounds is to lower the mobile phase pH to around 2-3 to protonate the silanol groups and minimize secondary interactions. For acidic compounds, a pH below the pKa is recommended.

  • Using Buffers: Incorporating a buffer, such as ammonium formate or ammonium acetate, into the mobile phase can help maintain a consistent pH and improve peak shape. Increasing the buffer concentration can also enhance the ionic strength of the mobile phase, which can help mask silanol interactions.

  • Mobile Phase Composition: Ensure the mobile phase components are miscible and of high purity (LC-MS grade).

Q3: What column-related issues can cause peak tailing and how can I address them?

The choice and condition of the analytical column play a significant role in peak shape.

  • Use of End-Capped Columns: Modern "Type B" silica columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. Using a base-deactivated silica (BDS) or an end-capped column is highly recommended to reduce peak tailing for polar and basic analytes.

  • Alternative Stationary Phases: For highly polar compounds like L-Serine, a standard C18 column may not be the optimal choice. Consider using a column with a different stationary phase, such as a polar-embedded or polar-endcapped phase, or exploring Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is well-suited for the retention and separation of very polar compounds.

  • Column Contamination and Voids: If peak tailing appears suddenly, the column inlet frit may be partially blocked, or a void may have formed at the head of the column. Backflushing the column or replacing a contaminated guard column can often resolve this.

Q4: Could my sample preparation or injection technique be causing the peak tailing?

Yes, aspects of your sample and injection can contribute to poor peak shape.

  • Sample Solvent Mismatch: The solvent in which your this compound is dissolved should ideally match the initial mobile phase composition or be weaker. Injecting in a much stronger solvent can lead to peak distortion.

  • Sample Concentration: As mentioned, overloading the column is a common cause of peak tailing. Try diluting your sample or reducing the injection volume to see if the peak shape improves.

  • Sample Clean-up: Complex sample matrices can introduce contaminants that may interact with the stationary phase and cause peak tailing. Consider if additional sample clean-up steps, like solid-phase extraction (SPE), are necessary.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing in the LC-MS analysis of this compound.

Troubleshooting Peak Tailing for this compound cluster_0 Start: Observe Peak Tailing cluster_1 Initial Checks cluster_2 System-Wide Issues cluster_3 Analyte-Specific Issues cluster_4 Mobile Phase Actions cluster_5 Column Actions cluster_6 Sample Actions cluster_7 Resolution Start Peak Tailing Observed for this compound CheckSystem Q: All peaks tailing or just this compound? Start->CheckSystem AllPeaks All Peaks Tailing CheckSystem->AllPeaks All SpecificPeak Only this compound Tailing CheckSystem->SpecificPeak Specific CheckFittings Check for Dead Volume: - Fittings - Tubing AllPeaks->CheckFittings MobilePhase Mobile Phase Optimization SpecificPeak->MobilePhase ColumnChemistry Column Chemistry SpecificPeak->ColumnChemistry SampleConditions Sample Conditions SpecificPeak->SampleConditions CheckColumnFrit Check Column Inlet Frit for Blockage CheckFittings->CheckColumnFrit Backflush Action: Backflush or Replace Column CheckColumnFrit->Backflush Resolved Peak Shape Improved Backflush->Resolved AdjustpH Adjust Mobile Phase pH (e.g., lower to pH 2-3 with 0.1% Formic Acid) MobilePhase->AdjustpH AddBuffer Add/Increase Buffer Concentration (e.g., Ammonium Formate) MobilePhase->AddBuffer UseEndCapped Use End-Capped/BDS Column ColumnChemistry->UseEndCapped TryHILIC Consider HILIC or Polar-Embedded Column ColumnChemistry->TryHILIC ReplaceGuard Replace Guard Column ColumnChemistry->ReplaceGuard DiluteSample Dilute Sample / Reduce Injection Volume SampleConditions->DiluteSample MatchSolvent Match Sample Solvent to Mobile Phase SampleConditions->MatchSolvent AdjustpH->Resolved AddBuffer->Resolved UseEndCapped->Resolved TryHILIC->Resolved ReplaceGuard->Resolved DiluteSample->Resolved MatchSolvent->Resolved

Caption: A workflow for troubleshooting peak tailing of this compound.

Quantitative Data Summary

While specific quantitative data for this compound peak tailing is not provided in the search results, the following table summarizes general guidelines and parameters that can be quantified and optimized during troubleshooting.

ParameterRecommended ActionTypical Values/RangesPotential Impact on Peak Tailing
Mobile Phase pH Adjust to control analyte and silanol ionization.For basic compounds, pH 2-3 is often effective.Significant improvement in peak symmetry.
Buffer Concentration Increase to enhance ionic strength and mask silanol interactions.10-50 mM is a common range.Reduction in tailing.
Injection Volume Reduce to avoid column overload.Dependent on column dimensions; for a 2.1 mm ID column, typically < 5 µL.Can eliminate tailing caused by overload.
Sample Concentration Dilute the sample.Should be within the linear range of the column's capacity.Prevents saturation of the stationary phase.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Preparation of Stock Solutions:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Initial Analysis:

    • Equilibrate the LC system with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject a standard solution of this compound and acquire the chromatogram.

    • Measure the peak asymmetry or tailing factor.

  • pH Modification:

    • If significant tailing is observed, consider further lowering the pH by using a slightly higher concentration of formic acid (e.g., 0.2%), ensuring compatibility with your column and mass spectrometer.

    • Alternatively, if operating in a different pH range, prepare mobile phases with a suitable buffer system (e.g., ammonium formate) to maintain a stable pH.

  • Re-analysis and Comparison:

    • Equilibrate the system with the new mobile phase.

    • Re-inject the this compound standard.

    • Compare the peak shape to the initial analysis to assess the impact of the pH change.

Protocol 2: Column Evaluation and Replacement

  • System Suitability Check:

    • Run a system suitability test with a known standard mixture to check the overall performance of the LC system, including the column.

  • Guard Column Removal:

    • If a guard column is in use, disconnect it from the analytical column.

    • Reconnect the injector directly to the analytical column.

    • Inject the this compound standard and observe the peak shape. If the tailing is resolved, the guard column is the source of the problem and should be replaced.

  • Column Backflushing (if applicable):

    • Consult the column manufacturer's instructions to confirm if backflushing is permissible.

    • If so, reverse the column direction and flush with an appropriate solvent (e.g., 100% Acetonitrile) at a low flow rate to dislodge any particulate matter from the inlet frit.

  • Analytical Column Replacement:

    • If the above steps do not resolve the peak tailing, replace the analytical column with a new one of the same type or an alternative, such as a base-deactivated or polar-embedded phase column.

    • Equilibrate the new column and inject the standard to confirm if the issue is resolved.

References

Validation & Comparative

A Researcher's Guide to L-Serine Isotopic Tracers: A Comparative Analysis of L-Serine-1-13C and U-13C L-Serine for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals Navigating the Complexities of Metabolic Pathway Analysis

The selection of an appropriate isotopic tracer is a critical decision that profoundly impacts the quality and precision of experimental outcomes in metabolic flux analysis (MFA). This guide provides an objective comparison of two key isotopic tracers for serine metabolism, L-Serine-1-13C and U-13C L-Serine, supported by experimental insights, to empower informed decision-making in your research endeavors.

Serine is a central node in cellular metabolism, linking glycolysis to the synthesis of amino acids, nucleotides, and lipids, as well as to one-carbon metabolism. Understanding the dynamics of serine utilization is crucial for research in areas such as oncology, neuroscience, and immunology. 13C-labeled serine isotopes, in conjunction with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are powerful tools to trace the fate of serine carbons through these interconnected pathways.

Principles of L-Serine Isotopic Tracers

The choice between a positionally labeled tracer like this compound and a uniformly labeled one such as U-13C L-Serine depends on the specific metabolic pathways under investigation.

  • This compound has the 13C label on the carboxyl group (C1). This tracer is particularly useful for studying reactions that involve the decarboxylation of serine, as the loss of the labeled carbon can be readily tracked. However, it is less informative for tracing the serine backbone into other molecules, as the labeled carbon is often lost as CO2.

  • U-13C L-Serine has all three carbon atoms labeled with 13C. This tracer provides a comprehensive view of the fate of the entire serine carbon skeleton. It is ideal for tracing the incorporation of serine into biomass components like proteins and lipids, and for elucidating complex metabolic networks where the serine backbone is retained.

Comparative Analysis of Tracer Performance

Metabolic Pathway/ProcessThis compoundU-13C L-SerineRationale
Serine uptake and incorporation into protein Moderately SuitableHighly SuitableU-13C L-Serine will result in a +3 mass shift in serine residues of proteins, providing a clear signal. This compound will only show a +1 shift, which might be more challenging to distinguish from natural abundance isotopes.
Glycine-Serine Interconversion Limited UtilityHighly SuitableThe conversion of serine to glycine involves the removal of the hydroxymethyl group (C3). U-13C L-Serine will produce fully labeled glycine (M+2), allowing for the quantification of this flux. This compound will produce singly labeled glycine, but the label is on the carboxyl group which is retained.
One-Carbon Metabolism (Folate Cycle) Suitable for specific questionsHighly SuitableSerine is a major donor of one-carbon units. U-13C L-Serine will label both the glycine backbone and the one-carbon unit, providing comprehensive information on the contribution of serine to nucleotide and methionine synthesis. This compound can trace the carboxyl carbon, but this is often lost in downstream reactions.
Serine contribution to Pyruvate and TCA Cycle Not SuitableSuitableThe conversion of serine to pyruvate involves the removal of the amino group and the hydroxyl group. U-13C L-Serine can be used to track the incorporation of all three serine carbons into pyruvate (M+3). For instance, a study in HL-60 cells using [U–13C3]serine showed that the M+3 fraction of pyruvate was less than 1%, indicating that serine was not a significant contributor to the TCA cycle in these cells[1]. The label from this compound would be lost as CO2 in this conversion.
Serine Decarboxylation Pathways Highly SuitableSuitableThis compound is ideal for quantifying the flux through serine decarboxylase, which produces ethanolamine, by measuring the loss of the 13CO2. While U-13C L-Serine can also be used, the specific information about the decarboxylation step is more directly obtained with the positionally labeled tracer.
Sphingolipid Synthesis Moderately SuitableHighly SuitableSerine is a backbone for sphingolipid synthesis. U-13C L-Serine will result in a +3 mass shift in the serine-derived portion of sphingolipids, enabling clear tracking. This compound will only provide a +1 shift.

Experimental Protocols

The following is a generalized protocol for conducting a 13C L-Serine tracer experiment in mammalian cells for metabolic flux analysis.

I. Cell Culture and Isotope Labeling
  • Cell Seeding: Plate mammalian cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

  • Tracer Introduction:

    • For steady-state labeling, replace the standard culture medium with a custom medium containing either this compound or U-13C L-Serine at a known concentration. The concentration should be similar to that in the standard medium to avoid metabolic perturbations.

    • The duration of labeling will depend on the turnover rate of the metabolites of interest. For many central carbon metabolites, a 24-hour incubation is sufficient to reach isotopic steady state.

  • Cell Counting: At the time of harvest, count the cells to normalize metabolite levels.

II. Metabolite Extraction
  • Quenching Metabolism: Rapidly quench metabolic activity to preserve the in vivo state of metabolites. This is typically done by aspirating the medium and washing the cells with ice-cold saline or by directly adding a cold quenching solution (e.g., 80% methanol).

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate to pellet protein and cell debris.

  • Sample Preparation: Collect the supernatant containing the metabolites. The sample can be dried under nitrogen or in a vacuum concentrator before derivatization or resuspension for analysis.

III. Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: Metabolites are often derivatized to increase their volatility for GC analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA).

    • Analysis: The derivatized sample is injected into the GC-MS system. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the different mass isotopomers of serine and its downstream metabolites.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Analysis: LC-MS is well-suited for the analysis of polar metabolites and does not always require derivatization. The sample is injected into an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Data Acquisition: The mass spectrometer is operated in full scan mode or targeted SIM/MRM mode to measure the mass isotopomer distributions.

IV. Data Analysis
  • Mass Isotopomer Distribution (MID) Correction: The raw mass spectrometry data must be corrected for the natural abundance of 13C and other isotopes.

  • Metabolic Flux Analysis (MFA): The corrected MIDs are then used as input for MFA software (e.g., INCA, Metran) to calculate intracellular metabolic fluxes. This involves fitting the experimental data to a metabolic network model.

Visualization of Serine Metabolism and Experimental Workflow

Serine Metabolism Pathway

The following diagram illustrates the central role of serine in metabolism and the potential fates of the 13C label from both this compound and U-13C L-Serine.

Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis cluster_downstream Downstream Pathways 3PG 3-Phosphoglycerate Serine L-Serine 3PG->Serine PHGDH, PSAT1, PSPH Glycine Glycine Serine->Glycine SHMT One_Carbon One-Carbon Units (for Nucleotides, etc.) Serine->One_Carbon SHMT Pyruvate Pyruvate Serine->Pyruvate Serine Dehydratase Protein Protein Synthesis Serine->Protein Sphingolipids Sphingolipids Serine->Sphingolipids Ethanolamine Ethanolamine Serine->Ethanolamine Serine Decarboxylase Glycine->One_Carbon TCA_Cycle TCA_Cycle Pyruvate->TCA_Cycle PDH L_Serine_1_13C This compound (Label on C1) L_Serine_1_13C->Serine U_13C_L_Serine U-13C L-Serine (Labels on C1, C2, C3) U_13C_L_Serine->Serine

Caption: Serine metabolism pathways and the entry points of isotopic tracers.

Experimental Workflow for 13C L-Serine Flux Analysis

The diagram below outlines the key steps in a typical 13C L-Serine metabolic flux analysis experiment.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture Isotope_Labeling 2. Introduce 13C L-Serine Tracer Cell_Culture->Isotope_Labeling Quenching 3. Quench Metabolism Isotope_Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction MS_Analysis 5. LC-MS or GC-MS Analysis Extraction->MS_Analysis Data_Processing 6. Correct for Natural Isotope Abundance MS_Analysis->Data_Processing MFA 7. Metabolic Flux Analysis Data_Processing->MFA

Caption: A typical workflow for a 13C L-Serine metabolic flux analysis experiment.

Conclusion

The choice between this compound and U-13C L-Serine for metabolic flux analysis is contingent on the specific research question.

  • U-13C L-Serine is the tracer of choice for a comprehensive analysis of serine's contribution to various biosynthetic pathways, including protein, nucleotide, and lipid synthesis, as well as for tracking the entire carbon skeleton through central carbon metabolism.

  • This compound offers a more targeted approach, excelling in the quantification of serine decarboxylation reactions.

By carefully considering the metabolic pathways of interest and the information that each tracer can provide, researchers can design more informative and precise metabolic flux analysis experiments to unravel the complexities of serine metabolism in health and disease.

References

A Head-to-Head Comparison of L-Serine-1-¹³C and ¹⁵N-Labeled Serine Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, stable isotope tracers are indispensable tools. L-serine, a critical amino acid at the crossroads of major metabolic pathways, is a frequent subject of such investigations. The choice of isotopic label on serine—typically carbon-13 (¹³C) or nitrogen-15 (¹⁵N)—profoundly influences the experimental insights gained. This guide provides an objective comparison of L-Serine-1-¹³C and ¹⁵N-labeled serine tracers, supported by experimental data and detailed methodologies, to aid in the selection of the optimal tracer for your research needs.

Understanding the Metabolic Role of Serine

L-serine is a non-essential amino acid that serves as a central node in cellular metabolism. It is a precursor for the synthesis of proteins, other amino acids like glycine and cysteine, lipids such as sphingolipids and phosphatidylserine, and nucleotides.[1][2] Furthermore, serine is a primary donor of one-carbon units to the folate and methionine cycles, which are essential for nucleotide biosynthesis, methylation reactions, and the maintenance of redox balance.[3][4] Given its multifaceted roles, tracing the metabolic fate of serine can provide a wealth of information about the physiological and pathological state of a biological system.

L-Serine-1-¹³C vs. ¹⁵N-Labeled Serine: A Comparative Overview

The fundamental difference between L-Serine-1-¹³C and ¹⁵N-labeled serine lies in which atom of the serine molecule is labeled. This distinction dictates the metabolic pathways that can be effectively traced. L-Serine-1-¹³C allows for the tracking of the carboxyl carbon of serine, while ¹⁵N-serine enables the monitoring of the amino group's nitrogen atom.

FeatureL-Serine-1-¹³C¹⁵N-Labeled Serine
Traced Atom Carboxyl Carbon (C1)Amino Nitrogen
Primary Applications Tracing the carbon backbone of serine into one-carbon metabolism (formate), glycolysis/gluconeogenesis (pyruvate), and other metabolites.Investigating nitrogen flux, transamination reactions, amino acid synthesis, and nitrogen-containing biomolecules.
Key Metabolic Pathways One-carbon metabolism, glycolysis, gluconeogenesis, serine synthesis pathway.Amino acid metabolism, transamination, nucleotide synthesis (nitrogenous bases), urea cycle.
Analytical Techniques Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.
Natural Abundance ~1.1%~0.37%
Mass Shift +1 Da+1 Da
Advantages - Directly traces the entry of the serine carboxyl carbon into the one-carbon pool. - Useful for studying the link between serine metabolism and glycolysis.- Lower natural abundance provides a cleaner background in mass spectrometry. - Directly tracks the fate of the amino group in transamination and biosynthetic reactions.
Limitations - The C1 carbon can be lost as CO₂ in certain reactions, potentially complicating flux analysis.- Does not provide information on the fate of the carbon skeleton of serine.

Data Presentation: Quantitative Insights from Tracer Studies

While direct comparative studies utilizing both L-Serine-1-¹³C and ¹⁵N-serine under identical conditions are limited, data from separate studies can provide insights into the quantitative contributions of serine to various metabolic pathways.

Table 1: Representative Quantitative Data from Serine Tracer Studies

ParameterL-Serine-¹³C Tracer¹⁵N-Serine TracerReference
Contribution to One-Carbon Pool In some cancer cell lines, serine is the primary source of one-carbon units for nucleotide synthesis.[5]Serine-derived nitrogen is incorporated into purine and pyrimidine rings.
Flux to Glycine The carbon backbone of serine is a major source of glycine.The amino group of serine is transferred to form glycine.
Contribution to Glutathione Synthesis The carbon skeleton of serine is incorporated into cysteine, a precursor for glutathione.The nitrogen from serine can be traced to glutamate, another glutathione precursor.
Incorporation into Protein Serine carbon is utilized for body protein synthesis.Serine nitrogen is incorporated into various amino acids and subsequently proteins.

Mandatory Visualization

Serine Metabolism and Tracer Fates

The following diagram illustrates the central metabolic pathways involving serine and highlights the distinct fates of the ¹³C label from L-Serine-1-¹³C and the ¹⁵N label from ¹⁵N-serine.

cluster_glycolysis Glycolysis cluster_one_carbon One-Carbon Metabolism cluster_amino_acid Amino Acid Metabolism 3_PG 3-Phosphoglycerate L_Serine L-Serine (¹³C at C1 or ¹⁵N) 3_PG->L_Serine Serine Synthesis Pathway Pyruvate Pyruvate THF Tetrahydrofolate 5_10_Methylene_THF 5,10-Methylene-THF 5_10_Methylene_THF->THF Formate Formate 5_10_Methylene_THF->Formate ¹³C Nucleotide Synthesis Nucleotide Synthesis 5_10_Methylene_THF->Nucleotide Synthesis ¹³C Glutathione Synthesis Glutathione Synthesis Glycine Glycine Glycine->Glutathione Synthesis Glycine->L_Serine SHMT Cysteine Cysteine Cysteine->Glutathione Synthesis Other Amino Acids Other Amino Acids L_Serine->Pyruvate Serine Dehydratase ¹³C L_Serine->5_10_Methylene_THF SHMT ¹³C L_Serine->Nucleotide Synthesis Nitrogen donation ¹⁵N L_Serine->Glycine SHMT L_Serine->Cysteine ¹³C L_Serine->Other Amino Acids Transamination ¹⁵N

Metabolic fate of L-Serine-1-¹³C and ¹⁵N-serine.
General Experimental Workflow for Stable Isotope Tracing

The workflow for a typical stable isotope tracing experiment using either L-Serine-1-¹³C or ¹⁵N-serine is outlined below.

A Cell Culture or In Vivo Model Preparation B Introduction of Labeled Serine Tracer (L-Serine-1-¹³C or ¹⁵N-Serine) A->B C Time-Course Incubation B->C D Metabolite Extraction (e.g., Quenching with cold methanol) C->D E Sample Analysis (LC-MS or NMR) D->E F Data Acquisition (Mass Isotopomer Distributions) E->F G Data Analysis and Metabolic Flux Calculation F->G H Biological Interpretation G->H

A typical stable isotope tracing workflow.

Experimental Protocols

The following are generalized protocols for analyzing metabolites from serine tracer studies using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Specific parameters will need to be optimized for the particular instrument and experimental conditions.

Protocol 1: LC-MS Analysis of ¹³C-Labeled Metabolites
  • Metabolite Extraction:

    • Culture cells in a medium containing L-Serine-1-¹³C for a defined period.

    • Aspirate the medium and wash the cells with ice-cold saline.

    • Quench metabolism by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Sample Preparation for LC-MS:

    • Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).

    • Centrifuge to remove any remaining particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Separate metabolites using a hydrophilic interaction liquid chromatography (HILIC) column with a gradient of acetonitrile and water, both containing a small amount of a modifier like ammonium acetate or formic acid.

    • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ionization mode.

    • Acquire data in full scan mode to detect all ions and their isotopologues.

    • Perform tandem MS (MS/MS) on selected ions to confirm metabolite identity.

  • Data Analysis:

    • Identify metabolites based on their accurate mass and retention time, and by comparing their fragmentation patterns to standards or databases.

    • Determine the mass isotopomer distribution for serine and its downstream metabolites to calculate the fractional contribution of the ¹³C label.

    • Correct for the natural abundance of ¹³C.

    • Use metabolic flux analysis software to model the flux through serine-related pathways.

Protocol 2: NMR Analysis of ¹⁵N-Labeled Metabolites
  • Cell Culture and Metabolite Extraction:

    • Culture cells in a medium containing ¹⁵N-serine.

    • Perform metabolite extraction as described in the LC-MS protocol.

  • Sample Preparation for NMR:

    • Resuspend the dried metabolite extract in a deuterated buffer (e.g., phosphate buffer in D₂O) suitable for NMR analysis.

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

    • Transfer the sample to an NMR tube.

  • NMR Spectroscopy:

    • Acquire one-dimensional (1D) ¹H and two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra on a high-field NMR spectrometer. The ¹H-¹⁵N HSQC spectrum will show correlations for nitrogen-bound protons, allowing for the specific detection of ¹⁵N-labeled compounds.

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Identify ¹⁵N-labeled metabolites by comparing the chemical shifts in the ¹H-¹⁵N HSQC spectrum to known standards or databases.

    • Quantify the concentration of labeled metabolites by integrating the corresponding peaks and normalizing to the internal standard.

    • The degree of ¹⁵N enrichment can be determined by comparing the signal intensity of the labeled metabolite to its unlabeled counterpart or through more advanced quantitative NMR techniques.

Conclusion

The selection between L-Serine-1-¹³C and ¹⁵N-labeled serine tracers is contingent upon the specific biological question being addressed. L-Serine-1-¹³C is the tracer of choice for elucidating the fate of the serine carbon backbone, particularly its contribution to one-carbon metabolism and its connection to glycolysis. In contrast, ¹⁵N-labeled serine is ideal for tracking the nitrogen atom through transamination reactions and into the synthesis of other amino acids and nitrogenous compounds. By carefully considering the metabolic pathways of interest and the analytical techniques available, researchers can leverage these powerful tools to gain deeper insights into the intricate and dynamic world of cellular metabolism.

References

A Researcher's Guide to Validating L-Serine-1-13C Tracer Results with Unlabeled Controls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Comparison of Labeled vs. Unlabeled Serine

The primary goal of a tracer experiment is to observe the incorporation of a labeled atom into a metabolite of interest. When analyzing L-Serine via mass spectrometry, the mass isotopomer distribution (MID) reveals the relative abundance of serine molecules with different numbers of heavy isotopes. In an unlabeled control, the MID reflects the natural abundance of isotopes (primarily ¹³C). In a successful L-Serine-1-¹³C tracer experiment, a significant increase in the M+1 isotopologue is expected, representing the incorporation of one ¹³C atom.

Table 1: Mass Isotopomer Distribution of Serine in Labeled vs. Unlabeled Conditions

Sample TypeM+0 (Unlabeled)M+1M+2M+3
Unlabeled Control (Natural Abundance) 95.8%3.9%0.3%0.0%
L-Serine-1-¹³C Tracer (Corrected) 45.2%52.1%2.5%0.2%

Note: The data presented are representative and may vary based on experimental conditions and cell type. The "Corrected" tracer data has been adjusted for the natural abundance of isotopes to reflect the true fractional enrichment from the tracer.

Experimental Protocols

Accurate validation requires meticulous adherence to experimental protocols. Below are detailed methodologies for cell culture, metabolite extraction, and mass spectrometry analysis.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Media Preparation:

    • Unlabeled Control Medium: Prepare standard growth medium.

    • Labeled Medium: Prepare growth medium of the same formulation, but replace the standard L-Serine with L-Serine-1-¹³C at the same concentration.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the respective pre-warmed unlabeled or labeled medium to the corresponding plates.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of tracer incorporation.

Metabolite Extraction
  • Quenching Metabolism: To halt enzymatic activity, rapidly aspirate the medium and wash the cells twice with ice-cold PBS.

  • Extraction: Add ice-cold 80% methanol to the plates and scrape the cells.

  • Cell Lysis: Transfer the cell suspension to a microcentrifuge tube and perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Protein and Debris Removal: Centrifuge the samples at >13,000 x g for 15 minutes at 4°C.

  • Sample Collection: Collect the supernatant containing the polar metabolites and store at -80°C until analysis.

Mass Spectrometry Analysis (GC-MS)
  • Sample Derivatization:

    • Dry the metabolite extract under a stream of nitrogen gas.

    • Derivatize the dried sample to make the amino acids volatile for GC-MS analysis. A common method is to use N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI).

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Separate the metabolites on a suitable capillary column (e.g., TG-5SIL MS).

    • Analyze the eluting compounds using the mass spectrometer in full scan mode to determine the mass isotopomer distributions of serine.

  • Data Analysis:

    • Identify the serine peak based on its retention time and mass spectrum.

    • Integrate the peak areas for the different mass isotopologues (M+0, M+1, M+2, etc.).

    • Correct the raw data for the natural abundance of all elements (C, H, N, O, Si) in the serine derivative to determine the true fractional enrichment from the L-Serine-1-¹³C tracer.[1][2][3]

Mandatory Visualizations

The following diagrams illustrate the key workflows and metabolic pathways involved in validating L-Serine-1-¹³C tracer experiments.

G Experimental Workflow for Tracer Validation cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Validation Cell Seeding Cell Seeding Media Preparation Media Preparation Cell Seeding->Media Preparation Isotope Labeling Isotope Labeling Media Preparation->Isotope Labeling Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction Sample Derivatization Sample Derivatization Metabolite Extraction->Sample Derivatization GC-MS Analysis GC-MS Analysis Sample Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Comparison of Labeled vs. Unlabeled Comparison of Labeled vs. Unlabeled Data Analysis->Comparison of Labeled vs. Unlabeled

Caption: A streamlined workflow for validating L-Serine-1-¹³C tracer experiments.

G Serine Biosynthesis and Tracer Incorporation Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 L-Serine L-Serine Phosphoserine->L-Serine PSPH Glycine Glycine L-Serine->Glycine SHMT One-Carbon Units One-Carbon Units L-Serine->One-Carbon Units L-Serine-1-13C (Tracer) This compound (Tracer) This compound (Tracer)->L-Serine Exogenous Supply Glycine->L-Serine SHMT

Caption: Serine biosynthesis pathway and the introduction of the L-Serine-1-¹³C tracer.

References

Cross-Validation of L-Serine Metabolism and Bioenergetics: A Comparative Guide to L-Serine-1-13C Tracing and Seahorse Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, understanding the contributions of specific nutrients to bioenergetic pathways is paramount. L-serine, a non-essential amino acid, plays a central role in cellular proliferation and biosynthesis, fueling pathways such as one-carbon metabolism, nucleotide synthesis, and lipid production.[1][2][3] This guide provides a comprehensive comparison of two powerful techniques used to interrogate cellular metabolism: L-Serine-1-13C stable isotope tracing and Agilent Seahorse XF assays. By cross-validating data from these orthogonal approaches, researchers can gain a more complete and robust understanding of how L-serine metabolism impacts cellular bioenergetics, particularly mitochondrial respiration and glycolysis.

Unveiling Metabolic Fates and Functional Outputs

This compound tracing allows for the precise tracking of the carbon atom from L-serine as it is incorporated into downstream metabolites. This provides a direct measure of the flux through serine-dependent biosynthetic pathways. In parallel, Seahorse XF assays measure the real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing a functional readout of mitochondrial respiration and glycolysis, respectively.[4]

By combining these techniques, researchers can correlate the metabolic fate of L-serine with changes in cellular bioenergetic profiles. For instance, an increase in the incorporation of 13C from L-serine into mitochondrial-related pathways can be cross-validated with an observed increase in OCR from a Seahorse assay, providing strong evidence for L-serine's role in fueling mitochondrial activity.

Experimental Data Comparison

Table 1: Illustrative this compound Tracing Data in Cancer Cells

Metabolite% 13C Enrichment (from this compound)Interpretation
Glycine45%High flux through the primary serine catabolism pathway.
Purines (e.g., ATP, GTP)15%Significant contribution of serine-derived one-carbon units to nucleotide synthesis.
Pyruvate5%Minor contribution of serine to pyruvate pools, suggesting other carbon sources are dominant.
Citrate (TCA Cycle Intermediate)8%Serine-derived carbons are entering the TCA cycle, likely through pyruvate or other anaplerotic pathways.

Table 2: Illustrative Seahorse XF Mito Stress Test Data in Cancer Cells

ParameterControl Cells (pmol/min)Serine-Deprived Cells (pmol/min)Interpretation of Change
Basal Respiration150110Decreased baseline mitochondrial activity without serine.
ATP-Linked Respiration10070Reduced ATP production from oxidative phosphorylation.
Maximal Respiration250180Lowered capacity to respond to increased energy demand.
Spare Respiratory Capacity10070Diminished mitochondrial fitness and flexibility.
Non-Mitochondrial Oxygen Consumption1010No significant change in non-mitochondrial sources of oxygen consumption.

Cross-Validation Insights:

The illustrative data suggests that cancer cells utilize L-serine to fuel biosynthetic pathways, including nucleotide synthesis, and to support mitochondrial respiration. The this compound data (Table 1) demonstrates the flow of serine-derived carbon into key metabolic pathways. The Seahorse data (Table 2) provides a functional consequence, showing that the absence of serine impairs mitochondrial function. Together, these datasets strongly support a model where L-serine is a critical substrate for maintaining mitochondrial bioenergetics in these cells.

Experimental Protocols

This compound Isotope Tracing Protocol

This protocol outlines the general steps for a stable isotope tracing experiment using this compound in cultured cells, followed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard growth medium.

    • For the experiment, replace the standard medium with a custom medium containing all necessary nutrients except for serine.

    • Supplement this medium with a known concentration of this compound.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled serine into downstream metabolites.

  • Metabolite Extraction:

    • At each time point, rapidly wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites using an ice-cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

    • Inject the samples onto an LC-MS system for separation and detection of metabolites.

    • Analyze the mass isotopologue distribution of key metabolites to determine the percentage of 13C enrichment from this compound.

Seahorse XF Cell Mito Stress Test Protocol

This protocol provides a detailed methodology for assessing mitochondrial function using the Agilent Seahorse XF Cell Mito Stress Test.

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Preparation:

    • Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

    • On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with substrates such as glucose, pyruvate, and glutamine.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for one hour prior to the assay.

  • Compound Loading:

    • Prepare solutions of the mitochondrial inhibitors: oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of rotenone and antimycin A.

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Initiate the assay, which will measure baseline OCR and ECAR, followed by the sequential injection of the mitochondrial inhibitors to determine key parameters of mitochondrial function.

Visualizing the Interplay of Pathways and Workflows

To better understand the relationship between L-serine metabolism and cellular bioenergetics, as well as the experimental workflows, the following diagrams are provided.

L-Serine Metabolism and its Intersection with Bioenergetics cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis cluster_one_carbon One-Carbon Metabolism cluster_tca TCA Cycle & Oxidative Phosphorylation Glucose Glucose ThreePG 3-Phosphoglycerate Glucose->ThreePG Pyruvate Pyruvate ThreePG->Pyruvate L_Serine L-Serine ThreePG->L_Serine PHGDH, PSAT1, PSPH AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH L_Serine->Pyruvate Glycine Glycine L_Serine->Glycine SHMT1/2 One_Carbon_Units One-Carbon Units (for Nucleotides, etc.) Glycine->One_Carbon_Units Citrate Citrate AcetylCoA->Citrate TCA Cycle OxPhos Oxidative Phosphorylation (OCR) Citrate->OxPhos Electron Transport Chain Cross-Validation Workflow: this compound Tracing and Seahorse Assay cluster_tracing This compound Tracing cluster_seahorse Seahorse XF Assay cell_culture_1 Cell Culture labeling Label with this compound cell_culture_1->labeling extraction Metabolite Extraction labeling->extraction lcms LC-MS Analysis extraction->lcms flux_analysis Metabolic Flux Analysis lcms->flux_analysis cross_validation Cross-Validation & Integrated Biological Interpretation flux_analysis->cross_validation Metabolic Fate Data cell_culture_2 Cell Culture seahorse_prep Prepare Seahorse Plate cell_culture_2->seahorse_prep mito_stress_test Mito Stress Test seahorse_prep->mito_stress_test data_analysis OCR/ECAR Analysis mito_stress_test->data_analysis data_analysis->cross_validation Bioenergetic Function Data

References

A Researcher's Guide to the Quantitative Analysis of L-Serine Using L-Serine-1-13C as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative analytics, particularly within metabolomics and pharmaceutical research, the accuracy of measurements is paramount. The quantification of endogenous molecules like L-serine, a non-essential amino acid central to cellular proliferation and neurological function, requires robust methodologies to overcome experimental variability.[1][2] This guide provides a comparative analysis of L-Serine-1-13C as an internal standard for the accurate quantification of L-serine, primarily by liquid chromatography-mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled (SIL) internal standard is widely regarded as the gold standard for quantitative mass spectrometry.[3] These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes. This property allows them to be distinguished from the endogenous analyte by the mass spectrometer.[4] this compound, where the carbon atom at the C-1 position is replaced with the heavy isotope ¹³C, serves as an ideal internal standard for L-serine quantification.

Core Advantages of a ¹³C-Labeled Internal Standard

Stable isotope-labeled internal standards are superior to other types of standards, such as structural analogs, because they have nearly identical physicochemical properties to the analyte. This ensures they behave similarly during sample preparation, chromatography, and ionization.[4]

Specifically, ¹³C-labeled standards like this compound offer distinct advantages over deuterated (²H) standards:

  • Co-elution: ¹³C-labeled standards almost perfectly co-elute with the unlabeled analyte under various chromatographic conditions. Deuterated standards can sometimes exhibit slight retention time shifts, which may compromise accuracy if the analyte and standard are affected differently by matrix effects at slightly different times.

  • No Isotope Effect: The difference in mass between ¹²C and ¹³C is minimal, leading to negligible isotopic effects on chemical reactions or fragmentation patterns in the mass spectrometer. In contrast, the significant mass difference between hydrogen and deuterium can sometimes lead to different fragmentation efficiencies, affecting quantification.

  • Reduced Interference: The +1 mass difference of this compound minimizes the risk of interference from the natural isotopic abundance of the analyte.

Comparison of Internal Standards for L-Serine Quantification

The choice of internal standard is critical for the accuracy and reproducibility of quantitative assays. Below is a comparison of this compound with other commonly used internal standards for amino acid analysis.

Internal StandardTypeCo-elution with L-SerineCorrection for Matrix EffectsPotential for Isotopic EffectsRelative CostOverall Suitability for L-Serine Quantification
L-Serine-1-¹³C Stable Isotope LabeledExcellentExcellentNegligibleHighExcellent
L-Serine-¹³C₃ Stable Isotope LabeledExcellentExcellentNegligibleHighExcellent
L-Serine-d₃ Stable Isotope LabeledGood to ExcellentExcellentPossible, but usually minorModerate to HighVery Good
Norvaline Structural AnalogPoorPartialNot ApplicableLowFair to Poor
α-Aminobutyric Acid Structural AnalogPoorPartialNot ApplicableLowFair to Poor

Experimental Protocol: Quantification of L-Serine in Human Plasma

This section outlines a typical workflow for the quantification of L-serine in a biological matrix using this compound as an internal standard with LC-MS/MS.

Materials and Reagents
  • L-Serine analytical standard

  • This compound internal standard (IS)

  • Human plasma (or other biological matrix)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Protein precipitation solution (e.g., ACN with 0.1% FA)

Sample Preparation
  • Thaw Samples: Thaw plasma samples on ice.

  • Spike Internal Standard: To 50 µL of each plasma sample, calibration standard, and quality control (QC) sample, add 10 µL of a known concentration of this compound solution (e.g., 50 µM in water). Vortex briefly.

  • Protein Precipitation: Add 200 µL of ice-cold protein precipitation solution to each sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to separate L-serine from other matrix components.

    • Flow Rate: e.g., 0.4 mL/min

    • Injection Volume: e.g., 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • L-Serine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 106.1 → 60.1)

      • L-Serine-1-¹³C (IS): Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 107.1 → 61.1)

    • Optimize collision energies and other source parameters for maximum signal intensity.

Data Analysis
  • Integrate the peak areas for both the L-serine and this compound MRM transitions.

  • Calculate the ratio of the analyte peak area to the internal standard peak area (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of L-serine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Concepts

Diagrams created using Graphviz to illustrate key processes and pathways.

G Workflow for L-Serine Quantification cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for quantifying L-Serine in plasma.

G Principle of Stable Isotope Dilution cluster_0 In Sample cluster_1 LC Separation cluster_2 MS Detection Analyte L-Serine (Analyte) (Unknown Amount) CoElution Co-elution Analyte->CoElution IS This compound (IS) (Known Amount) IS->CoElution MS Mass Spectrometer (Distinguishes by Mass) CoElution->MS Analyte_Peak Analyte Signal (m/z) MS->Analyte_Peak IS_Peak IS Signal (m/z + 1) MS->IS_Peak

Caption: Co-elution and mass-based detection of analyte and IS.

G L-Serine Biosynthesis Pathway PG 3-Phosphoglycerate (from Glycolysis) PS Phosphohydroxypyruvate PG->PS PGDH PSer Phosphoserine PS->PSer PSAT Ser L-Serine PSer->Ser PSP

Caption: Key enzymatic steps in the de novo synthesis of L-Serine.

References

Comparative Analysis of Serine Metabolism Across Diverse Cancer Cell Lines Using L-Serine-1-¹³C Tracing

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Oncology and Drug Development

This guide provides a comprehensive comparative analysis of serine metabolism in various cancer cell lines, leveraging insights from L-Serine-1-¹³C metabolic tracing studies. Serine, a non-essential amino acid, plays a pivotal role in cancer cell proliferation, serving as a central node in biosynthetic pathways essential for nucleotide synthesis, redox balance, and one-carbon metabolism.[1][2][3][4][5] Understanding the heterogeneity in serine metabolism across different cancer types can unveil novel therapeutic targets and inform the development of targeted cancer therapies.

Data Presentation: Quantitative Insights into Serine Metabolism

The following tables summarize quantitative data from metabolic tracing experiments, offering a comparative view of serine uptake and its downstream metabolic fate in different cancer cell lines. While direct comparative flux data using L-Serine-1-¹³C across a wide panel of cell lines is limited in publicly available literature, the following data from studies using uniformly labeled ¹³C-serine and ¹³C-glucose provide valuable insights into the relative activities of serine-related metabolic pathways.

Table 1: Relative Abundance of ¹³C-Labeled Metabolites from U-¹³C-Serine in Colon Cancer Cell Lines

This table presents the abundance ratios of mass isotopomers in various colon cancer cell lines cultured with uniformly labeled ¹³C-serine. A higher M+2 abundance in glycine indicates a higher flux through the serine hydroxymethyltransferase (SHMT) enzyme.

Cell LineGlycine (M+2 Abundance Ratio)Serine (M+3 Abundance Ratio)
SW620~0.85~0.60
SW480~0.80~0.58
HCT8~0.90~0.62
HT29~0.88~0.61
HCT116~0.82~0.59
NCI-H508~0.78~0.55
SW48~0.85~0.60
SW948~0.92~0.65

Data adapted from a study utilizing U-¹³C Serine. The abundance ratio is a surrogate for metabolic flux.

Table 2: De Novo Serine Synthesis from Glucose in Different Cancer Cell Lines

This table shows the percentage of serine and glycine pools derived from uniformly labeled ¹³C-glucose, indicating the relative contribution of the de novo serine synthesis pathway.

Cell LineCancer Type% M+3 Serine from U-¹³C-Glucose% M+2 Glycine from U-¹³C-Glucose
A549Lung CancerIncreased in Plasmax vs. DMEMIncreased in Plasmax vs. DMEM
HCT116Colon CancerIncreased in Plasmax vs. DMEMIncreased in Plasmax vs. DMEM
MDA-MB-231Breast CancerData not specifiedData not specified

Data adapted from a study comparing cell culture media. "Plasmax" contains physiological levels of metabolites, while "DMEM" is a standard, nutrient-rich medium.

Experimental Protocols: A Methodology for ¹³C-Serine Metabolic Flux Analysis

The following is a representative protocol for conducting a comparative analysis of serine metabolism using L-Serine-1-¹³C.

1. Cell Culture and Isotope Labeling:

  • Cell Lines: A panel of cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) are cultured in their respective standard growth media to ~70-80% confluency.

  • Isotope Switch: The standard medium is replaced with a labeling medium containing L-Serine-1-¹³C. The labeling medium should be otherwise identical to the standard growth medium.

  • Time Course: Cells are incubated in the labeling medium for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the ¹³C label into downstream metabolites and achieve isotopic steady-state.

2. Metabolite Extraction:

  • At each time point, the labeling medium is aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Metabolites are extracted by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.

  • The cell extracts are then centrifuged to pellet protein and cell debris. The supernatant containing the metabolites is collected.

3. Metabolite Analysis by Mass Spectrometry:

  • The extracted metabolites are analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) to determine the mass isotopomer distribution of serine, glycine, and other relevant metabolites.

  • The mass isotopomer data reveals the fractional contribution of the ¹³C label to each metabolite pool.

4. Metabolic Flux Analysis (MFA):

  • The mass isotopomer distribution data, along with measured nutrient uptake and secretion rates, are used as inputs for computational metabolic flux analysis.

  • Software tools for ¹³C-MFA are used to estimate the intracellular metabolic fluxes through the serine metabolic network.

Visualizing Serine Metabolism

Diagram 1: Serine Metabolism and its Intersection with One-Carbon Metabolism

Serine_Metabolism cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway (SSP) cluster_one_carbon One-Carbon Metabolism 3_PG 3-Phosphoglycerate 3_PHP 3-Phosphohydroxypyruvate 3_PG->3_PHP PHGDH P_Ser Phosphoserine 3_PHP->P_Ser PSAT1 Serine L-Serine P_Ser->Serine PSPH Glycine Glycine Serine->Glycine SHMT1/2 THF THF Glycine->Serine CH2_THF 5,10-Methylene-THF THF->CH2_THF from Serine Purine_Synth Purine Synthesis CH2_THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis CH2_THF->Thymidylate_Synth Extracellular_Serine Exogenous Serine Extracellular_Serine->Serine Uptake

Caption: Key pathways of serine metabolism in cancer cells.

Diagram 2: Experimental Workflow for ¹³C-Serine Tracing

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Cancer Cell Lines (e.g., HeLa, MCF-7, A549) B Culture in Standard Medium A->B C Switch to L-Serine-1-13C Labeling Medium B->C D Time-Course Incubation C->D E Metabolite Extraction (80% Methanol) D->E F Centrifugation E->F G Collect Supernatant F->G H LC-MS/MS or GC-MS Analysis G->H I Determine Mass Isotopomer Distributions H->I J Metabolic Flux Analysis (MFA) I->J K Comparative Data Analysis J->K

Caption: Workflow for comparative serine metabolism analysis.

References

Confirming Metabolic Pathway Activity: A Comparative Guide Using L-Serine-1-¹³C and Genetic Knockouts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of metabolic pathways is paramount. This guide provides a comparative framework for confirming pathway activity by leveraging the power of stable isotope tracing with L-Serine-1-¹³C in conjunction with genetic knockout models. We present supporting experimental data, detailed protocols, and clear visualizations to objectively assess metabolic reprogramming.

L-Serine, a non-essential amino acid, stands at the crossroads of numerous critical biosynthetic pathways, including the synthesis of proteins, nucleotides, and lipids. Its metabolism is thus a key area of investigation in various research fields, from oncology to neurobiology. By introducing L-Serine labeled with a heavy isotope of carbon (¹³C) at the first carbon position (L-Serine-1-¹³C), researchers can trace its metabolic fate and quantify the activity of associated pathways. When combined with genetic knockout models, where specific enzymes in a pathway are absent, this technique offers a powerful tool to dissect metabolic networks and identify points of regulation and dysregulation.

Data Presentation: Quantitative Analysis of Pathway Perturbation

The following tables summarize quantitative data from studies investigating the impact of genetic knockouts on serine metabolism. While direct metabolic flux data from L-Serine-1-¹³C tracing in knockout models is emerging, the presented data on metabolite levels provide a strong indication of altered pathway activity.

Table 1: Impact of Phosphoglycerate Dehydrogenase (PHGDH) Knockout on Intracellular Metabolite Levels in Pancreatic Ductal Adenocarcinoma (PDAC) Cells

MetaboliteWild-Type (Relative Peak Intensity)PHGDH Knockout (Relative Peak Intensity)Fold Change (KO/WT)p-value
Serine1.000.250.25< 0.01
Glycine1.000.600.60< 0.05
Pyruvate1.000.800.80< 0.05
Lactate1.001.201.20NS
Citrate1.000.700.70< 0.05
α-Ketoglutarate1.000.650.65< 0.05

Data adapted from a study on PHGDH knockout in PDAC cells. While the original study used ¹³C-glucose as a tracer, the significant depletion of intracellular serine in the knockout cells directly demonstrates the impact of disrupting the de novo serine synthesis pathway. NS: Not Significant.

Table 2: L-Serine and D-Serine Levels in the Brain of Conditional Phgdh Knockout Mice

Brain RegionGenotypeL-Serine (nmol/g wet tissue)D-Serine (nmol/g wet tissue)
Cerebral CortexFloxed (Control)150 ± 1030 ± 3
CKO (Knockout)50 ± 510 ± 2
HippocampusFloxed (Control)120 ± 825 ± 2
CKO (Knockout)40 ± 48 ± 1

Data adapted from a study on brain-specific Phgdh deletion. CKO: Conditional Knockout. The data clearly shows a significant reduction in both L-serine and its downstream metabolite D-serine in the knockout mice, confirming the crucial role of the de novo synthesis pathway in maintaining brain serine levels.[1]

Experimental Protocols

Protocol 1: L-Serine-1-¹³C Tracing in Mammalian Cells

This protocol outlines a general workflow for tracing the metabolism of L-Serine-1-¹³C in cultured mammalian cells (e.g., wild-type vs. knockout cell lines).

  • Cell Culture:

    • Culture wild-type and knockout cells in standard growth medium to ~80% confluency.

    • One day prior to the experiment, seed an equal number of cells for each condition in multi-well plates.

  • Isotope Labeling:

    • Prepare labeling medium by supplementing serine-free RPMI 1640 with 2 mM L-Serine-1-¹³C, 10% dialyzed fetal bovine serum, and other necessary nutrients.

    • Aspirate the standard growth medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells and incubate for a defined period (e.g., 3, 6, 12, or 24 hours) to approach isotopic steady-state.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold 80% methanol to the cells and incubate at -80°C for 15 minutes to quench metabolism and extract metabolites.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent for your mass spectrometry platform (e.g., a mixture of water and acetonitrile).

    • Analyze the samples using a high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS) to identify and quantify the mass isotopologues of serine and its downstream metabolites.

    • Correct the raw data for the natural abundance of ¹³C.

Protocol 2: Metabolite Analysis from Brain Tissue of Knockout Mice

This protocol describes the extraction of metabolites from brain tissue for comparative analysis between wild-type and knockout mice.

  • Tissue Collection:

    • Euthanize the control and knockout mice according to approved animal protocols.

    • Rapidly dissect the brain and specific regions of interest (e.g., cerebral cortex, hippocampus).

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Tissue Homogenization and Metabolite Extraction:

    • Weigh the frozen tissue samples.

    • Homogenize the tissue in a pre-chilled solvent mixture (e.g., methanol:water:chloroform) using a bead beater or a Dounce homogenizer.

    • Perform a phase separation by adding water and chloroform and centrifuging.

    • Collect the polar (upper aqueous) phase containing amino acids and other polar metabolites.

  • Sample Preparation and Analysis:

    • Dry the collected aqueous phase using a vacuum concentrator.

    • Derivatize the samples if necessary for your analytical platform (e.g., for GC-MS analysis).

    • Reconstitute the samples and analyze them by HPLC or mass spectrometry to quantify the levels of L-serine and D-serine.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

cluster_serine_synthesis De Novo Serine Biosynthesis cluster_serine_catabolism Serine Catabolism Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 L-Serine L-Serine Phosphoserine->L-Serine PSPH Glycine Glycine L-Serine->Glycine SHMT1/2 Protein Synthesis Protein Synthesis L-Serine->Protein Synthesis D-Serine D-Serine L-Serine->D-Serine SRR Phospholipids Phospholipids L-Serine->Phospholipids One-Carbon Units One-Carbon Units Glycine->One-Carbon Units Glutathione Synthesis Glutathione Synthesis Glycine->Glutathione Synthesis Nucleotide Synthesis Nucleotide Synthesis One-Carbon Units->Nucleotide Synthesis

Caption: Serine metabolism pathway highlighting the de novo synthesis from glycolysis and its catabolism.

Start Start Culture WT and KO Cells Culture WT and KO Cells Start->Culture WT and KO Cells Label with L-Serine-1-13C Label with this compound Culture WT and KO Cells->Label with this compound Quench and Extract Metabolites Quench and Extract Metabolites Label with this compound->Quench and Extract Metabolites Analyze by Mass Spectrometry Analyze by Mass Spectrometry Quench and Extract Metabolites->Analyze by Mass Spectrometry Data Analysis (Isotopologue Distribution) Data Analysis (Isotopologue Distribution) Analyze by Mass Spectrometry->Data Analysis (Isotopologue Distribution) Compare Metabolic Flux Compare Metabolic Flux Data Analysis (Isotopologue Distribution)->Compare Metabolic Flux End End Compare Metabolic Flux->End

Caption: Experimental workflow for L-Serine-1-¹³C tracing in wild-type vs. knockout cells.

cluster_wt Wild-Type cluster_ko PHGDH Knockout Wild-Type Cell Wild-Type Cell Glucose_WT Glucose PHGDH Knockout Cell PHGDH Knockout Cell Glucose_KO Glucose 3PG_WT 3-PG Glucose_WT->3PG_WT PHGDH (Active) Serine_WT L-Serine (High) 3PG_WT->Serine_WT PHGDH (Active) Downstream_WT Downstream Pathways (Active) Serine_WT->Downstream_WT 3PG_KO 3-PG Glucose_KO->3PG_KO Serine_KO L-Serine (Low) 3PG_KO->Serine_KO PHGDH (Inactive) Downstream_KO Downstream Pathways (Reduced Activity) Serine_KO->Downstream_KO

Caption: Logical relationship between PHGDH status and serine biosynthesis pathway activity.

References

A Comparative Guide to Validating L-Serine-1-13C: Integrating Mass Spectrometry and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of metabolic research, drug development, and clinical diagnostics, the use of stable isotope-labeled compounds is indispensable. L-Serine-1-13C, a non-essential amino acid with a carbon-13 isotope at the carboxyl position, serves as a critical tracer for studying a variety of physiological and pathological processes. Ensuring the isotopic enrichment and chemical purity of this compound is paramount for the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of two powerful analytical techniques, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of this compound.

Data at a Glance: A Comparative Summary

The following tables summarize the expected quantitative data from the analysis of this compound using mass spectrometry and NMR spectroscopy. These values are based on theoretical calculations and typical experimental outcomes.

Table 1: Expected Mass Spectrometry Data for this compound

ParameterExpected ValueSpecification
Molecular FormulaC₂¹³CH₇NO₃
Molecular Weight (Unlabeled)105.09 g/mol
Molecular Weight (Labeled)106.09 g/mol [1][2]
Mass-to-Charge Ratio (m/z) of [M+H]⁺ (Unlabeled)106.0499For L-Serine
Mass-to-Charge Ratio (m/z) of [M+H]⁺ (Labeled)107.0532For this compound
Isotopic Purity≥ 99%Atom % 13C[2]

Table 2: Expected NMR Spectroscopy Data for this compound

NucleusAtomExpected Chemical Shift (δ) in D₂O (ppm)Expected MultiplicityKey Feature for Validation
¹H~3.83Doublet of doublets (dd)Confirms the amino acid backbone structure.
¹H~3.95Multiplet (m)Confirms the amino acid backbone structure.
¹³CC1 (¹³C-labeled)~175SingletHighly enhanced signal intensity confirming isotopic enrichment at the carboxyl carbon.
¹³CC2~59SingletConfirms the α-carbon.
¹³CC3~63SingletConfirms the β-carbon.

Visualizing the Validation Workflow

The validation of this compound is a multi-step process that leverages the complementary strengths of both MS and NMR. The following diagram illustrates a typical experimental workflow.

Validation_Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Analysis & Validation Sample This compound Sample MS Mass Spectrometry Sample->MS Dissolve in appropriate solvent NMR NMR Spectroscopy Sample->NMR Dissolve in D₂O MS_Data Mass Spectrum Analysis (m/z, Isotopic Purity) MS->MS_Data NMR_Data NMR Spectra Analysis (Chemical Shifts, Signal Intensity) NMR->NMR_Data Validation Final Validation (Purity & Enrichment Confirmed) MS_Data->Validation NMR_Data->Validation

Caption: Workflow for the validation of this compound using MS and NMR.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard operating procedures for acquiring mass spectrometry and NMR data for this compound.

Mass Spectrometry Protocol

Objective: To confirm the molecular weight and determine the isotopic purity of this compound.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) by infusing a standard solution of unlabeled L-Serine.

  • Data Acquisition:

    • Introduce the prepared this compound sample into the mass spectrometer via direct infusion or liquid chromatography (LC).

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 50-200).

    • Ensure sufficient signal intensity for accurate mass measurement and isotopic distribution analysis.

  • Data Analysis:

    • Identify the monoisotopic peak corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 107.0532).

    • Measure the accurate mass and compare it to the theoretical value.

    • Analyze the isotopic distribution pattern to calculate the atom percent enrichment of ¹³C. The relative intensity of the peak at m/z 107 compared to the peak at m/z 106 (unlabeled) is used to determine the isotopic purity.

NMR Spectroscopy Protocol

Objective: To confirm the chemical structure and the position of the ¹³C label in this compound.

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O).

    • Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift referencing if required.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Tune and match the NMR probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the sample temperature to a constant value (e.g., 298 K).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse, an appropriate spectral width, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum. Due to the ¹³C enrichment at the C1 position, a significantly enhanced signal is expected for this carbon. A proton-decoupled experiment is typically performed to simplify the spectrum.

  • Data Analysis:

    • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the internal standard.

    • ¹H Spectrum: Assign the proton signals corresponding to the α- and β-protons of serine.[3][4]

    • ¹³C Spectrum: Identify the three carbon signals. The signal for the ¹³C-labeled carboxyl carbon (C1) should be significantly more intense than the signals for the natural abundance ¹³C at the C2 and C3 positions. The chemical shift of this carbon will confirm its identity as a carboxyl group.

Conclusion

The validation of this compound is most effectively achieved through the synergistic use of mass spectrometry and NMR spectroscopy. Mass spectrometry provides precise information on molecular weight and isotopic enrichment, confirming that the correct isotopologue is present at the desired purity. NMR spectroscopy, in turn, offers detailed structural information, verifying the position of the isotopic label within the molecule and confirming its overall chemical integrity. By employing both techniques as outlined in this guide, researchers can ensure the quality of their labeled compounds, leading to more accurate and reliable experimental outcomes.

References

accuracy and precision of L-Serine-1-13C in metabolic flux analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-Serine-1-¹³C and other serine isotopologues for use in metabolic flux analysis (MFA). The selection of an appropriate isotopic tracer is a critical step in ¹³C-MFA, a powerful technique used to quantify intracellular metabolic fluxes. The choice of tracer significantly influences the precision and accuracy of the resulting flux estimations. This guide provides an objective comparison of the performance of L-Serine-1-¹³C with other alternatives, supported by available experimental data and detailed methodologies.

Comparison of ¹³C-Labeled Serine Tracers for Metabolic Flux Analysis

The precision of flux estimates for different metabolic pathways is highly dependent on the specific ¹³C tracer used. While direct comparative studies on the accuracy and precision of different L-Serine isotopologues are limited in the current literature, we can infer their potential performance based on their labeling patterns and data from studies using uniformly labeled serine.

Key Considerations for Tracer Selection:

  • L-Serine-1-¹³C: This tracer introduces a single labeled carbon at the carboxyl position. Upon entry into the one-carbon metabolism via serine hydroxymethyltransferase (SHMT), the ¹³C label is lost as ¹³CO₂ during the conversion of glycine to CO₂ and NH₄⁺ by the glycine cleavage system. This makes it a valuable tool for specifically probing the forward flux through SHMT and the subsequent fate of the glycine backbone. However, it provides limited information about the downstream fate of the serine-derived carbon that enters the one-carbon pool.

  • [U-¹³C₃]Serine (Uniformly Labeled Serine): This tracer labels all three carbons of the serine molecule. It provides a more comprehensive view of serine's metabolic fate, as the labels are retained in both the glycine backbone and the one-carbon unit transferred to tetrahydrofolate (THF). This allows for the tracing of serine-derived carbons into a wider range of downstream pathways, including nucleotide biosynthesis and methylation reactions.[1]

  • L-Serine-3-¹³C: This tracer labels the hydroxymethyl carbon. This specific label is transferred to THF by SHMT, forming 5,10-methylene-THF. This makes it an excellent choice for specifically tracing the flow of one-carbon units from serine into folate-dependent pathways.

Table 1: Comparison of L-Serine Isotopologues for Metabolic Flux Analysis

TracerAdvantagesDisadvantagesIdeal for Measuring
L-Serine-1-¹³C - Directly measures the flux through serine catabolism to glycine. - Can help resolve the directionality of the SHMT reaction.- The ¹³C label is lost early in the one-carbon pathway. - Provides limited information on downstream one-carbon metabolism.- Serine uptake and catabolism to glycine. - Glycine cleavage system activity.
[U-¹³C₃]Serine - Provides a comprehensive view of serine's metabolic fate. - Traces carbon into both the glycine backbone and one-carbon units.[1]- Can be more challenging to interpret the complex labeling patterns. - May not be as precise for specific individual fluxes compared to position-specific tracers.- Overall serine utilization. - Contribution of serine to nucleotide and amino acid biosynthesis.
L-Serine-3-¹³C - Specifically traces the one-carbon unit from serine. - Excellent for studying folate-mediated one-carbon metabolism.- Does not provide information on the fate of the glycine backbone of serine.- Flux through the folate cycle. - Contribution of serine to purine and thymidylate synthesis.

Experimental Data Summary

Experimental Protocols

The following is a generalized protocol for a ¹³C-serine tracer experiment in mammalian cell culture for metabolic flux analysis. This protocol should be optimized for specific cell lines and experimental conditions.

1. Cell Culture and Isotope Labeling:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will ensure they are in the exponential growth phase at the time of harvest.

  • Tracer Introduction: When cells reach the desired confluency, replace the standard culture medium with a medium containing the ¹³C-labeled serine tracer (e.g., L-Serine-1-¹³C or [U-¹³C₃]Serine) at a known concentration. The unlabeled serine should be omitted from the tracer medium.

  • Isotopic Steady State: Incubate the cells with the tracer-containing medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This time should be determined empirically for each cell line and can range from several hours to over 24 hours.

2. Metabolite Extraction:

  • Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture vessel.

  • Centrifugation: Centrifuge the cell extract to pellet cellular debris and collect the supernatant containing the metabolites.

3. Analytical Measurement:

  • Mass Spectrometry: Analyze the isotopic labeling patterns of the extracted metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Acquisition: Acquire data on the mass isotopomer distributions (MIDs) of key metabolites involved in serine metabolism and downstream pathways.

4. Metabolic Flux Analysis:

  • Metabolic Network Model: Construct a stoichiometric model of the relevant metabolic pathways.

  • Flux Estimation: Use a computational software package (e.g., INCA, Metran, or WUFlux) to estimate the intracellular fluxes by fitting the experimentally measured MIDs to the metabolic model. This involves an iterative process of minimizing the difference between the simulated and measured labeling patterns.

  • Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.

Visualizing Serine Metabolism and Experimental Workflow

Serine_Metabolism Serine Metabolism and One-Carbon Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_one_carbon One-Carbon Metabolism 3-PG 3-Phosphoglycerate 3-PHP 3-Phosphohydroxypyruvate 3-PG->3-PHP PHGDH 3-PS 3-Phosphoserine 3-PHP->3-PS PSAT1 Serine L-Serine 3-PS->Serine PSPH Glycine Glycine Serine->Glycine SHMT Pyruvate Pyruvate Serine->Pyruvate Serine Dehydratase 5,10-CH2-THF 5,10-Methylene-THF Glycine->5,10-CH2-THF Glycine Cleavage System THF Tetrahydrofolate THF->5,10-CH2-THF Purines Purine Synthesis 5,10-CH2-THF->Purines Thymidylate Thymidylate Synthesis 5,10-CH2-THF->Thymidylate MFA_Workflow Metabolic Flux Analysis Experimental Workflow Start Start Cell_Culture 1. Cell Culture Start->Cell_Culture Tracer_Addition 2. Add ¹³C-Serine Tracer Cell_Culture->Tracer_Addition Incubation 3. Incubate to Isotopic Steady State Tracer_Addition->Incubation Metabolite_Extraction 4. Quench Metabolism & Extract Metabolites Incubation->Metabolite_Extraction MS_Analysis 5. LC-MS/GC-MS Analysis Metabolite_Extraction->MS_Analysis Data_Processing 6. Mass Isotopomer Distribution Analysis MS_Analysis->Data_Processing Flux_Calculation 7. Metabolic Flux Calculation Data_Processing->Flux_Calculation End End Flux_Calculation->End

References

A Comparative Guide to L-Serine-1-13C Tracing: Bridging In Vitro and In Vivo Metabolic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of L-Serine-1-13C tracing methodologies and metabolic fate in controlled cell culture versus complex whole-organism systems.

Key Conceptual Differences: In Vitro vs. In Vivo Serine Metabolism

A primary distinction in metabolic tracing studies between in vitro and in vivo systems lies in the influence of the surrounding environment on cellular metabolism. In vitro studies offer a highly controlled environment, allowing for the precise manipulation of nutrient availability and the straightforward analysis of cell-autonomous metabolic pathways. Conversely, in vivo studies provide a more physiologically relevant context, accounting for the intricate interplay between different organs and tissues, hormonal regulation, and the recycling of metabolic byproducts.

One of the most significant differences observed in stable isotope tracing studies is the phenomenon of endogenous CO2 recycling in vivo. Studies using uniformly labeled 13C-glutamine have shown the appearance of a serine M+1 isotopologue in animal models, a labeling pattern not observed in cell culture.[1][2] This is attributed to the fixation of 13CO2, released from the metabolism of the tracer in various tissues, into other metabolites, including serine. This systemic metabolic activity is absent in isolated cell cultures, leading to divergent labeling patterns and highlighting the limitations of extrapolating in vitro metabolic flux data directly to a whole-organism context.

Data Presentation: Expected Metabolic Fate of this compound

The 1-carbon of L-serine is pivotal in one-carbon metabolism, a critical pathway for the synthesis of nucleotides, methylation reactions, and the generation of reducing equivalents. When cells or organisms are supplied with this compound, the labeled carbon is expected to be primarily transferred to the folate cycle.

Below is a summary table of the expected primary labeled metabolites and their significance in both in vitro and in vivo settings.

MetaboliteExpected Labeling PatternSignificance of LabelingExpected Differences (In Vitro vs. In Vivo)
Glycine M+1Indicates flux through serine hydroxymethyltransferase (SHMT) in the forward direction (serine to glycine).Flux may be influenced by the availability of exogenous glycine and the specific metabolic demands of the cell type or tissue.
Formate M+1Represents the release of the one-carbon unit from serine into the cytoplasm or mitochondria.In vivo, formate can be transported between tissues, potentially influencing labeling patterns in distal organs.
Purines (e.g., ATP, GTP) M+1 (on specific carbons)Demonstrates the incorporation of the one-carbon unit from serine into de novo purine synthesis.The rate of purine synthesis can vary significantly based on proliferative status, which may differ between cultured cells and tissues in vivo.
Thymidylate (dTMP) M+1 (on the methyl group)Shows the contribution of serine-derived one-carbon units to de novo pyrimidine synthesis.Similar to purines, the flux will be highly dependent on the rate of cell division.
Methionine/SAM M+1 (on the methyl group)Indicates the use of serine-derived one-carbon units for the remethylation of homocysteine to methionine, and subsequently for S-adenosylmethionine (SAM) synthesis.Systemic methionine cycle activity in vivo can influence the observed labeling.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of stable isotope tracing experiments. Below are representative protocols for in vitro and in vivo this compound tracing studies, which can be adapted based on the specific research question and model system.

In Vitro this compound Tracing in Cultured Cells

This protocol outlines the general steps for tracing the metabolism of this compound in adherent cell cultures.

  • Cell Culture: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment. Culture cells in a standard growth medium.

  • Tracer Introduction:

    • Prepare a custom medium that is identical to the standard growth medium but lacks unlabeled L-serine and is supplemented with this compound at a known concentration.

    • One hour prior to introducing the tracer, replace the medium with fresh, unlabeled growth medium to normalize cell metabolic activity.

    • At time zero, aspirate the medium, wash the cells once with phosphate-buffered saline (PBS), and add the this compound containing medium.

  • Metabolite Extraction:

    • At designated time points, rapidly aspirate the labeling medium.

    • Wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the culture plate.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet protein and cell debris.

    • Collect the supernatant containing the polar metabolites.

  • Sample Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the samples as required for gas chromatography-mass spectrometry (GC-MS) or resuspend in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS).

    • Analyze the samples to determine the isotopic enrichment in downstream metabolites.

In Vivo this compound Tracing in a Mouse Model

This protocol provides a general framework for an in vivo tracing study using intravenous infusion of this compound.

  • Animal Preparation: Acclimatize the animals to the experimental conditions. For studies requiring a steady state of tracer enrichment, surgical implantation of a catheter (e.g., in the jugular vein) may be necessary.

  • Tracer Administration:

    • Prepare a sterile, injectable solution of this compound in saline.

    • Administer the tracer via intravenous infusion at a constant rate for a defined period to achieve isotopic steady state in the plasma.

  • Tissue and Blood Collection:

    • At the end of the infusion period, collect blood samples (e.g., via cardiac puncture) into tubes containing an anticoagulant.

    • Immediately euthanize the animal and rapidly excise the tissues of interest.

    • Freeze-clamp the tissues in liquid nitrogen to instantly halt metabolic activity.

  • Metabolite Extraction:

    • For blood, centrifuge to separate plasma and store at -80°C.

    • For tissues, pulverize the frozen tissue under liquid nitrogen.

    • Extract metabolites from the powdered tissue using a cold solvent mixture (e.g., methanol/water/chloroform).

    • Separate the polar and nonpolar phases by centrifugation.

    • Collect the polar phase for analysis of serine and its downstream metabolites.

  • Sample Analysis:

    • Process the plasma and tissue extracts in a similar manner to the in vitro samples (drying, derivatization/resuspension).

    • Analyze by GC-MS or LC-MS to measure isotopic enrichment.

Mandatory Visualizations

L-Serine Metabolic Pathways

The following diagram illustrates the central metabolic pathways involving L-serine and the expected fate of the 1-carbon from this compound.

L_Serine_Metabolism This compound This compound Glycine Glycine This compound->Glycine SHMT One-Carbon (10-formyl-THF) One-Carbon (10-formyl-THF) This compound->One-Carbon (10-formyl-THF) SHMT Purines Purines One-Carbon (10-formyl-THF)->Purines Thymidylate (dTMP) Thymidylate (dTMP) One-Carbon (10-formyl-THF)->Thymidylate (dTMP) Methionine Cycle Methionine Cycle One-Carbon (10-formyl-THF)->Methionine Cycle

Caption: Metabolic fate of the 1-carbon of L-Serine.

Experimental Workflow: In Vitro vs. In Vivo Tracing

This diagram outlines the general experimental workflows for in vitro and in vivo this compound tracing studies.

Tracing_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Cell Culture Cell Culture Tracer Incubation Tracer Incubation Cell Culture->Tracer Incubation Metabolite Extraction (Cells) Metabolite Extraction (Cells) Tracer Incubation->Metabolite Extraction (Cells) LC/GC-MS Analysis LC/GC-MS Analysis Metabolite Extraction (Cells)->LC/GC-MS Analysis Animal Model Animal Model Tracer Infusion Tracer Infusion Animal Model->Tracer Infusion Tissue/Blood Collection Tissue/Blood Collection Tracer Infusion->Tissue/Blood Collection Metabolite Extraction (Tissues/Plasma) Metabolite Extraction (Tissues/Plasma) Tissue/Blood Collection->Metabolite Extraction (Tissues/Plasma) Metabolite Extraction (Tissues/Plasma)->LC/GC-MS Analysis

Caption: Comparison of in vitro and in vivo tracing workflows.

References

A Comparative Guide to L-Serine-1-13C Labeling for Metabolic Pathway Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Serine-1-13C as a tracer for validating known metabolic pathways, particularly one-carbon metabolism. We will explore its performance in relation to other commonly used isotopic tracers, supported by experimental data and detailed protocols.

Introduction to L-Serine in Metabolism

L-serine is a non-essential amino acid that stands at a critical crossroads of cellular metabolism. It serves as a major source of one-carbon units for the folate and methionine cycles, which are essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions. Due to this central role, tracing the metabolic fate of serine provides invaluable insights into the state of these crucial pathways, especially in proliferative cells like cancer cells where one-carbon metabolism is often upregulated.

Stable isotope tracers, such as those labeled with Carbon-13 (¹³C), are powerful tools for elucidating metabolic fluxes. By introducing a ¹³C-labeled substrate into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites, thereby mapping active metabolic routes and quantifying their relative contributions.

This compound as a Metabolic Tracer

L-Serine-1-¹³C is a specific isotopologue of serine where the carbon atom of the carboxyl group is replaced with a ¹³C isotope. When L-Serine-1-¹³C is taken up by cells, its metabolic fate can be tracked using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The primary use of L-Serine-1-¹³C is to probe the serine-glycine one-carbon network. The conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), involves the transfer of the β-carbon (C3) of serine to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) and glycine. The original carboxyl carbon (C1) and α-carbon (C2) of serine are retained in glycine. Therefore, tracing with L-Serine-1-¹³C allows for the direct monitoring of its conversion to glycine and the subsequent incorporation of the labeled glycine into glutathione. However, the ¹³C label from L-Serine-1-¹³C is lost as CO₂ during the glycine cleavage system activity, which is a key consideration in experimental design.

Comparison with Alternative Tracers

The choice of a ¹³C tracer is critical and depends on the specific metabolic pathway under investigation. Here, we compare L-Serine-1-¹³C with other commonly used tracers.

TracerPrimary Metabolic Pathways TracedAdvantagesLimitations
L-Serine-1-¹³C Serine uptake, conversion to glycine, glutathione synthesis.- Directly traces the serine-to-glycine flux. - Useful for studying the contribution of exogenous serine to glycine pools.- The ¹³C label is lost as CO₂ in the glycine cleavage system, limiting its utility for tracing one-carbon units into the folate cycle.
[U-¹³C₃]Serine Serine's contribution to one-carbon metabolism (folate cycle), glycine synthesis, and pyruvate metabolism.- All three carbons are labeled, allowing for comprehensive tracking of the serine backbone. - Can distinguish between serine's anabolic and catabolic fates.[1][2]- More complex isotopomer distribution patterns can be challenging to analyze.
[¹³C]Glucose Isotopologues Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle, de novo serine synthesis.- [1,2-¹³C₂]glucose is excellent for estimating fluxes through glycolysis and the PPP.[3] - [U-¹³C₆]glucose provides a global view of glucose metabolism.- Indirectly traces serine metabolism through de novo synthesis, which may not reflect the contribution of exogenous serine.
[¹³C]Glutamine Isotopologues TCA cycle anaplerosis, reductive carboxylation, amino acid metabolism.- [U-¹³C₅]glutamine is the preferred tracer for analyzing the TCA cycle.[3]- Does not directly inform on serine's contribution to one-carbon metabolism.

Experimental Validation of L-Serine-1-¹³C Labeling

The validation of L-Serine-1-¹³C labeling patterns against known metabolic pathways involves introducing the tracer to cells and analyzing the isotopic enrichment in key downstream metabolites.

Key Metabolic Pathways and Expected Labeling Patterns

1. Serine to Glycine Conversion:

  • Pathway: L-Serine + THF ⇌ Glycine + 5,10-CH₂-THF + H₂O (catalyzed by SHMT)

  • Expected Labeling: When L-Serine-1-¹³C is used, the resulting glycine will be labeled at the carboxyl carbon (Glycine-1-¹³C).

2. One-Carbon Metabolism (Folate Cycle):

  • Pathway: The one-carbon unit from serine (C3) is transferred to THF.

  • Expected Labeling with L-Serine-1-¹³C: The ¹³C label is not transferred to the one-carbon pool. To trace the one-carbon unit, [3-¹³C]Serine or [U-¹³C₃]Serine would be required.

3. Glutathione Synthesis:

  • Pathway: Glycine is a component of the antioxidant tripeptide glutathione (GSH).

  • Expected Labeling: Glycine-1-¹³C derived from L-Serine-1-¹³C will be incorporated into GSH, resulting in ¹³C-labeled glutathione.

Experimental Protocol: A General Guideline for L-Serine-1-¹³C Tracing in Mammalian Cells

This protocol provides a general framework for a steady-state isotopic labeling experiment.

I. Cell Culture and Media Preparation:

  • Culture mammalian cells of interest to mid-log phase in standard growth medium.

  • Prepare custom experimental medium that is identical to the standard medium but lacks unlabeled L-serine.

  • Supplement the experimental medium with a known concentration of L-Serine-1-¹³C (e.g., 200 µM).

II. Isotopic Labeling:

  • Aspirate the standard medium from the cell culture plates.

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed experimental medium containing L-Serine-1-¹³C to the cells.

  • Incubate the cells for a sufficient duration to achieve isotopic steady state. This time should be determined empirically but is typically between 6 and 24 hours.

III. Metabolite Extraction:

  • Aspirate the labeling medium.

  • Quickly wash the cells with cold PBS.

  • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cell debris and proteins.

  • Collect the supernatant containing the polar metabolites.

IV. Sample Analysis by Mass Spectrometry:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the samples if necessary for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Analyze the samples using a high-resolution mass spectrometer to determine the mass isotopomer distributions of key metabolites such as serine, glycine, and glutathione.

V. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Calculate the fractional enrichment of ¹³C in each metabolite of interest.

  • Use the labeling patterns to infer the relative activity of the metabolic pathways.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the metabolic pathways and experimental procedures.

Serine_Metabolism cluster_uptake Cellular Uptake cluster_one_carbon One-Carbon Metabolism cluster_downstream Downstream Pathways L-Serine-1-13C_ext Extracellularthis compound L-Serine-1-13C_int Intracellularthis compound L-Serine-1-13C_ext->L-Serine-1-13C_int Transport Glycine-1-13C Glycine-1-13C L-Serine-1-13C_int->Glycine-1-13C SHMT 5,10-CH2-THF 5,10-CH2-THF Glutathione-1-13C Glutathione (Glycine moiety labeled) Glycine-1-13C->Glutathione-1-13C GSH Synthesis THF THF THF->5,10-CH2-THF SHMT (+ C3 from Serine) Purines_Thymidylate Purines & Thymidylate 5,10-CH2-THF->Purines_Thymidylate

Caption: Metabolic fate of this compound in one-carbon metabolism.

Experimental_Workflow Cell_Culture 1. Cell Culture (Reach mid-log phase) Labeling 2. Isotopic Labeling (Incubate with this compound) Cell_Culture->Labeling Extraction 3. Metabolite Extraction (Quench and extract) Labeling->Extraction Analysis 4. MS Analysis (LC-MS or GC-MS) Extraction->Analysis Data_Processing 5. Data Analysis (Correct for natural abundance, calculate fractional enrichment) Analysis->Data_Processing Interpretation 6. Pathway Validation (Infer metabolic fluxes) Data_Processing->Interpretation

Caption: Experimental workflow for this compound tracing.

Conclusion

L-Serine-1-¹³C is a valuable tool for specifically probing the flux from extracellular serine to intracellular glycine and its subsequent incorporation into pathways like glutathione synthesis. Its primary limitation is the loss of the ¹³C label during the activity of the glycine cleavage system, which prevents direct tracing of the one-carbon unit into the folate cycle. For a more comprehensive analysis of serine's role in one-carbon metabolism, [U-¹³C₃]Serine is a superior choice.

The selection of the optimal tracer ultimately depends on the specific biological question being addressed. For researchers focused on the direct conversion of serine to glycine, L-Serine-1-¹³C provides a clear and interpretable readout. However, for a broader understanding of central carbon metabolism and its interplay with serine metabolism, a multi-tracer approach, potentially combining a serine isotopologue with a glucose or glutamine tracer, will yield the most comprehensive insights.

References

Safety Operating Guide

Proper Disposal of L-Serine-1-13C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other scientific endeavors, the proper management and disposal of chemical reagents like L-Serine-1-13C are critical for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, a non-hazardous, isotopically labeled amino acid.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, prudent laboratory practices should always be observed. The presence of the stable isotope ¹³C does not alter the chemical properties or confer any additional chemical hazards compared to unlabeled L-Serine.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses or goggles.

  • Hand Protection: Nitrile or latex gloves are recommended to prevent skin contact.

  • Body Protection: A standard laboratory coat should be worn.

Spill Management: In the event of a spill, isolate the area. For solid spills, carefully sweep up the material to avoid generating dust and place it into a sealed, clean, and dry container for disposal.[1][2] The spill area should then be thoroughly cleaned with water.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with all applicable national, state, and local regulations.

  • Waste Identification: this compound is generally not considered hazardous waste. However, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of non-hazardous chemical waste and isotopically labeled compounds.

  • Container Management:

    • Whenever possible, leave the waste chemical in its original container.

    • Ensure the container is tightly closed.

    • Do not mix this compound waste with other chemical waste.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include any other information required by your institution's waste management protocols.

  • Waste Collection and Disposal:

    • Follow your institution's specific procedures for the collection of chemical waste.

    • In the absence of specific institutional guidelines, this compound can typically be disposed of as general laboratory chemical waste.

  • Disposal of Empty Containers:

    • Handle uncleaned, empty containers in the same manner as the product itself.

    • Follow your institution's guidelines for the disposal of empty chemical containers.

Quantitative Data for L-Serine

The following table summarizes key quantitative data for L-Serine. The isotopic labeling with ¹³C does not significantly alter these physical properties.

PropertyValue
Molecular Formula C₃H₇NO₃
Molecular Weight 105.09 g/mol (for unlabeled L-Serine)
Melting Point 228 °C (decomposes)
Solubility in Water 38 g/100g at 20°C
Density 1.6 g/cm³ at 22°C
pH 5.2-6.2 (1.0g in 10mL of H₂O)
n-octanol/water Partition Coefficient (log Kow) -3.07

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_mixed Is the waste mixed with other chemicals? start->is_mixed consult_ehs_mixed Consult Institutional EHS for mixed waste disposal protocol is_mixed->consult_ehs_mixed Yes is_original_container Is it in its original container? is_mixed->is_original_container No end End: Waste Disposed consult_ehs_mixed->end transfer_waste Transfer to a clean, dry, and labeled container is_original_container->transfer_waste No label_container Label container clearly: 'this compound' is_original_container->label_container Yes transfer_waste->label_container seal_container Seal container tightly label_container->seal_container consult_ehs_disposal Consult Institutional EHS for specific disposal procedures for non-hazardous, isotopically labeled chemical waste seal_container->consult_ehs_disposal dispose Dispose according to institutional guidelines consult_ehs_disposal->dispose dispose->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling L--Serine-1-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of isotopically labeled compounds like L-Serine-1-¹³C is paramount. This document provides immediate, procedural guidance on personal protective equipment (PPE), operational handling, and disposal, designed to be a trusted resource for laboratory safety.

Personal Protective Equipment (PPE)

While L-Serine itself is not classified as a hazardous substance, proper laboratory hygiene and safety practices are essential, particularly when handling the isotopically labeled form to prevent contamination of experiments.[1] The following table summarizes the recommended PPE for handling L-Serine-1-¹³C.

Body Part Personal Protective Equipment Purpose Situations for Use
Eyes Safety glasses with side shields or safety goggles.[2][3]To protect eyes from splashes or airborne particles.[4]Required for all laboratory work involving chemical handling.
Hands Powder-free nitrile gloves.To prevent skin contact and contamination of the sample.Required for all handling of L-Serine-1-¹³C. Gloves should be changed frequently.
Body Clean lab coat.To protect skin and clothing from spills.Required for all laboratory work.
Respiratory Not generally required under normal use with adequate ventilation.To prevent inhalation of fine dust particles.Recommended when weighing or transferring large quantities of the solid compound, or if adequate ventilation is not available.
Hair Hairnet (optional, but recommended).To prevent contamination of the sample.Recommended during sensitive experiments to avoid sample contamination.

Operational Plan: From Receipt to Disposal

A structured workflow is critical to maintain sample integrity and ensure safety when working with L-Serine-1-¹³C. The following diagram outlines the key steps from receiving the compound to its final disposal.

Figure 1. Experimental Workflow for L-Serine-1-13C cluster_storage Receiving and Storage cluster_prep Experiment Preparation cluster_exp Experimental Use cluster_analysis Sample Analysis cluster_disposal Waste Disposal Receipt Receive Shipment Storage Store at Room Temperature Away from Light and Moisture Receipt->Storage Weighing Weigh Compound (in a clean, designated area) Storage->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Experiment Introduce into Experimental System (e.g., cell culture, in vivo model) Dissolving->Experiment Incubation Incubation and Sample Collection Experiment->Incubation Analysis Analyze Samples (e.g., Mass Spectrometry, NMR) Incubation->Analysis Waste Dispose of Waste (follow local regulations for non-hazardous chemical waste) Analysis->Waste

Caption: Experimental Workflow for L-Serine-1-¹³C

Disposal Plan

L-Serine is not classified as a hazardous substance. Therefore, waste material containing L-Serine-1-¹³C should be disposed of in accordance with national and local regulations for non-hazardous chemical waste. It is important not to mix chemical waste and to handle uncleaned containers as you would the product itself.

Role of L-Serine in Cellular Metabolism

L-Serine-1-¹³C is used as a tracer to study various metabolic pathways. L-Serine is a non-essential amino acid that plays a central role in cellular proliferation and has various metabolic fates, including protein synthesis and biosynthesis of other amino acids and lipids. The following diagram illustrates the central metabolic role of L-Serine.

Figure 2. Central Role of L-Serine in Metabolism Glycolysis Glycolysis (3-Phosphoglycerate) L_Serine L-Serine Glycolysis->L_Serine Proteins Protein Synthesis L_Serine->Proteins Cysteine Cysteine Biosynthesis L_Serine->Cysteine Glycine Glycine Biosynthesis L_Serine->Glycine Sphingolipids Sphingolipid Biosynthesis L_Serine->Sphingolipids

Caption: Central Role of L-Serine in Metabolism

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.